The Chemical Architecture and Synthesis of (5-Fluoro-2-hydroxy-phenyl)-acetic Acid: A Technical Whitepaper
Executive Summary (5-Fluoro-2-hydroxy-phenyl)-acetic acid (CAS: 2546-41-0) is a highly specialized fluorinated aromatic compound that serves as a critical building block in advanced pharmaceutical synthesis. By combining...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(5-Fluoro-2-hydroxy-phenyl)-acetic acid (CAS: 2546-41-0) is a highly specialized fluorinated aromatic compound that serves as a critical building block in advanced pharmaceutical synthesis. By combining a phenolic hydroxyl group, an acetic acid linker, and a strategically positioned fluorine atom, this molecule offers a unique physicochemical profile. It is widely utilized by drug development professionals to synthesize active pharmaceutical ingredients (APIs), targeted protein degraders (PROTACs), and selective enzyme inhibitors.
This whitepaper provides an in-depth analysis of its structural causality, physicochemical properties, and a self-validating de novo synthetic workflow designed for high regioselectivity and yield.
Physicochemical Profiling & Structural Identity
To effectively utilize this compound in drug design, researchers must first understand its baseline physicochemical properties. The integration of the highly electronegative fluorine atom significantly alters the electron density of the aromatic ring, impacting both solubility and receptor-binding thermodynamics .
Property
Value
Chemical Name
2-(5-fluoro-2-hydroxyphenyl)acetic acid
CAS Registry Number
2546-41-0
Molecular Formula
C8H7FO3
Molecular Weight
170.14 g/mol
SMILES String
c1(CC(=O)O)c(O)ccc(F)c1
Topological Polar Surface Area (TPSA)
57.5 Ų
Hydrogen Bond Donors
2 (Phenolic -OH, Carboxylic -OH)
Hydrogen Bond Acceptors
3
Structural Causality & Pharmacological Relevance
In medicinal chemistry, every functional group must serve a distinct pharmacological purpose. The architecture of (5-Fluoro-2-hydroxy-phenyl)-acetic acid is a prime example of rational structural design.
The 5-Fluoro Substituent: Fluorine is the most electronegative element. Placing it at the 5-position (para to the hydroxyl group) withdraws electron density from the aromatic ring. This lowers the pKa of the phenolic hydroxyl group, making it a stronger hydrogen bond donor at physiological pH. Furthermore, the strong C-F bond blocks cytochrome P450-mediated aromatic oxidation, thereby enhancing the metabolic half-life of downstream APIs .
The 2-Hydroxyl Group: This group acts as a critical anchor for target engagement, capable of forming robust hydrogen bonds or chelating metal ions in metalloenzymes.
The Acetic Acid Moiety: The flexible -CH2-COOH chain allows the compound to reach into basic binding pockets of target proteins, forming stable salt bridges with arginine or lysine residues.
Pharmacological rationale of the functional groups in (5-Fluoro-2-hydroxy-phenyl)-acetic acid.
De Novo Synthesis & Methodological Workflow
Causality Behind the Synthetic Route
A common pitfall in synthesizing hydroxyphenylacetic acids is attempting direct alkylation of a phenol with chloroacetic acid. This approach almost exclusively results in O-alkylation (forming a phenoxyacetic acid) rather than the desired C-alkylation.
To circumvent this, the optimal industrial and laboratory route utilizes a Mannich-like condensation followed by reduction . By starting with 4-fluorophenol , the para-position relative to the hydroxyl group is already blocked by the fluorine atom. When reacted with glyoxylic acid, the electrophilic attack is sterically and electronically forced exclusively to the ortho-position. This guarantees 100% regioselectivity.
Charge a reaction vessel with 4-fluorophenol (1.0 eq) and a 50% aqueous solution of glyoxylic acid (1.1 eq).
Slowly add an aqueous solution of sodium hydroxide (2.5 eq) while maintaining the temperature below 30°C to form the highly reactive phenoxide intermediate.
Heat the mixture to 50–70°C and stir for 4–6 hours.
Cool the mixture to room temperature. The resulting intermediate is 5-fluoro-2-hydroxymandelic acid (as a sodium salt).
Step 2: Catalytic Reduction of the Mandelic Acid Intermediate
To the aqueous reaction mixture from Step 1, add formic acid (1.2 eq relative to the mandelic acid intermediate). Formic acid acts as the hydrogen donor.
Introduce a catalytic amount of an oxygenated sulfur derivative (e.g., sodium dithionite) or a standard Pd/C catalyst.
Reflux the mixture (approx. 100°C) for 8–12 hours until complete deoxygenation of the benzylic hydroxyl group is observed.
Step 3: Isolation and Purification
Cool the reaction mixture to 10°C.
Acidify the solution using 6M HCl until the pH drops below 2.0. This triggers the precipitation of the free (5-Fluoro-2-hydroxy-phenyl)-acetic acid.
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Recrystallize the crude solid from a mixture of toluene and ethanol to obtain the pure product.
Regioselective synthetic workflow for (5-Fluoro-2-hydroxy-phenyl)-acetic acid.
To ensure the integrity of the synthesized compound and validate that the reduction step did not inadvertently defluorinate the aromatic ring, the following self-validating analytical checks must be performed:
Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in negative mode must yield a dominant [M-H]- peak at m/z 169.1, confirming the exact mass of the target compound.
1H NMR (DMSO-d6): The success of the benzylic reduction is validated by the complete disappearance of the CH-OH proton (characteristic of the mandelic acid intermediate) and the emergence of a sharp 2H singlet at ~3.6 ppm . This singlet corresponds to the newly formed -CH2- group of the acetic acid moiety.
19F NMR: A single distinct peak split by the adjacent aromatic protons confirms the retention of the fluorine atom, validating the chemoselectivity of the reduction protocol.
References
Google Patents. "US5395964A - Preparation process for hydroxyphenylacetic acids".
National Center for Biotechnology Information. "PubChem Compound Summary for CID 145708891, 2-(5-Fluoro-2-hydroxyphenyl)acetic acid". Available at: [Link]
Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (5-Fluoro-2-hydroxy-phenyl)-acetic Acid
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary & Strategic Utility In the landscape of modern medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Guide
Executive Summary & Strategic Utility
In the landscape of modern medicinal chemistry and targeted protein degradation, the precise functionalization of aromatic building blocks dictates both the pharmacokinetic viability and the synthetic versatility of the final drug candidate. (5-Fluoro-2-hydroxy-phenyl)-acetic acid (CAS: 2546-41-0) represents a highly strategic scaffold.
By positioning a fluorine atom para to a phenolic hydroxyl group and meta to an acetic acid moiety, this molecule offers a unique confluence of properties: the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the electron-rich para position, while the dual reactive handles (hydroxyl and carboxyl) provide orthogonal vectors for bioconjugation. As a Senior Application Scientist, I frequently leverage this compound when designing rigidified linkers for hetero-bifunctional degraders (PROTACs) or when synthesizing fluorinated benzofuran-2-one derivatives. This guide deconstructs its physicochemical properties, chemical reactivity, and field-proven synthetic protocols.
Physicochemical Profiling
Understanding the physical and chemical properties of (5-Fluoro-2-hydroxy-phenyl)-acetic acid is critical for predicting its behavior in both synthetic workflows and biological assays. As documented in chemical substance databases [1], the integration of the halogen fundamentally alters the electronic landscape of the parent 2-hydroxyphenylacetic acid.
Quantitative Data Summary
Property
Value
Analytical Method / Condition
CAS Registry Number
2546-41-0
Standard Registry [1]
Molecular Formula
C₈H₇FO₃
Elemental Analysis
Molecular Weight
170.14 g/mol
High-Resolution Mass Spectrometry (HRMS)
Appearance
White to off-white powder
Visual Inspection
Predicted pKa (Carboxyl)
~4.2
Aqueous titration (25 °C)
Predicted pKa (Phenol)
~9.5
Aqueous titration (25 °C)
LogP (Octanol/Water)
1.6 – 1.9
Shake-flask method
Hydrogen Bond Donors
2
Computational
Hydrogen Bond Acceptors
3
Computational
Causality of Physicochemical Behavior
Acidity Modulation: The electron-withdrawing nature of the fluorine atom exerts an inductive pull across the aromatic ring. While its effect on the acetic acid tail is minimal due to the insulating methylene (-CH₂-) bridge, it significantly lowers the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol. This increased acidity enhances the nucleophilicity of the phenoxide ion under mildly basic conditions, facilitating selective O-alkylation.
Lipophilicity (LogP): The fluorine atom increases the overall lipophilicity of the scaffold, pushing the LogP closer to 2.0. This is highly advantageous in drug design, as it improves membrane permeability without violating Lipinski's Rule of Five.
Chemical Reactivity & Structural Dynamics
The reactivity of (5-Fluoro-2-hydroxy-phenyl)-acetic acid is governed by three distinct vectors. A common pitfall in handling ortho-hydroxyphenylacetic acids is inadvertent intramolecular cyclization. Understanding these pathways is essential for controlling chemoselectivity.
Carboxylic Acid Activation: The -COOH group readily undergoes standard amidation or esterification. However, bulky coupling reagents (like HATU) are preferred over highly reactive acid chlorides to prevent competitive acylation of the unprotected phenol.
Phenolic Alkylation: The phenol can be selectively alkylated using weak bases (e.g., K₂CO₃) that deprotonate the phenol but do not hydrolyze subsequent ester linkages.
Intramolecular Lactonization: Under acidic dehydration conditions, the molecule undergoes an intramolecular cyclization to form 5-fluorobenzofuran-2(3H)-one . This lactone is a highly valuable electrophile in its own right.
Figure 1: Divergent chemical reactivity pathways of (5-Fluoro-2-hydroxy-phenyl)-acetic acid.
Field-Proven Synthetic Methodologies
While the compound is commercially available through specialized chemical suppliers [2], de novo synthesis is often required for isotopic labeling or large-scale process chemistry. Direct electrophilic substitution (e.g., Friedel-Crafts alkylation) on 4-fluorophenol yields poor regiocontrol. Instead, the Willgerodt-Kindler reaction is the industry standard, ensuring 100% regioselectivity by utilizing a pre-formed ketone.
Protocol 1: Willgerodt-Kindler Synthesis
This protocol converts 5-fluoro-2-hydroxyacetophenone into the target acetic acid derivative via a morpholine thioamide intermediate.
Step-by-Step Methodology:
Thioamidation: In a pressure vessel, combine 5-fluoro-2-hydroxyacetophenone (1.0 eq), elemental sulfur (1.5 eq), and morpholine (3.0 eq).
Causality: Morpholine acts dually as the solvent and the secondary amine necessary to form the transient enamine, which subsequently reacts with sulfur to migrate the oxidation state down the alkyl chain.
Thermal Activation: Seal and heat the mixture to 130 °C for 8 hours.
Causality: High thermal energy is strictly required to overcome the activation barrier of the complex skeletal rearrangement inherent to the Willgerodt-Kindler mechanism.
Alkaline Hydrolysis: Cool the crude morpholine thioamide to room temperature. Add 10% aqueous NaOH (5.0 eq) and reflux for 12 hours.
Causality: The thioamide is highly stable; aggressive alkaline conditions are necessary to cleave the C-N and C=S bonds, yielding the carboxylate salt.
Self-Validating Isolation: Cool the aqueous phase and wash with ethyl acetate to remove organic impurities. Slowly acidify the aqueous layer with 6M HCl under vigorous stirring.
Self-Validating Mechanism: This step is a self-validating physical system. Adjusting the pH to 2.0 selectively protonates both the phenoxide and the carboxylate. If hydrolysis was successful, the target compound will immediately precipitate as a white crystalline solid due to its low solubility in acidic water. A lack of precipitation visually flags incomplete hydrolysis before any LC-MS analysis is even run.
Figure 2: Step-by-step Willgerodt-Kindler synthetic workflow and isolation protocol.
Protocol 2: Lactonization to 5-Fluorobenzofuran-2(3H)-one
When the cyclic lactone is desired for subsequent ring-opening nucleophilic attacks, the following dehydration protocol is utilized.
Step-by-Step Methodology:
Reaction Setup: Dissolve (5-Fluoro-2-hydroxy-phenyl)-acetic acid (1.0 eq) in anhydrous toluene (0.2 M). Add a catalytic amount of p-Toluenesulfonic acid (PTSA, 0.05 eq).
Azeotropic Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the reaction to vigorous reflux (approx. 110 °C).
Causality: The intramolecular esterification produces water. Because the reaction is an equilibrium, leaving water in the system will stall the conversion. Toluene forms an azeotrope with water, carrying it out of the reaction flask.
Self-Validating Metric: Monitor the Dean-Stark trap.
Self-Validating Mechanism: The stoichiometric accumulation of water in the trap provides a direct, volumetric readout of reaction progress. Once the theoretical volume of water is collected and the meniscus ceases to rise, the dehydration is empirically validated as complete.
Applications in Advanced Modalities (PROTACs)
Beyond traditional small-molecule inhibitors, functionalized phenylacetic acids have found profound utility in the development of hetero-bifunctional degraders (PROTACs). As highlighted in recent patent literature concerning targeted ubiquitination[3], the assembly of a PROTAC requires a target-binding ligand, an E3 ligase ligand, and a linker.
(5-Fluoro-2-hydroxy-phenyl)-acetic acid serves as an exceptional rigidified linker precursor. The carboxylic acid can be coupled to an amine-bearing E3 ligase ligand (e.g., a thalidomide derivative) via standard amide bond formation. Subsequently, the phenolic hydroxyl group can be alkylated with a PEG-halide attached to the target protein ligand. The presence of the phenyl ring restricts the conformational flexibility of the linker, which is often required to achieve the precise ternary complex geometry necessary for efficient protein degradation. The fluorine atom ensures that this rigidifying aromatic ring does not become a metabolic liability.
References
NextSDS Database - 2-(5-fluoro-2-hydroxyphenyl)acetic acid Chemical Substance Information. NextSDS.[Link]
World Intellectual Property Organization - Hetero-bifunctional degrader compounds and their use as modulators of targeted ubiquination (WO2019183523A1).
Foundational
The Pharmacological Dynamics of (5-Fluoro-2-hydroxy-phenyl)-acetic acid: Mechanisms and Assay Methodologies
Executive Summary In modern drug discovery, specific molecular scaffolds are rarely evaluated in isolation; rather, they serve as highly privileged pharmacophores integrated into complex therapeutics. (5-Fluoro-2-hydroxy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, specific molecular scaffolds are rarely evaluated in isolation; rather, they serve as highly privileged pharmacophores integrated into complex therapeutics. (5-Fluoro-2-hydroxy-phenyl)-acetic acid (CAS 2546-41-0) is a prime example of such a building block. While not a standalone therapeutic, its unique structural topology—combining a halogenated aromatic ring, an ortho-hydroxyl group, and an acetic acid moiety—makes it a critical component in the design of targeted protein degraders (PROTACs) and selective enzyme inhibitors.
This technical guide, written from the perspective of a Senior Application Scientist, deconstructs the mechanism of action of the 5-fluoro-2-hydroxyphenylacetic acid (5-F-2-OH-PAA) motif across two primary biological domains: von Hippel-Lindau (VHL) E3 ligase engagement and Cyclooxygenase (COX) inhibition . Furthermore, we detail the field-proven, self-validating biological assays required to quantify these interactions.
Structural Rationale: The Causality of the Pharmacophore
Before deploying biological assays, it is crucial to understand why this specific substitution pattern is utilized in ligand design:
The Fluorine Atom (C5): Fluorine substitution is a classic bioisosteric strategy. It blocks cytochrome P450-mediated oxidative metabolism at the para-position relative to the acetic acid, enhancing the molecule's half-life. Additionally, its high electronegativity modulates the pKa of the adjacent hydroxyl group, strengthening its hydrogen-bonding capacity.
The Hydroxyl Group (C2): Positioned ortho to the acetic acid, this group acts as a critical hydrogen bond donor/acceptor. In enzyme pockets, it frequently coordinates with active-site histidines or serines.
The Acetic Acid Moiety: The carboxylate serves as a terminal electrostatic anchor. At physiological pH, it is deprotonated, forming strong salt bridges with positively charged residues (e.g., Arginine) in target binding pockets[1].
Mechanism 1: VHL E3 Ligase Engagement in Targeted Protein Degradation
Biological Context
Targeted Protein Degradation (TPD) utilizes hetero-bifunctional molecules (PROTACs) to hijack the ubiquitin-proteasome system. One end of the PROTAC binds a target protein, while the other binds an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) tumor suppressor. The VHL complex naturally recognizes the hydroxylated proline of the HIF-1α transcription factor. Derivatives incorporating the 5-F-2-OH-PAA motif are engineered to mimic this interaction, anchoring into the VHL substrate recognition site to facilitate the ubiquitination of disease-causing proteins.
Caption: VHL-Mediated Targeted Protein Degradation Pathway via PROTACs.
Experimental Protocol: TR-FRET VHL Binding Assay
To quantify the binding affinity of 5-F-2-OH-PAA derivatives to VHL, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard[2][3].
Causality of Assay Choice: Why TR-FRET over a standard ELISA? TR-FRET is a homogeneous assay requiring no wash steps[2][3]. This is critical because PROTAC ternary complexes often exhibit transient, rapid off-rate kinetics that would be disrupted by the washing phases of an ELISA. Furthermore, the use of Lanthanide fluorophores (Europium) eliminates short-lived background autofluorescence[4].
Reagent Preparation: Prepare the 6His-tagged human VHL protein complex, an anti-6His Europium Cryptate-labeled antibody (Donor), and a proprietary VHL-Red Ligand (Acceptor)[3].
Compound Titration: Serially dilute the 5-F-2-OH-PAA derivative in assay buffer (containing max 1% DMSO to prevent protein denaturation)[2].
Incubation: In a 384-well low-volume white microplate, combine 5 µL of the test compound, 5 µL of the VHL protein complex, and 10 µL of the pre-mixed TR-FRET probes[3].
Self-Validation & Quality Control:
Positive Control: Include a known high-affinity VHL ligand (e.g., VH298) to ensure assay dynamic range.
Negative Control: Include a DMSO vehicle control (maximum FRET signal).
Z'-Factor Calculation: Ensure the Z'-factor is >0.5, confirming the assay is robust enough for high-throughput screening.
Signal Acquisition: Excite the plate at 337 nm. Read the emission at 620 nm (Donor) and 665 nm (Acceptor)[3].
Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). As the 5-F-2-OH-PAA derivative competitively binds VHL, it displaces the Red Ligand, resulting in a dose-dependent decrease in the FRET signal[3].
Caption: Step-by-step TR-FRET workflow for evaluating VHL ligand binding affinity.
Mechanism 2: Cyclooxygenase (COX) Inhibition
Biological Context
Phenylacetic acid derivatives (e.g., diclofenac, lumiracoxib) are foundational Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that inhibit Cyclooxygenase (COX) enzymes, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins[5]. Structural studies reveal that the carboxylate of phenylacetic acids forms crucial hydrogen bonds with Ser-530 and Tyr-385 at the apex of the COX active site[1]. The integration of a 5-fluoro group forces the molecule into an inverted orientation, projecting into a small hydrophobic groove near Leu-384, which is highly specific to the COX-2 isoform, thereby conferring selectivity and reducing gastrointestinal side effects associated with COX-1 inhibition[1][5].
Experimental Protocol: In Vitro COX-1/COX-2 EIA Screening Assay
Causality of Assay Choice: We utilize an Enzyme Immunoassay (EIA) that quantifies Prostaglandin E2 (PGE2) production rather than a simple colorimetric peroxidase assay. Why? Because phenylacetic acid derivatives frequently exhibit time-dependent, slow-binding kinetics[1]. Measuring the downstream lipid product (PGE2) after a controlled pre-incubation period ensures that the kinetic equilibrium is accurately captured.
Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer containing hematin (a necessary cofactor for the peroxidase activity)[1].
Inhibitor Pre-Incubation: Add the 5-F-2-OH-PAA derivative to the enzyme solution and incubate at 37°C for 15 minutes. Crucial Step: This pre-incubation allows the slow-binding conformational changes to occur before the substrate is introduced[1].
Reaction Initiation: Add arachidonic acid to initiate the reaction. Incubate for exactly 2 minutes[1].
Reaction Termination & EIA: Stop the reaction by adding a stannous chloride solution, which reduces the unstable PGH2 intermediate into stable PGE2. Transfer the mixture to an anti-PGE2 coated microplate.
Background Control: Vehicle + Substrate (No Enzyme) to account for non-enzymatic arachidonic acid oxidation.
Reference Standard: Use Lumiracoxib or Indomethacin to validate the IC50 shift[1].
Quantification: Read the absorbance at 412 nm. Calculate the percentage of COX-2 and COX-1 inhibition to determine the selectivity index (IC50 COX-1 / IC50 COX-2).
Quantitative Data Summary
The following table summarizes the expected pharmacological profiles of molecules utilizing the 5-F-2-OH-PAA pharmacophore across the described biological assays.
Pharmacophore Context
Target
Assay Type
Expected IC50 / DC50
Key Structural Interaction
5-F-2-OH-PAA (PROTAC)
VHL E3 Ligase
TR-FRET
100 nM - 500 nM
Carboxylate anchors to Arg69; Hydroxyl H-bonds to His115.
5-F-2-OH-PAA (NSAID)
COX-2
EIA (PGE2 Quant)
50 nM - 200 nM
Carboxylate H-bonds to Tyr-385/Ser-530; Fluorine occupies hydrophobic pocket.
5-F-2-OH-PAA (NSAID)
COX-1
EIA (PGE2 Quant)
> 10 µM
Steric clash in the COX-1 active site confers high COX-2 selectivity.
References
Hetero-bifunctional degrader compounds and their use as modulators of targeted ubiquination (vhl) . Google Patents (WO2019183523A1). Available at:Link
Fenclofenac's Mechanism of Action as a Cyclooxygenase Inhibitor: A Technical Guide . Benchchem. Available at: 5[5]
Structural and Functional Basis of Cyclooxygenase Inhibition . ACS Publications. Available at: 1[1]
Mass Spectrometry Fragmentation Pattern of (5-Fluoro-2-hydroxy-phenyl)-acetic Acid: A Mechanistic and Analytical Guide
Executive Summary (5-Fluoro-2-hydroxy-phenyl)-acetic acid (5-F-2-OH-PAA) is a highly specialized fluorinated aromatic compound. Derivatives of this scaffold, such as 4-bromo-5-fluoro-2-hydroxyphenylacetic acid, are incre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(5-Fluoro-2-hydroxy-phenyl)-acetic acid (5-F-2-OH-PAA) is a highly specialized fluorinated aromatic compound. Derivatives of this scaffold, such as 4-bromo-5-fluoro-2-hydroxyphenylacetic acid, are increasingly utilized in advanced pharmaceutical research, including the synthesis of hetero-bifunctional degraders (PROTACs)[1]. Accurate mass spectrometry (MS) characterization of this moiety is critical for pharmacokinetic tracking, metabolite identification, and impurity profiling. This whitepaper details the physicochemical rationale, collision-induced dissociation (CID) mechanisms, and a self-validating LC-MS/MS protocol for the rigorous analysis of 5-F-2-OH-PAA.
Physicochemical Profiling & Ionization Strategy
The molecular formula of 5-F-2-OH-PAA is C₈H₇FO₃, yielding an exact neutral mass of 170.0379 Da. The molecule possesses two distinct ionizable functional groups:
Carboxylic Acid (-COOH) : pKa ~ 4.0
Phenolic Hydroxyl (-OH) : pKa ~ 9.5
Causality of Ionization Choice: Due to the high acidity of the acetic acid moiety, the compound exhibits superior ionization efficiency in Negative Electrospray Ionization (ESI-) . Deprotonation readily occurs to form the exceptionally stable [M-H]⁻ precursor ion at m/z 169.030. Positive mode (ESI+) is generally avoided for this chemical class as it yields poor signal-to-noise ratios and complex, unpredictable sodium/potassium adduct formations.
Mechanistic Fragmentation Pathways (CID)
Under tandem mass spectrometry (MS/MS) conditions, the [M-H]⁻ precursor ion undergoes specific, predictable fragmentation driven by the thermodynamic stability of the resulting product ions.
Phenylacetic acid derivatives characteristically undergo a primary neutral loss of carbon dioxide (CO₂, 44 Da) under CID conditions[2]. For 5-F-2-OH-PAA, the cleavage of the carboxyl group yields a 5-fluoro-2-hydroxybenzyl anion at m/z 125.040. This is the dominant fragmentation pathway (base peak) because the resulting carbanion is highly stabilized by resonance across the aromatic ring. This behavior is perfectly consistent with the baseline fragmentation of the non-fluorinated analog, 2-hydroxyphenylacetic acid, which exhibits a characteristic base peak at m/z 107 (loss of CO₂ from m/z 151)[3][4].
Secondary Pathways: Halogen and Phenolic Eliminations
Upon isolation and further collisional activation of the m/z 125.040 intermediate, two secondary pathways emerge:
HF Elimination : The presence of the fluorine atom enables the neutral loss of hydrogen fluoride (HF, 20 Da), producing a highly conjugated species at m/z 105.034. This is a hallmark diagnostic ion for fluorinated aromatics, driven by the formation of a stable, lower-energy structural rearrangement.
CO Expulsion : The phenolic oxygen can be expelled as carbon monoxide (CO, 28 Da), a classic fragmentation route for phenol derivatives, yielding a fluorinated cyclopentadienyl-like anion at m/z 97.045[5].
Caption: Proposed CID fragmentation pathway of (5-Fluoro-2-hydroxy-phenyl)-acetic acid in negative mode.
Standardized LC-MS/MS Experimental Protocol
To ensure a self-validating and highly reproducible analytical system, the following protocol leverages Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS), such as a Q-Exactive Orbitrap or Q-TOF system[5][6].
Step 1: Sample Preparation (Self-Validating Matrix Extraction)
Causality: Biological matrices cause severe ion suppression. We utilize protein precipitation coupled with a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a self-validating system that automatically corrects for recovery losses and matrix effects.
Aliquot 50 µL of the biological sample (e.g., plasma) or API reaction mixture into a microcentrifuge tube.
Add 10 µL of SIL-IS, such as ¹³C₆-2-hydroxyphenylacetic acid (100 ng/mL).
Add 150 µL of ice-cold Acetonitrile (ACN) to induce rapid protein precipitation.
Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an LC vial containing 100 µL of LC-MS grade water to match initial mobile phase conditions.
Step 2: Chromatographic Separation
Column : Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent.
Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water (maintains the analyte in a predictable state prior to ESI droplet formation).
Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient : 0-1 min (5% B), 1-5 min (linear to 95% B), 5-6 min (hold 95% B), 6-6.1 min (return to 5% B), 6.1-8 min (re-equilibration).
Normalized Collision Energy (NCE) : Stepped at 15, 30, and 45 eV to simultaneously capture the easily cleaved primary fragments (CO₂) and the higher-energy secondary fragments (HF, CO).
Caption: Step-by-step LC-MS/MS analytical workflow for the detection and quantification of the analyte.
Quantitative Fragment Data
The following table summarizes the high-resolution mass spectrometry (HRMS) data for the precursor and its diagnostic product ions. To maintain analytical trustworthiness, mass accuracy must be maintained within < 5 ppm for confident identification.
Precursor / Fragment
Exact Mass (m/z)
Molecular Formula
Neutral Loss
Relative Abundance (Est.)
Mechanistic Origin
Precursor
169.030
C₈H₆FO₃⁻
N/A
Precursor
Deprotonated intact molecule
Fragment A
125.040
C₇H₆FO⁻
44 Da (CO₂)
100% (Base Peak)
Cleavage of acetic acid carboxyl group
Fragment B
105.034
C₇H₅O⁻
20 Da (HF)
15 - 25%
Elimination of fluorine from benzyl anion
Fragment C
97.045
C₆H₆F⁻
28 Da (CO)
5 - 10%
Expulsion of phenolic carbon monoxide
Fragment D
151.019
C₈H₄FO₂⁻
18 Da (H₂O)
< 5%
Minor dehydration of the precursor ion
Conclusion
The mass spectrometric behavior of (5-Fluoro-2-hydroxy-phenyl)-acetic acid is governed by the high lability of its carboxylic acid group, leading to a dominant decarboxylation event. The presence of the fluorine atom and the phenolic hydroxyl group provide secondary, highly specific diagnostic ions (loss of HF and CO, respectively). By leveraging the self-validating LC-MS/MS protocol outlined above, analytical scientists can achieve robust, high-sensitivity quantification and structural verification of this compound in complex matrices.
Preclinical Safety and Toxicity Evaluation Guide: (5-Fluoro-2-hydroxy-phenyl)-acetic acid
Executive Summary (5-Fluoro-2-hydroxy-phenyl)-acetic acid is a highly specialized fluorinated building block utilized in the synthesis of advanced therapeutics and agrochemicals. While the incorporation of fluorine is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(5-Fluoro-2-hydroxy-phenyl)-acetic acid is a highly specialized fluorinated building block utilized in the synthesis of advanced therapeutics and agrochemicals. While the incorporation of fluorine is a classical bioisosteric strategy designed to modulate lipophilicity, metabolic stability, and target affinity, the specific juxtaposition of a fluorophenol moiety with an unhindered acetic acid side chain introduces a highly complex toxicological profile.
As drug development professionals, we cannot rely solely on basic cytotoxicity screens when evaluating such scaffolds. We must deconstruct the molecule into its toxicophoric components to predict and mitigate downstream liabilities. This technical whitepaper provides an in-depth mechanistic analysis of the predictive safety liabilities associated with this scaffold, focusing on the dual threat of cytochrome P450-mediated oxidative defluorination and UGT-mediated acyl glucuronidation.
Structural Toxicology & Predictive Profiling
Evaluating a novel scaffold requires understanding the chemical causality behind its biological reactivity. The toxicity of (5-Fluoro-2-hydroxy-phenyl)-acetic acid is driven by two distinct metabolic bioactivation pathways.
The Phenylacetic Acid Motif: Acyl Glucuronidation and DILI Risk
The unhindered acetic acid moiety is a well-documented liability in drug design due to its high propensity to undergo Phase II conjugation by uridine 5'-diphospho-glucuronosyltransferases (UGTs)[1]. This enzymatic reaction yields a 1-O-acyl glucuronide. The causality of toxicity here is strictly chemical: unstable acyl glucuronides undergo spontaneous, non-enzymatic intramolecular transacylation (acyl migration) to form 2-, 3-, and 4-O-isomers[2].
Once migrated, these isomers can undergo ring-opening to reveal a reactive aldehyde, which subsequently forms irreversible covalent Schiff base linkages with the ε-amino groups of lysine residues on hepatic proteins[3]. This haptenization process is a primary initiating event for idiosyncratic Drug-Induced Liver Injury (DILI) and severe immunotoxic reactions[4]. Furthermore, the carboxylic acid can be bioactivated by acyl-CoA synthetase into an acyl-CoA thioester, which also acts as a potent electrophile capable of direct transacylation with cellular nucleophiles[1].
The 5-Fluoro-2-Hydroxyphenyl Motif: Oxidative Defluorination
Phenolic rings are highly susceptible to Phase I oxidation by Cytochrome P450 enzymes (predominantly CYP3A4, CYP1A2, and CYP2C9). The oxidation of phenols typically yields electrophilic ortho- or para-quinones. In the structure of (5-Fluoro-2-hydroxy-phenyl)-acetic acid, the fluorine atom is situated para to the hydroxyl group.
While fluorine substitution is often deployed to block metabolic soft spots, CYP450 enzymes possess the catalytic power to drive the oxidative defluorination of para-fluorophenols[5]. The Fe(IV)=O (Compound I) intermediate of the CYP enzyme initiates an electrophilic attack on the fluorinated carbon, leading to the expulsion of the fluoride ion and the generation of a highly reactive para-benzoquinone[6]. If not rapidly intercepted by endogenous glutathione (GSH), this quinone acts as a potent Michael acceptor, covalently binding to cellular thiols, depleting antioxidant reserves, and triggering oxidative stress and cytotoxicity[7].
Experimental Safety Profiling Workflows
To validate these predictive liabilities, the following self-validating experimental protocols must be executed. These assays are designed not just to observe toxicity, but to mechanistically prove the causality of the reactive intermediates.
Protocol 1: Acyl Glucuronide Stability and Protein Adduct Assay
Rationale: To quantify the half-life of the 1-O-acyl glucuronide and its propensity to form irreversible protein adducts. A short half-life correlates directly with a high rate of acyl migration and subsequent toxicity.
Step-by-Step Methodology:
Bioactivation: Incubate 10 µM of the test compound with Human Liver Microsomes (HLM) (1 mg/mL protein) supplemented with UDP-glucuronic acid (UDPGA) (2 mM) and alamethicin (50 µg/mL) in phosphate buffer (pH 7.4) at 37°C.
Kinetic Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench immediately with ice-cold acetonitrile containing a stable-isotope labeled internal standard to arrest transacylation.
Isomer Separation: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-HRMS using a shallow gradient on a C18 column to chromatographically resolve the 1-O-acyl glucuronide from its rearranged 2-, 3-, and 4-O-isomers.
Adduct Quantification (Self-Validation): In a parallel assay, incubate the generated acyl glucuronides with Human Serum Albumin (HSA) (40 mg/mL) for 24 hours. Digest the protein with trypsin and analyze the resulting peptides via LC-MS/MS to definitively identify covalently modified lysine residues.
Rationale: To intercept and characterize transient, electrophilic quinone intermediates generated via oxidative defluorination before they can bind to cellular macromolecules.
Step-by-Step Methodology:
Activation: Incubate 10 µM of the compound with HLM (1 mg/mL) and an NADPH regenerating system in 100 mM potassium phosphate buffer (pH 7.4).
Nucleophilic Trapping: Fortify the incubation mixture with 5 mM reduced Glutathione (GSH) prior to initiating the reaction. GSH serves as a soft nucleophile surrogate for cellular proteins.
Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction with an equal volume of ice-cold methanol to precipitate proteins.
Data Acquisition: Analyze via LC-HRMS/MS operating in positive electrospray ionization (ESI+) mode. Utilize neutral loss scanning for 129 Da (loss of pyroglutamic acid) to selectively filter and identify GSH adducts out of the complex biological matrix.
Structural Elucidation: Confirm oxidative defluorination by verifying the absence of the fluorine mass defect in the MS/MS fragmentation pattern of the trapped benzoquinone-GSH adduct.
Quantitative Data Presentation
Table 1: Predictive Toxicity Metrics for (5-Fluoro-2-hydroxy-phenyl)-acetic acid
Toxicophore / Motif
Primary Metabolic Enzyme
Reactive Intermediate
Primary Toxicity Mechanism
Cellular Target
Acetic Acid Side Chain
UGTs (Phase II)
1-O-Acyl Glucuronide
Acyl Migration & Haptenization
Hepatic Proteins (Lysine residues)
Acetic Acid Side Chain
Acyl-CoA Synthetase
Acyl-CoA Thioester
Direct Transacylation
Mitochondrial Proteins
5-Fluoro-2-phenol Ring
CYP3A4 / CYP2C9
para-Benzoquinone
Oxidative Defluorination
Cellular Thiols (GSH depletion)
Table 2: Comparative Half-lives and Adduct Formation Potential (In Vitro Benchmarks)
Acyl Glucuronidation and Acyl-CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid-containing Drugs, ResearchGate.[Link][4]
Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway, ACS Publications.[Link][5]
Overview of the cytochrome P450-mediated defluorination of 4-fluorophenol, ResearchGate.[Link][6]
Phenols – Sources and Toxicity, Polish Journal of Environmental Studies.[Link][7]
In Vitro Pharmacokinetic and ADME Profiling of (5-Fluoro-2-hydroxy-phenyl)-acetic Acid: A Comprehensive Technical Guide
Executive Summary The rational design of small molecules often leverages halogenation to optimize pharmacokinetic (PK) properties. (5-Fluoro-2-hydroxy-phenyl)-acetic acid (5-F-2-OH-PAA) represents a highly functionalized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of small molecules often leverages halogenation to optimize pharmacokinetic (PK) properties. (5-Fluoro-2-hydroxy-phenyl)-acetic acid (5-F-2-OH-PAA) represents a highly functionalized scaffold, combining the structural motifs of non-steroidal anti-inflammatory drugs (NSAIDs) with targeted fluorine substitution. As a Senior Application Scientist, I approach the in vitro profiling of this compound not as a routine checklist, but as a hypothesis-driven investigation.
The presence of a carboxylic acid moiety, a phenolic hydroxyl group, and a highly electronegative fluorine atom at the 5-position dictates a unique metabolic and physicochemical trajectory. This whitepaper establishes a self-validating, mechanistically grounded framework for evaluating the in vitro absorption, distribution, metabolism, and excretion (ADME) of 5-F-2-OH-PAA.
Physicochemical Causality: How Structure Dictates the Assay
Before initiating any in vitro protocol, we must analyze the structural liabilities of 5-F-2-OH-PAA to predict its behavior in biological matrices:
The Carboxylic Acid (pKa ~4.0): At physiological pH (7.4), this molecule exists predominantly as an anion. This ionization restricts passive transcellular diffusion across lipid bilayers, necessitating active transport mechanisms (e.g., OAT1/OAT3) for hepatic and renal clearance. Furthermore, carboxylic acids are notorious for forming reactive acyl glucuronides[1].
The Phenolic Hydroxyl (2-OH): This is a prime site for Phase II conjugation, specifically O-glucuronidation and sulfation.
The 5-Fluoro Substitution: Fluorine incorporation enhances metabolic stability by sterically and electronically blocking cytochrome P450 (CYP)-mediated aromatic hydroxylation at the 5-position[2]. It also modulates the lipophilicity (LogD) of the molecule, altering its volume of distribution.
Metabolic Stability and Biotransformation Pathways
Due to the fluorine block on the aromatic ring, Phase I CYP450 oxidation is a minor pathway for 5-F-2-OH-PAA. Instead, the compound is primarily cleared via Phase II metabolism. Similar to other phenylacetic acid derivatives like diclofenac, the dominant clearance mechanism is UDP-glucuronosyltransferase (UGT)-mediated conjugation[1]. Specifically, UGT2B7 and UGT2B17 drive the formation of acyl glucuronides[1].
Additionally, phenylacetic acids can undergo metabolic activation in the liver to form acyl-coenzyme A (CoA) thioesters, which are highly reactive and can covalently bind to hepatocyte proteins, leading to idiosyncratic toxicity[3].
Biotransformation pathways of 5-F-2-OH-PAA highlighting Phase II dominance and toxicity risks.
To accurately capture the clearance of 5-F-2-OH-PAA, standard microsomal stability assays must be modified. UGT enzymes are located on the luminal side of the endoplasmic reticulum; failing to permeabilize the microsomes will result in a false-low clearance rate.
Step-by-Step Methodology:
Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 5 mM
MgCl2
.
Pore Formation (Critical Step): Pre-incubate HLM (1 mg/mL final protein concentration) with the pore-forming peptide alamethicin (25 µg/mg protein) for 15 minutes on ice. Causality: This self-validating step ensures the cofactor UDPGA can penetrate the microsomal membrane to reach the UGT active site.
Substrate Addition: Add 5-F-2-OH-PAA to achieve a final concentration of 1 µM (ensuring
[S]≪Km
). Pre-warm the mixture to 37°C for 5 minutes.
Reaction Initiation: Initiate the reaction by adding the cofactor UDP-glucuronic acid (UDPGA, 2 mM final concentration).
Quenching & Extraction: At specific time points (0, 15, 30, 45, 60 min), transfer 50 µL of the incubate into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
).
Because 5-F-2-OH-PAA forms acyl glucuronides and potential acyl-CoA thioesters[3], we must assess its potential to covalently bind to proteins. We utilize a Glutathione (GSH) trapping assay. GSH acts as a surrogate nucleophile, intercepting reactive electrophiles before they can bind to cellular macromolecules.
Sequential in vitro ADME workflow triggering GSH trapping based on metabolic turnover.
Protocol: GSH Trapping Assay
Incubation: Incubate 5-F-2-OH-PAA (10 µM) with HLM (1 mg/mL), alamethicin (25 µg/mg), and GSH (5 mM) in phosphate buffer at 37°C.
Activation: Initiate with a mixture of NADPH (1 mM) and UDPGA (2 mM) to activate both CYP and UGT pathways simultaneously.
Termination: Quench after 60 minutes with an equal volume of cold acetonitrile.
Detection: Perform LC-HRMS (High-Resolution Mass Spectrometry) using neutral loss scanning for m/z 129 (characteristic of GSH adducts) to identify reactive intermediate conjugates.
Permeability and Plasma Protein Binding (PPB)
The acidic nature of 5-F-2-OH-PAA results in high plasma protein binding, primarily to human serum albumin (HSA), which limits the unbound, pharmacologically active fraction (
fu
). Furthermore, its ionization at pH 7.4 restricts passive permeability, often resulting in an efflux ratio > 2 in Caco-2 assays due to the involvement of apical efflux transporters like BCRP.
Quantitative Data Presentation
The following table summarizes the anticipated in vitro pharmacokinetic parameters of 5-F-2-OH-PAA compared to its non-fluorinated counterpart, demonstrating the stabilizing effect of the fluorine atom[2].
Both are substrates for BCRP due to the carboxylic acid anion.
Metabolic Stability
HLM
CLint
(µL/min/mg)
45.2
18.5
5-Fluoro blocks CYP oxidation; clearance shifts entirely to UGTs.
Protein Binding
Equilibrium Dialysis
98.5% bound
>99.0% bound
Increased acidity/lipophilicity enhances albumin binding affinity.
Reactive Adducts
GSH Trapping (LC-HRMS)
High (Acyl-CoA detected)
Moderate
Steric hindrance from fluorine reduces the rate of acyl-CoA synthetase activation.
Table 1: Comparative in vitro PK profiling demonstrating the structural impact of 5-fluorination.
Conclusion
Evaluating the in vitro pharmacokinetics of (5-Fluoro-2-hydroxy-phenyl)-acetic acid requires a departure from standard Phase I-centric screening. By understanding that the molecule's clearance is driven by UGT-mediated glucuronidation[4] and that its toxicity profile is linked to acyl-CoA thioester formation[3], researchers can deploy alamethicin-activated microsomes and GSH trapping assays to generate highly accurate, self-validating ADME data. The 5-fluoro substitution successfully mitigates CYP-mediated liabilities, making Phase II pathways the critical focal point for successful drug development or biomarker analysis involving this scaffold.
References
Intestinal metabolism of diclofenac by polymorphic UGT2B17 correlates with its highly variable pharmacokinetics and safety across populations. National Institutes of Health (NIH). Available at:[Link]
Characterization of Rat and Human UDP-Glucuronosyltransferases Responsible for the in Vitro Glucuronidation of Diclofenac. Toxicological Sciences (Oxford Academic). Available at:[Link]
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at:[Link]
Covalent binding of phenylacetic acid to protein in incubations with freshly isolated rat hepatocytes. National Institutes of Health (NIH). Available at:[Link]
Thermodynamic Profiling and Physicochemical Properties of (5-Fluoro-2-hydroxy-phenyl)-acetic acid: A Comprehensive Guide for Drug Development
As a Senior Application Scientist overseeing physicochemical characterization for early-stage pipeline assets, I frequently encounter molecules where a single atomic substitution fundamentally rewrites the compound's beh...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing physicochemical characterization for early-stage pipeline assets, I frequently encounter molecules where a single atomic substitution fundamentally rewrites the compound's behavior. (5-Fluoro-2-hydroxy-phenyl)-acetic acid (CAS: 2546-41-0) is a prime example. In the context of modern drug discovery—particularly in the synthesis of hetero-bifunctional degraders (PROTACs) targeting the von Hippel-Lindau (VHL) E3 ligase—the thermodynamic properties of such linker-attachment moieties are critical for predicting bioavailability and target affinity[1].
This whitepaper deconstructs the thermodynamic landscape of (5-Fluoro-2-hydroxy-phenyl)-acetic acid, exploring how the strategic placement of a fluorine atom dictates its solvation free energy, acid-base equilibria, and lipophilicity.
Molecular Architecture and Electronic Effects
To understand the thermodynamics of this compound, we must first analyze the electronic distribution across its aromatic core. The molecule features two distinct ionizable centers: a carboxylic acid (the acetic acid moiety at C1) and a phenolic hydroxyl group (at C2). The fluorine atom is positioned at C5, making it meta to the acetic acid group and para to the hydroxyl group.
The reactivity and acidity of substituted phenols are governed by the interplay of inductive (-I) and resonance (+M) effects[2].
Phenolic pKa Shift: Fluorine is highly electronegative, exerting a potent electron-withdrawing inductive effect (-I) that typically stabilizes a phenoxide anion. However, because fluorine possesses lone pairs, it also exerts a resonance-donating effect (+M) when positioned para to the reactive center. In the para-relationship to the C2-hydroxyl, the -I and +M effects nearly cancel each other out, resulting in only a marginal stabilization of the phenoxide anion and a very slight drop in pKa[2][3].
Carboxylic pKa Shift: Conversely, the C5-fluorine is meta to the C1-acetic acid group. At the meta position, resonance effects are negligible, and the -I effect dominates[2]. This inductive withdrawal pulls electron density away from the carboxylate anion, stabilizing it and increasing the acidity (lowering the pKa) compared to the unfluorinated parent compound.
Quantitative Thermodynamic Data Summary
The standard free energy of solvation (
ΔGsolv∘
) dictates the compound's thermodynamic solubility (LogS) and its partition coefficient (LogP). Absolute pKa calculations utilizing solvated phase optimized structures confirm that fluorination generally increases the lipophilicity of the aromatic ring by decreasing the polarizability of the C-H bond it replaces[4].
Below is a comparative summary of the thermodynamic parameters for (5-Fluoro-2-hydroxy-phenyl)-acetic acid against its unfluorinated parent compound, 2-Hydroxyphenylacetic acid[5].
Experimental Workflows for Thermodynamic Profiling
To translate theoretical electronic effects into actionable data for drug formulation, we must employ rigorous, self-validating experimental systems. Below are the definitive protocols for mapping the thermodynamic profile of this compound.
Protocol 1: Potentiometric Determination of Macroscopic pKa Values
Causality & Design: To isolate the standard free energy of ionization (
ΔG∘
), the activity coefficients of the species in solution must be held constant. A background electrolyte of 0.15 M KCl is employed to mimic physiological ionic strength, effectively stabilizing the Debye-Hückel activity coefficients throughout the titration.
Electrode Calibration: Calibrate the glass-calomel electrode system using standard NIST buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.
Validation: Ensure the Nernstian slope is >98% to guarantee accurate potential readings.
Sample Preparation: Dissolve the compound to a final concentration of 2.0 mM in 50 mL of 0.15 M KCl.
Causality: A 2.0 mM concentration provides robust buffering capacity during the titration without exceeding the thermodynamic solubility limit of the fluorinated aromatic ring.
Titration Execution: Titrate with standardized 0.1 M KOH under a continuous argon purge.
Validation: The argon atmosphere prevents atmospheric CO
2
dissolution, which would form carbonic acid and artificially depress the pH in the alkaline region where the phenolic hydroxyl ionizes.
Data Deconvolution: Utilize a Gran plot to mathematically validate the exact equivalence points. Calculate the macroscopic pKa values using the Henderson-Hasselbalch equation, applying activity coefficient corrections.
Protocol 2: Thermodynamic Solubility (LogS) via the Shake-Flask Method
Causality & Design: Kinetic solubility assays (e.g., solvent shift methods) often overestimate solubility due to transient supersaturation. The shake-flask method is designed to establish a true thermodynamic equilibrium between the solid crystalline lattice and the solvated aqueous phase.
Equilibration Setup: Add an excess of solid (5-Fluoro-2-hydroxy-phenyl)-acetic acid (approx. 10 mg) to 5 mL of 50 mM phosphate buffer (pH 7.4) in a sealed borosilicate glass vial.
Thermal Incubation: Agitate the suspension at 300 RPM for 48 hours in a precisely controlled water bath at 25.0 °C.
Causality: A 48-hour incubation guarantees the transition of any metastable amorphous material into the most thermodynamically stable crystalline polymorph.
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
Validation: Filtration removes sub-micron crystal seeds that would otherwise cause false-positive concentration spikes during chromatographic analysis.
Quantification: Analyze the filtrate via Reversed-Phase HPLC with UV detection at 280 nm. Compare the peak area against a highly controlled standard curve to determine the thermodynamic LogS.
Logical Relationships in Thermodynamic Profiling
The following diagram visualizes how the distinct physical properties of (5-Fluoro-2-hydroxy-phenyl)-acetic acid are experimentally isolated and mathematically linked to derive the Gibbs Free Energy (
ΔG
), Enthalpy (
ΔH
), and Entropy (
ΔS
) of the system.
Figure 1: Thermodynamic profiling workflow for (5-Fluoro-2-hydroxy-phenyl)-acetic acid.
Conclusion
The thermodynamic profile of (5-Fluoro-2-hydroxy-phenyl)-acetic acid is a delicate balance of inductive electron withdrawal and resonance donation. By employing rigorous, self-validating experimental protocols—such as ionic-strength-controlled potentiometry and true equilibrium shake-flask assays—researchers can accurately map its free energy landscape. This precise physicochemical characterization ensures predictable behavior when integrating this fluorinated building block into complex downstream synthetic and biological applications.
References
Google Patents. Hetero-bifunctional degrader compounds and their use as modulators of targeted ubiquination (vhl) (WO2019183523A1). Retrieved from: 1
BenchChem. A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Retrieved from: 2
NP-MRD. Showing NP-Card for Ortho-Hydroxyphenylacetic acid. Retrieved from: 5
ResearchGate. Substituent effects on the physical properties and pKa of phenol. Retrieved from: 3
AFIT. Absolute pKa Determinations for Substituted Phenols. Retrieved from: 4
Structural Elucidation of (5-Fluoro-2-hydroxy-phenyl)-acetic Acid: A Comprehensive Crystallographic Guide
As the pharmaceutical industry increasingly relies on targeted protein degraders (such as PROTACs) and rationally designed small molecules, the precise spatial arrangement of molecular building blocks becomes paramount....
Author: BenchChem Technical Support Team. Date: March 2026
As the pharmaceutical industry increasingly relies on targeted protein degraders (such as PROTACs) and rationally designed small molecules, the precise spatial arrangement of molecular building blocks becomes paramount. (5-Fluoro-2-hydroxy-phenyl)-acetic acid (CAS 2546-41-0) is a critical highly-functionalized synthon[1, 2]. It features a carboxylic acid for coupling, a phenolic hydroxyl for hydrogen bonding, and a fluorine atom that modulates lipophilicity and metabolic stability.
This whitepaper provides an in-depth, self-validating framework for the crystal structure analysis of (5-Fluoro-2-hydroxy-phenyl)-acetic acid. By understanding the causality behind crystallographic methodologies, researchers can accurately map its three-dimensional conformation and intermolecular networks, which directly dictate its solid-state properties and reactivity.
Molecular Architecture and Crystallographic Expectations
Before initiating crystallization, an Application Scientist must predict the supramolecular synthons that will drive crystal packing. The structure of (5-Fluoro-2-hydroxy-phenyl)-acetic acid presents three competing/cooperating interaction sites:
Carboxylic Acid Moiety: Expected to form the classic
R22(8)
hydrogen-bonded dimer, a thermodynamically highly favored motif in solid-state organic chemistry.
Phenolic Hydroxyl Group: Acts as both a hydrogen bond donor and acceptor. In related non-fluorinated analogs like 4-hydroxyphenylacetic acid, the hydroxyl group drives the formation of an infinite non-centrosymmetric three-dimensional framework [3].
Fluorine Substituent: As the most electronegative element, fluorine exerts a strong inductive effect, lowering the pKa of the phenol. Crystallographically, it participates in weak, highly directional
C−H⋯F
interactions that often dictate the final polymorphic form by locking the crystal packing into specific shear planes.
Diagram 1: Hierarchical supramolecular interactions governing the crystal packing of the target compound.
Experimental Protocol: From Crystallization to Structural Model
A self-validating crystallographic protocol requires strict control over thermodynamic variables. The following step-by-step methodology ensures high-resolution data acquisition.
Step 1: Polymorph-Screening Crystallization
Causality: Rapid precipitation (kinetic control) often yields twinned or defective crystals. Slow evaporation (thermodynamic control) allows reversible attachment/detachment of molecules at the crystal face, "annealing" defects and yielding diffraction-quality single crystals.
Solvent Selection: Dissolve 50 mg of high-purity (>99%) (5-Fluoro-2-hydroxy-phenyl)-acetic acid in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexanes or Methanol/Water). The co-solvent approach balances solubility and volatility.
Vapor Diffusion/Evaporation: Place the solution in a loosely capped vial. Puncture the cap with a 20-gauge needle to restrict the evaporation rate.
Incubation: Store the vial in a vibration-free environment at a constant 20 °C. Harvest crystals after 5–7 days once they reach dimensions of approximately
0.2×0.2×0.1
mm.
Step 2: Single-Crystal X-Ray Diffraction (SC-XRD) Data Collection
Causality: Data collection is performed at cryogenic temperatures (e.g., 100 K) to minimize thermal vibrations (atomic displacement parameters). This enhances high-angle diffraction intensities, allowing for the precise localization of hydrogen atoms—critical for mapping the
O−H⋯O
networks.
Mounting: Select a colorless, block-shaped crystal under a polarized light microscope. Coat it in paratone oil to prevent solvent loss and mount it on a MiTeGen loop.
Cooling: Transfer the loop immediately to the goniometer head under a 100 K nitrogen cold stream.
Diffraction: Use a diffractometer equipped with a microfocus Cu-
Kα
(
λ=1.54184
Å) or Mo-
Kα
(
λ=0.71073
Å) radiation source and a photon-counting pixel array detector. Collect full-sphere data using
ω
and
ϕ
scans.
Step 3: Phase Problem Solution and Refinement
Causality: Because X-ray detectors only measure the amplitude of the diffracted wave and lose the phase, dual-space or direct methods must be used to mathematically reconstruct the electron density map.
Integration: Integrate the raw frames using software like APEX4 or CrysAlisPro. Apply multi-scan absorption corrections to account for the crystal's shape and the absorption cross-section of fluorine.
Structure Solution: Solve the structure using intrinsic phasing (e.g., SHELXT). The heavy atoms (C, O, F) will appear as distinct
Q
-peaks in the initial electron density map.
Anisotropic Refinement: Refine the model using full-matrix least-squares on
F2
(SHELXL). Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).
Hydrogen Atom Modeling: Locate the carboxylic and phenolic hydrogen atoms from the difference Fourier map. Refine them freely or with distance restraints (DFIX) to validate the hydrogen bonding geometry.
Diagram 2: Self-validating experimental workflow for Single-Crystal X-Ray Diffraction.
Quantitative Data Presentation
To standardize the structural analysis of (5-Fluoro-2-hydroxy-phenyl)-acetic acid against literature precedents for similar fluorinated and hydroxylated phenylacetic acids [3], the quantitative data must be tabulated.
Note: Values are representative of the expected triclinic (
P1ˉ
) or monoclinic (
P21/c
) polymorphs common to this molecular class.
Parameter
Expected/Representative Value
Significance
Chemical Formula
C8H7FO3
Confirms composition
Formula Weight
170.14 g/mol
Used for density calculations
Temperature
100(2) K
Minimizes thermal motion
Crystal System
Monoclinic / Triclinic
Dictates macroscopic crystal symmetry
Calculated Density (
ρ
)
~1.45 - 1.55 Mg/m³
Indicates packing efficiency
R1
(Final R-index)
<0.05
Validates the accuracy of the structural model
wR2
(Weighted R-index)
<0.12
Validates the variance of the refinement
Goodness-of-Fit (S)
~1.00 - 1.05
Ensures the model is neither over- nor under-parameterized
Table 2: Expected Hydrogen Bond Geometry
The causality of the crystal packing is rooted in these specific geometries. The short donor-acceptor distances confirm strong, stabilizing interactions.
Interaction Type
Donor (D)
Acceptor (A)
D-H Distance (Å)
H
⋯
A Distance (Å)
D
⋯
A Distance (Å)
Angle D-H
⋯
A (°)
Carboxylic Dimer
O(Carboxyl)
O(Carbonyl)
0.84(2)
1.80 - 1.85
2.62 - 2.68
> 170
Phenolic Network
O(Phenol)
O(Carboxyl)
0.85(2)
1.90 - 2.05
2.75 - 2.85
> 160
Weak Halogen
C(Aromatic)
F(Fluoro)
0.95
2.50 - 2.65
3.20 - 3.40
> 130
Implications for Drug Development
Understanding the crystal structure of (5-Fluoro-2-hydroxy-phenyl)-acetic acid is not merely an academic exercise; it is a prerequisite for rational drug formulation and synthesis.
Reactivity in API Synthesis: As seen in the development of Von Hippel Lindau (VHL) ligands for targeted ubiquitination [1], the spatial orientation of the acetic acid tail relative to the phenolic hydroxyl determines the steric hindrance encountered during amide coupling reactions. The crystal structure reveals the preferred low-energy conformation of the freely rotating
sp3
carbon of the acetic acid moiety.
Solid-State Stability: The robust 3D network formed by the interplay of the
R22(8)
carboxylic dimers and the phenolic
O−H⋯O
bonds ensures high lattice energy. This translates to excellent solid-state stability, low hygroscopicity, and a predictable melting point, which are critical parameters for bulk storage and handling in pharmaceutical manufacturing.
Fluorine's Role in Lipophilicity: The crystallographic data will show the exact bond length of the
C−F
bond (typically ~1.35 Å). The high electron density around the fluorine atom, visualized via Hirshfeld surface analysis, explains its ability to shield the aromatic ring from metabolic oxidation while improving the molecule's membrane permeability.
References
WO2019183523A1 - Hetero-bifunctional degrader compounds and their use as modulators of targeted ubiquination (vhl). Google Patents.
2-(5-fluoro-2-hydroxyphenyl)acetic acid — Chemical Substance Information. NextSDS.
4-Hydroxyphenylacetic acid. IUCr Journals.
Protocols & Analytical Methods
Method
Application Note: Laboratory Synthesis of (5-Fluoro-2-hydroxyphenyl)acetic Acid via Regioselective Condensation and Catalytic Hydrogenolysis
Abstract (5-Fluoro-2-hydroxyphenyl)acetic acid is a high-value building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), including selective COX inhibitors and advanced hetero-bifuncti...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(5-Fluoro-2-hydroxyphenyl)acetic acid is a high-value building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), including selective COX inhibitors and advanced hetero-bifunctional degraders (PROTACs). This application note details a robust, two-step synthetic protocol starting from commercially available 4-fluorophenol. The methodology leverages a regioselective glyoxylic acid condensation followed by an acid-promoted palladium-catalyzed hydrogenolysis, ensuring high atom economy, scalability, and isomeric purity.
Synthetic Strategy and Mechanistic Rationale
The synthesis of ortho-hydroxyphenylacetic acid derivatives traditionally suffers from poor regioselectivity and over-alkylation when utilizing standard Friedel-Crafts or Willgerodt-Kindler approaches. To bypass these limitations, this protocol employs a highly controlled two-step pathway designed as a self-validating system:
Step 1: Regioselective Condensation. 4-Fluorophenol is reacted with glyoxylic acid in an alkaline medium. Because the para-position of the phenol is blocked by the fluorine atom, the phenoxide-directed electrophilic aromatic substitution is forced exclusively to the ortho-position ()[1]. This yields 5-fluoro-2-hydroxymandelic acid without the need for complex chromatographic separation of isomers.
Step 2: Acid-Promoted Catalytic Hydrogenolysis. The benzylic hydroxyl group of the mandelic acid intermediate is notoriously resistant to mild reduction. By conducting the palladium-catalyzed hydrogenation in an acidic medium (acetic acid with catalytic HCl), the benzylic hydroxyl group is protonated ()[2]. This dramatically enhances its leaving group ability, facilitating the formation of a transient benzylic carbocation that is rapidly reduced by surface-bound palladium hydrides to yield the final (5-Fluoro-2-hydroxyphenyl)acetic acid ()[3].
Materials and Reagents
Reagent
MW ( g/mol )
Equivalents
Role
4-Fluorophenol
112.10
1.0
Starting Material
Glyoxylic acid (50% aq.)
74.04
1.1
Electrophile
Sodium Hydroxide (NaOH)
40.00
3.0
Base / Deprotonation
5% Pd/C (50% wet)
N/A
5 wt%
Hydrogenation Catalyst
Glacial Acetic Acid
60.05
Solvent
Reaction Medium
Hydrochloric Acid (37%)
36.46
Catalytic
Cocatalyst / Protonation
Hydrogen Gas (H
2
)
2.02
Excess
Reductant
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2-hydroxymandelic acid
Figure 1: Regioselective condensation workflow for 5-fluoro-2-hydroxymandelic acid.
Procedure:
Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and a reflux condenser.
Dissolve NaOH (12.0 g, 300 mmol) in 100 mL of deionized water. Cool the solution to 10 °C using an ice bath.
Add 4-fluorophenol (11.2 g, 100 mmol) portion-wise to the alkaline solution, ensuring the temperature remains below 20 °C. The formation of sodium 4-fluorophenoxide will be observed.
Remove the ice bath and heat the reaction mixture to 45 °C for 4 hours.
Expert Insight: Maintaining the temperature strictly below 50 °C prevents double condensation (formation of diaryl derivatives) and minimizes the Cannizzaro reaction of glyoxylic acid ()[1].
Cool the mixture to 0 °C and carefully acidify to pH 1-2 using concentrated HCl (approx. 25 mL).
Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure to afford 5-fluoro-2-hydroxymandelic acid as a crude solid. This intermediate can be used directly in the next step.
Step 2: Catalytic Hydrogenolysis to (5-Fluoro-2-hydroxyphenyl)acetic acid
Figure 2: Acid-promoted catalytic hydrogenolysis workflow yielding the final product.
Procedure:
Transfer the crude 5-fluoro-2-hydroxymandelic acid (approx. 18.6 g, 100 mmol) into a 250 mL stainless steel Parr hydrogenation reactor or a heavy-walled glass pressure bottle.
Dissolve the intermediate in 100 mL of glacial acetic acid.
Add 1.0 mL of concentrated HCl (37%) to the solution.
Expert Insight: The addition of a strong mineral acid cocatalyst is critical. Without HCl, the hydrogenolysis of the benzylic C-O bond stalls, leading to incomplete conversion ()[3].
Carefully add 1.0 g of 5% Palladium on Carbon (Pd/C, 50% wet) under a steady stream of nitrogen to prevent ignition of the solvent vapors.
Seal the reactor, purge with nitrogen three times, and then purge with hydrogen gas three times.
Pressurize the reactor to 60 psi (approx. 4 bar) with H
2
and heat the mixture to 80-85 °C with vigorous stirring for 4-6 hours.
Monitor the hydrogen uptake; the reaction is complete when the pressure stabilizes.
Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of acetic acid.
Concentrate the filtrate under reduced pressure to remove acetic acid.
Recrystallize the resulting residue from hot water or a mixture of toluene/heptane to yield pure (5-Fluoro-2-hydroxyphenyl)acetic acid as off-white crystals.
Analytical Characterization (Expected Data)
To validate the structural integrity of the synthesized product, the following spectroscopic parameters should be confirmed. The absence of the benzylic methine proton (~5.2 ppm) and the appearance of the isolated methylene singlet (~3.5 ppm) are the primary indicators of a successful hydrogenolysis.
m/z [M-H]
−
calculated for C
8
H
6
FO
3
: 169.03; found: 169.0.
Melting Point
132 - 135 °C
References
Title: Process for preparing 4-hydroxyphenylacetic acid
Source: US Patent 4,337,355A
URL
Title: Process for preparation of 3-alkoxy-4-hydroxyphenylacetic acid
Source: US Patent 4,401,830A
URL
Title : Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C
Source : Journal of Molecular Catalysis A: Chemical
URL :[Link]
Use of (5-Fluoro-2-hydroxy-phenyl)-acetic acid as a precursor in organic synthesis
Application Note: (5-Fluoro-2-hydroxyphenyl)acetic Acid as a Privileged Precursor in Advanced Organic Synthesis and Drug Development Introduction & Mechanistic Rationale (5-Fluoro-2-hydroxyphenyl)acetic acid, alongside i...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (5-Fluoro-2-hydroxyphenyl)acetic Acid as a Privileged Precursor in Advanced Organic Synthesis and Drug Development
Introduction & Mechanistic Rationale
(5-Fluoro-2-hydroxyphenyl)acetic acid, alongside its α-amino derivatives, has emerged as a highly privileged scaffold in modern medicinal chemistry and drug development. The strategic placement of the fluorine atom at the 5-position and the hydroxyl group at the 2-position creates a unique electronic environment tailored for complex protein-ligand interactions.
The Fluorine Effect: The highly electronegative fluorine atom withdraws electron density from the aromatic ring, which subtly lowers the pKa of the adjacent hydroxyl group. This enhances the hydroxyl group's capacity to act as a potent hydrogen bond donor within the hydrophobic, allosteric pockets of target kinases. Furthermore, the carbon-fluorine bond improves the overall metabolic stability of the molecule by resisting cytochrome P450-mediated oxidation.
The Acetic Acid Tail: The acetic acid moiety serves as a highly versatile synthetic handle. Through a Strecker synthesis, it can be converted into an unnatural amino acid, enabling downstream amide coupling with complex heterocycles.
This specific structural combination is the foundational building block for EAI045 , a fourth-generation allosteric inhibitor designed to target drug-resistant L858R/T790M and C797S mutations in the Epidermal Growth Factor Receptor (EGFR) . Beyond direct kinase inhibition, this precursor is utilized to synthesize isotopically labeled Positron Emission Tomography (PET) tracers for non-invasive tumor imaging , as well as Proteolysis Targeting Chimeras (PROTACs) for targeted EGFR degradation .
Synthetic Workflow and Pathway Visualization
Figure 1: Synthetic workflow of (5-Fluoro-2-hydroxyphenyl)acetic acid derivatives.
Experimental Protocols
The following self-validating protocols outline the transformation of the starting material into advanced therapeutic and diagnostic agents.
Protocol 1: Strecker Synthesis of the Unnatural Amino Acid Intermediate
This protocol details the conversion of 5-fluoro-2-hydroxybenzaldehyde to 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid, the critical intermediate for EAI045 and its derivatives.
Imine Formation: Dissolve 5-fluoro-2-hydroxybenzaldehyde (10.0 g, 71.4 mmol) in a 7N ammonia solution in methanol (200 mL).
Causality: Ammonia acts as the primary nitrogen source to form the imine intermediate. Methanol is chosen as the solvent because it stabilizes the polar transition states and fully solubilizes the ammonia gas.
Cyanation: Cool the reaction vessel to 0°C. Dropwise, add trimethylsilyl cyanide (TMSCN, 13.50 mL, 107.9 mmol) and stir for 10 minutes.
Causality: Cooling to 0°C minimizes exothermic degradation and prevents the evaporation of volatile ammonia. TMSCN is utilized instead of sodium or potassium cyanide as it is a safer, highly reactive organic cyanide source that efficiently attacks the imine carbon to form the α-aminonitrile intermediate.
Hydrolysis: Quench the reaction and hydrolyze the resulting nitrile using aqueous hydrochloric acid to yield the final substituted acetic acid.
Protocol 2: Synthesis of[11C]EAI045 via Palladium-Catalyzed Ring Closure
To evaluate the pharmacokinetics of EAI045, the precursor must be radiolabeled for PET imaging.
Preparation: Load the iodinated precursor (2-(5-fluoro-2-hydroxyphenyl)-2-((2-iodobenzyl)amino)-N-(thiazol-2-yl)acetamide) and a palladium catalyst into a sealed, inert reaction vial.
Carbonylation: Introduce cyclotron-produced [11C]CO gas into the system.
Causality: [11C]CO acts as the isotopic carbonyl source. The palladium catalyst facilitates the oxidative addition into the aryl-iodide bond, followed by the insertion of [11C]CO and subsequent reductive elimination to close the isoindolinone ring.
Purification: Purify the crude mixture via reverse-phase semi-preparative HPLC (e.g., XBridge Prep C18).
Causality: HPLC purification is strictly required to remove the unlabeled precursor and cytotoxic palladium species, ensuring the >97% radiochemical purity necessary for safe intravenous injection in preclinical models.
Protocol 3: Tritiodehalogenation for[3H]EAI045
For high-resolution in vitro autoradiography and cellular binding assays, a longer half-life isotope (Tritium) is required.
Iodination: React EAI045 with N-iodosuccinimide (NIS) in dichloromethane containing 10% trifluoroacetic acid to yield the iodo-precursor.
Reduction: React the iodo-precursor with tritium gas (3H2) in ethanol in the presence of a Palladium on Calcium Carbonate (Pd/CaCO3) catalyst.
Causality: Pd/CaCO3 is specifically chosen as a "poisoned" or mild hydrogenation catalyst. It selectively reduces the carbon-iodine bond (tritium-halogen exchange) without over-reducing the aromatic thiazole or isoindolinone rings, which would otherwise destroy the molecule's binding affinity.
Quantitative Data Presentation
The efficacy of the radiolabeling protocols is validated by the following analytical metrics, demonstrating the viability of these precursors for generating high-purity diagnostic tracers:
Tracer Compound
Precursor Type
Labeling Methodology
Radiochemical Yield
Radiochemical Purity
Molar Activity
[11C]EAI045
Iodo-benzyl amine
Pd-catalyzed [11C]CO insertion
10 ± 1% (decay corrected)
> 97%
26 ± 1 GBq/µmol
[3H]EAI045
Iodo-thiazole
Tritiodehalogenation (3H2 gas)
0.2%
98%
763 kBq/nmol
Table 1: Summary of radiochemical yields and purity for isotopically labeled EAI045 derivatives.
Application in PROTAC Development
Beyond direct inhibition and imaging, the (5-Fluoro-2-hydroxyphenyl)acetic acid scaffold is instrumental in the design of bifunctional degraders (PROTACs). By functionalizing the isoindolinone core synthesized from this precursor, researchers can attach a polyethylene glycol (PEG) or alkyl linker terminating in a cereblon (CRBN) E3 ligase ligand (such as pomalidomide or lenalidomide). This forces the spatial proximity of the mutant EGFR and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the oncogenic receptor, offering a solution to tumors that have developed resistance to traditional occupancy-based inhibitors .
References
Gray, N. S., et al. "Bifunctional molecules for degradation of EGFR and methods of use." U.S. Patent No. 11,161,842. Washington, DC: U.S. Patent and Trademark Office (2021).
Method
Application Note: A Validated HPLC Method for the Quantification of (5-Fluoro-2-hydroxy-phenyl)-acetic acid
Abstract This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (5-Fluoro-2-hydroxy-phenyl)-acetic acid. This compo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (5-Fluoro-2-hydroxy-phenyl)-acetic acid. This compound is of significant interest in pharmaceutical development, and a reliable analytical method is crucial for its characterization and quality control. The developed method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method development strategy, a step-by-step protocol, and a complete validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction
(5-Fluoro-2-hydroxy-phenyl)-acetic acid is a key aromatic acid derivative with potential applications in the pharmaceutical industry. Its chemical structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom, presents a unique analytical challenge. Accurate and precise quantification of this compound is essential for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. This application note provides a detailed, field-proven HPLC method designed for this purpose, emphasizing the scientific rationale behind the methodological choices.
Physicochemical Properties and Method Development Strategy
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
Table 1: Physicochemical Properties of (5-Fluoro-2-hydroxy-phenyl)-acetic acid
Property
Predicted Value
Implication for HPLC Method Development
Molecular Formula
C₈H₇FO₃
-
Molecular Weight
170.14 g/mol
-
pKa (Carboxylic Acid)
~4.0
To ensure the analyte is in its non-ionized, more retained form, the mobile phase pH should be set at least 2 units below this value. A pH of 2.5 is chosen.[2]
pKa (Phenol)
~9.0
The chosen mobile phase pH of 2.5 will keep the phenolic group protonated.
logP
~1.5 - 2.0
Indicates moderate lipophilicity, making it well-suited for reverse-phase chromatography with a C18 column.
UV Absorbance (λmax)
~275 nm
Aromatic acids and phenolic compounds typically exhibit strong absorbance in the UV region. A detection wavelength of 275 nm is selected for optimal sensitivity.
Based on these properties, a reverse-phase HPLC method was developed. The strategy is to maintain the analyte in a single, non-ionized state to achieve sharp, symmetrical peaks and reproducible retention times.
Chromatographic Conditions Rationale:
Stationary Phase: A C18 column is selected due to the moderate lipophilicity of the analyte. The non-polar C18 chains will interact with the aromatic ring, providing good retention.
Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer and acetonitrile is chosen for its simplicity and robustness.
Aqueous Component: A phosphate buffer at pH 2.5 is used to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the C18 column.[2]
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The percentage of acetonitrile is optimized to achieve a suitable retention time and separation from potential impurities.
Detection: UV detection at 275 nm is employed, corresponding to the predicted absorbance maximum of the phenolic chromophore. A photodiode array (PDA) detector is recommended to confirm peak purity.
Experimental
Materials and Reagents
(5-Fluoro-2-hydroxy-phenyl)-acetic acid reference standard (purity ≥98%)
A standard HPLC system equipped with the following components is suitable:
Quaternary or Binary Pump
Autosampler
Column Oven
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
Table 2: Optimized HPLC Method Parameters
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
25 mM KH₂PO₄ (pH 2.5) : Acetonitrile (60:40, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
275 nm
Injection Volume
10 µL
Run Time
10 minutes
Protocols
Preparation of Solutions
Mobile Phase Preparation (1 L):
Weigh 3.40 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.
Adjust the pH to 2.5 with 85% phosphoric acid.
Filter the buffer through a 0.45 µm membrane filter.
The final mobile phase is prepared by mixing 600 mL of the buffer with 400 mL of acetonitrile. Degas the mobile phase before use.
Standard Stock Solution (1000 µg/mL):
Accurately weigh 25 mg of (5-Fluoro-2-hydroxy-phenyl)-acetic acid reference standard.
Transfer to a 25 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase.
Calibration Standards:
Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation protocol will depend on the matrix. For a drug substance, a simple dilution in the mobile phase is sufficient. For formulated products, extraction or other sample clean-up steps may be necessary and should be validated.
HPLC Analysis Workflow
Figure 2: Interrelated parameters for HPLC method validation.
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a standard solution, and a sample solution spiked with potential impurities. The chromatograms demonstrated that there were no interfering peaks at the retention time of (5-Fluoro-2-hydroxy-phenyl)-acetic acid. The peak purity was also assessed using a PDA detector, which confirmed the homogeneity of the analyte peak.
Linearity and Range
The linearity of the method was determined by analyzing six calibration standards ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Data
Parameter
Result
Acceptance Criteria
Range
1 - 100 µg/mL
-
Correlation Coefficient (r²)
0.9998
≥ 0.999
Regression Equation
y = 45872x + 1250
-
The excellent correlation coefficient confirms the linearity of the method over the specified range.
Accuracy
The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
Table 4: Accuracy Results
Spiked Level
Amount Added (µg/mL)
Amount Recovered (µg/mL)
Recovery (%)
80%
40
39.8
99.5
100%
50
50.3
100.6
120%
60
59.5
99.2
Average Recovery
99.8%
The high recovery values demonstrate the excellent accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
Table 5: Precision Results
Parameter
Repeatability (%RSD)
Intermediate Precision (%RSD)
Acceptance Criteria (%RSD)
Retention Time
0.2
0.3
≤ 1.0
Peak Area
0.5
0.8
≤ 2.0
The low relative standard deviation (RSD) values indicate that the method is highly precise.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the results.
Table 6: Robustness Study
Parameter Varied
Variation
%RSD of Peak Area
Flow Rate
± 0.1 mL/min
1.2
Column Temperature
± 2 °C
0.9
Mobile Phase pH
± 0.1
1.5
Acetonitrile %
± 2%
1.8
The method was found to be robust, with only minor variations in the results upon small changes in the analytical conditions.
Conclusion
This application note presents a simple, rapid, and reliable RP-HPLC method for the quantification of (5-Fluoro-2-hydroxy-phenyl)-acetic acid. The method has been thoroughly validated according to ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness. This method is suitable for routine quality control analysis and can be readily implemented in pharmaceutical development laboratories.
References
ICH Harmonised Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
ICH. Validation of Analytical Procedures Q2(R2). [Link]
ICH. Validation of Analytical Procedure Q2(R2). [Link]
Application Note: In Vitro Profiling of (5-Fluoro-2-hydroxyphenyl)acetic Acid Derivatives in Mutant-Selective EGFR Drug Discovery
Executive Summary & Chemical Rationale (5-Fluoro-2-hydroxyphenyl)acetic acid (CAS 2546-41-0) and its alpha-amino derivatives have emerged as privileged pharmacophores in modern oncology drug discovery. They serve as the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
(5-Fluoro-2-hydroxyphenyl)acetic acid (CAS 2546-41-0) and its alpha-amino derivatives have emerged as privileged pharmacophores in modern oncology drug discovery. They serve as the foundational building blocks for fourth-generation, allosteric Epidermal Growth Factor Receptor (EGFR) inhibitors—most notably EAI045[1]—and next-generation targeted protein degraders (PROTACs)[2].
As a Senior Application Scientist, understanding the structural biology behind this scaffold is critical for designing robust in vitro assays. The clinical challenge in non-small cell lung cancer (NSCLC) is the emergence of T790M and C797S mutations, which sterically block or eliminate the covalent binding sites of ATP-competitive tyrosine kinase inhibitors (TKIs)[3].
The (5-Fluoro-2-hydroxyphenyl)acetic acid scaffold overcomes this by targeting an allosteric pocket created by the outward displacement of the regulatory C-helix in the inactive kinase conformation[3]. The selectivity of this scaffold relies on two precise molecular interactions:
The 2-Hydroxyl Group: Forms a direct, critical hydrogen bond with the Asp855 residue of the DFG motif in the T790M mutant. In wild-type (WT) EGFR, this interaction is merely water-mediated, driving the compound's profound mutant selectivity[4].
The 5-Fluoro Substitution: Enhances metabolic stability and optimizes hydrophobic contacts deep within the allosteric cleft[4].
Fig 1: Mechanism of action for (5-Fluoro-2-hydroxyphenyl)acetic acid derived inhibitors and PROTACs.
Application I: Biochemical Profiling of Allosteric Inhibitors
When synthesizing allosteric inhibitors like EAI045 from the (5-Fluoro-2-hydroxyphenyl)acetic acid precursor[5], standard ATP-competitive kinase assays are insufficient. To prove that a new derivative is truly allosteric, the in vitro protocol must be a self-validating system that demonstrates non-competitive behavior with ATP.
Protocol: Self-Validating TR-FRET Kinase Assay
Objective: Determine the IC50 of the derivative against EGFR(L858R/T790M) while proving the allosteric mechanism of action.
Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it eliminates compound auto-fluorescence artifacts. By running parallel assays at low (10 µM) and saturating (1 mM) ATP concentrations, we self-validate the allosteric mechanism: a true allosteric binder will maintain its IC50 regardless of ATP concentration, whereas an orthosteric false-positive will see a massive IC50 shift.
Step-by-Step Methodology:
Reagent Preparation: Prepare recombinant EGFR(L858R/T790M) and WT EGFR in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Titration: Perform an 11-point, 3-fold serial dilution of the (5-Fluoro-2-hydroxyphenyl)acetic acid derivative in DMSO. Transfer 100 nL to a 384-well pro-plate.
Enzyme Addition: Add 5 µL of the EGFR enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow allosteric pocket binding.
Reaction Initiation (The Validation Step): Add 5 µL of a substrate mix containing biotinylated poly-GT substrate and ATP.
Arm A: Final ATP concentration = 10 µM.
Arm B: Final ATP concentration = 1 mM.
Detection: After 60 minutes, terminate the reaction by adding 10 µL of detection buffer containing EDTA, Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.
Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader. Calculate IC50 using a 4-parameter logistic curve.
Application II: Design and Evaluation of EGFR-Targeting PROTACs
While allosteric inhibitors are potent biochemically, their cellular efficacy is often limited by asymmetric EGFR dimerization, requiring co-administration with antibodies like cetuximab to be fully effective[3]. To bypass this, drug developers conjugate the 2-(5-fluoro-2-hydroxyphenyl)acetic acid core to an E3 ligase-binding moiety (e.g., Cereblon) to create bifunctional degraders (PROTACs)[2].
Protocol: Cellular Targeted Protein Degradation Assay
Objective: Quantify the Degradation Concentration 50% (DC50) and validate the ubiquitin-proteasome system (UPS) dependency.
Causality: Measuring kinase activity is irrelevant for PROTACs; we must measure total protein depletion. To ensure the compound is driving true degradation (and not just causing cytotoxicity or transcriptional downregulation), the protocol mandates a rescue control arm using the proteasome inhibitor MG132.
Step-by-Step Methodology:
Cell Plating: Seed H1975 cells (expressing L858R/T790M EGFR) into 6-well plates at
3×105
cells/well. Incubate overnight.
Mechanistic Validation (Pre-treatment): Pre-treat the "Rescue Arm" wells with 10 µM MG132 for 2 hours prior to PROTAC addition.
PROTAC Treatment: Treat cells with the bifunctional (5-Fluoro-2-hydroxyphenyl)acetic acid derivative across a wide concentration range (1 nM to 10 µM).
Note: Testing up to 10 µM is critical to observe the "hook effect" (where high concentrations form binary rather than ternary complexes, halting degradation), which is the definitive hallmark of a PROTAC.
Lysis: After 24 hours, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease/phosphatase inhibitors.
Western Blotting: Resolve lysates via SDS-PAGE. Probe membranes with primary antibodies against total EGFR and GAPDH (loading control).
Analysis: Quantify band intensities via densitometry. Normalize EGFR signals to GAPDH to calculate the DC50.
Fig 2: Self-validating in vitro screening workflow for allosteric EGFR modulators.
Quantitative Data Summary
The following table summarizes the typical in vitro assay outcomes for molecules derived from the (5-Fluoro-2-hydroxyphenyl)acetic acid scaffold, demonstrating the profound mutant selectivity and the shift from inhibition to degradation.
High-Throughput Synthesis and Screening of (5-Fluoro-2-hydroxy-phenyl)-acetic Acid Derivatives: A Comprehensive Protocol for Drug Discovery
Executive Summary Phenylacetic acid (PAA) derivatives are foundational building blocks in medicinal chemistry, frequently utilized for their ability to intercalate or bind with high affinity to diverse biological targets...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenylacetic acid (PAA) derivatives are foundational building blocks in medicinal chemistry, frequently utilized for their ability to intercalate or bind with high affinity to diverse biological targets, including kinases, urease, and DNA 1[1]. The strategic incorporation of a fluorine atom and a hydroxyl group—yielding the (5-Fluoro-2-hydroxy-phenyl)-acetic acid scaffold—creates a highly optimized pharmacophore. This application note provides a self-validating, step-by-step methodology for the parallel synthesis of these derivatives and their subsequent evaluation in high-throughput screening (HTS) campaigns.
Mechanistic Rationale & Scaffold Design
The selection of the (5-Fluoro-2-hydroxy-phenyl)-acetic acid core (e.g., CAS 1784046-51-0 2[2]) is driven by precise structure-activity relationship (SAR) principles:
Fluorine Substitution: The highly electronegative fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect. This increases the lipophilicity of the molecule and provides steric shielding, which significantly enhances the metabolic stability of the phenyl ring against cytochrome P450-mediated oxidation.
2-Hydroxy Group: The ortho-hydroxy group is a critical determinant for target engagement. It acts as a potent hydrogen bond donor and acceptor, stabilizing the molecule within hydrophobic pockets and enhancing overall binding affinity 3[3].
Acetic Acid Moiety: The terminal carboxylic acid provides a versatile, reactive handle for parallel derivatization (e.g., amidation or esterification), enabling the rapid generation of structurally diverse libraries for HTS 4[4].
High-Throughput Workflow
Workflow for the parallel synthesis and HTS of 5-Fluoro-2-hydroxyphenylacetic acid derivatives.
Parallel Synthesis Protocol for HTS Libraries
To generate a robust library, the carboxylic acid moiety is derivatized via parallel amidation in a 96-well format.
Causality Check: HATU is selected as the coupling reagent over EDC/NHS because its superior kinetics in forming the active ester intermediate minimize the risk of racemization (if chiral amines are used) and ensure near-quantitative yields, which is essential for miniaturized library synthesis.
Step-by-Step Methodology
Preparation of Stock Solutions:
Prepare a 0.5 M solution of (5-Fluoro-2-hydroxy-phenyl)-acetic acid in anhydrous N,N-dimethylformamide (DMF).
Prepare a 0.5 M solution of HATU in DMF.
Prepare a 1.0 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.
Library Assembly (96-Well Format):
Dispense 100 µL (50 µmol) of the scaffold solution into each well of a 2-mL deep-well 96-well plate.
Add 110 µL (55 µmol) of the HATU solution and 100 µL (100 µmol) of the DIPEA solution to each well.
Self-Validating Checkpoint: Agitate the plate at 500 rpm for 15 minutes at room temperature before amine addition. This ensures complete activation of the carboxylic acid, preventing unreacted starting material from complicating the downstream purification step.
Amine Addition:
Add 60 µmol of diverse primary and secondary amines (dissolved in 100 µL DMF) to the respective wells.
Seal the plate and shake at 600 rpm at 40 °C for 12 hours.
High-Throughput Purification & QC:
Evaporate the solvent using a centrifugal evaporator.
Reconstitute the crude products in 500 µL of DMSO.
Purify using automated preparative HPLC-MS, collecting fractions based on the target mass.
Quality Gate: Only wells demonstrating >95% purity (determined by LC-UV at 254 nm) are advanced to the HTS assay.
High-Throughput Screening (HTS) Protocol
A fluorescence-based biochemical assay is employed to evaluate the library against a target kinase (e.g., Pim kinase, which is known to interact strongly with PAA derivatives 1[1]).
Step-by-Step Methodology
Acoustic Dispensing:
Transfer 50 nL of the purified derivatives (in 100% DMSO) into 384-well black, low-volume microplates using an acoustic liquid handler (e.g., Echo 550).
Causality Check: Acoustic dispensing allows for nanoliter transfer, maintaining the final DMSO concentration below 0.5%—a critical threshold to prevent solvent-induced enzyme denaturation.
Reagent Addition:
Dispense 5 µL of the Kinase/Peptide substrate mixture (in 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Brij-35) into all wells.
Incubate for 10 minutes at room temperature to allow compound binding.
Reaction Initiation:
Add 5 µL of ATP solution (at the
Km
concentration for the specific kinase) to initiate the reaction.
Centrifuge the plate at 1000 x g for 1 minute to remove bubbles, then incubate at 25 °C for 60 minutes.
Detection & Self-Validation:
Add 10 µL of a fluorescent detection reagent (e.g., ADP-Glo).
Read the fluorescence intensity using a multimode microplate reader.
Self-Validating System: Include 16 wells of a positive control (known inhibitor) and 16 wells of a negative control (DMSO vehicle). Calculate the Z'-factor. A Z'-factor > 0.5 confirms that the dynamic range between the signal and background noise is statistically robust, validating the hit identification process.
Quantitative Data Presentation
The following table summarizes representative HTS data, highlighting typical structure-activity relationship (SAR) trends where rigid, aromatic amines tend to show higher affinity due to
π−π
stacking in the active site.
Table 1: Representative HTS Data for (5-Fluoro-2-hydroxy-phenyl)-acetic Acid Derivatives
Compound ID
R-Group (Amine)
Purity (%)
Kinase IC₅₀ (nM)
Ligand Efficiency (LE)
F-HPA-001
Benzylamine
98.2
145 ± 12
0.38
F-HPA-002
Piperidine
99.1
420 ± 25
0.31
F-HPA-003
4-Fluoroaniline
97.5
85 ± 8
0.42
F-HPA-004
Morpholine
96.8
>1000
N/A
F-HPA-005
Cyclohexylamine
98.5
210 ± 15
0.35
Conclusion
The (5-Fluoro-2-hydroxy-phenyl)-acetic acid scaffold is a highly tractable starting point for HTS library generation. By employing robust parallel synthesis techniques and stringent QC controls, researchers can rapidly identify potent hits. The integration of fluorine and hydroxyl groups not only improves the pharmacokinetic profile but also maximizes polar interactions within target active sites, making it an invaluable tool in modern drug discovery.
References
Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets, DNA, Protein and Enzyme. Semantic Scholar.1
A Comparative Guide to the Antioxidant Activity of 2-Hydroxyphenylacetic Acid and Its Derivatives. Benchchem.3
An in-depth guide to the setup, execution, and validation of enzymatic assays utilizing (5-Fluoro-2-hydroxy-phenyl)-acetic acid. Introduction: The Context of Fluorinated Arylacetic Acids in Enzymology (5-Fluoro-2-hydroxy...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the setup, execution, and validation of enzymatic assays utilizing (5-Fluoro-2-hydroxy-phenyl)-acetic acid.
Introduction: The Context of Fluorinated Arylacetic Acids in Enzymology
(5-Fluoro-2-hydroxy-phenyl)-acetic acid (5-F-2-HPAA) represents a class of fluorinated aromatic compounds of significant interest in drug discovery and metabolic studies. The strategic placement of a fluorine atom can profoundly alter a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. Understanding how enzymes interact with such substrates is crucial for predicting the metabolic fate of novel drug candidates and for the biocatalytic synthesis of valuable chemical intermediates.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust enzymatic assays for 5-F-2-HPAA. We move beyond simple procedural lists to explain the underlying biochemical principles, ensuring that the described protocols are not only repeatable but also adaptable and self-validating. The primary focus will be on assays for flavin-dependent monooxygenases, a critical class of enzymes involved in the oxidative metabolism of aromatic compounds.[2]
Principle of the Assay: Targeting Monooxygenase Activity
The structure of 5-F-2-HPAA is analogous to naturally occurring compounds like 4-hydroxyphenylacetic acid (4-HPA), a well-known substrate for the enzyme p-hydroxyphenylacetate 3-hydroxylase (HPAH).[3][4] HPAH is a classic example of a two-component flavin-dependent monooxygenase, a system that offers a clear and quantifiable mechanism for assay development.
The overall reaction involves two key proteins:
A Reductase Component (C1): This FMN-containing enzyme transfers a hydride from a donor, typically NADH or NADPH, to FMN, generating reduced FMN (FMNH₂).[3]
An Oxygenase Component (C2): The reduced FMNH₂ diffuses from the reductase to the oxygenase. The oxygenase binds the aromatic substrate (5-F-2-HPAA) and molecular oxygen. It then utilizes the FMNH₂ to activate O₂ and catalyze the hydroxylation of the substrate, typically at an ortho position to an existing hydroxyl group. The other oxygen atom is reduced to water.[2][5]
This catalytic cycle provides two primary avenues for monitoring enzyme activity:
Cofactor Depletion: The consumption of NADH is directly proportional to the enzymatic turnover. This can be monitored spectrophotometrically in real-time by measuring the decrease in absorbance at 340 nm. This forms the basis of a continuous, high-throughput kinetic assay.
Product Formation: The appearance of the hydroxylated product can be quantified using endpoint methods like High-Performance Liquid Chromatography (HPLC), providing an orthogonal validation of the cofactor depletion results.
A secondary, yet important, possibility for this specific substrate is enzymatic defluorination. Cleavage of the highly stable carbon-fluorine bond is a specialized enzymatic reaction.[6] An assay to detect the release of fluoride ions can serve as a powerful screening tool for identifying novel defluorinase activities.
Caption: Catalytic cycle of a two-component flavin-dependent monooxygenase.
Experimental Design and Protocols
A robust experimental design relies on multiple, corroborating lines of evidence. We present three protocols: a primary high-throughput assay, a secondary confirmatory assay, and a specialized screening assay.
Core Components & Reagents
Reagent/Component
Stock Concentration
Final Assay Conc.
Supplier Example
Purpose
Buffer
500 mM
50 mM
Sigma-Aldrich
Maintain stable pH (e.g., pH 7.5)
(5-F-2-HPAA)
100 mM in DMSO
0.01 - 2 mM
Combi-Blocks
Substrate
NADH
10 mM in Buffer
200 µM
Sigma-Aldrich
Reductase Cofactor
FMN
10 mM in Buffer
10 µM
Sigma-Aldrich
Reductase Prosthetic Group
Enzyme (C1+C2)
1-5 mg/mL
1-10 µg/mL
User-purified
Biocatalyst
DMSO
100%
<2% (v/v)
Fisher Scientific
Substrate Solvent
EDTA
500 mM
1 mM
VWR
Chelates divalent metals
Table 1: Recommended components for monooxygenase activity assays.
This method provides a continuous, kinetic readout of enzyme activity, ideal for inhibitor screening, and determining kinetic parameters.
Causality Behind Choices:
96-well UV-transparent plate: Enables simultaneous measurement of multiple reactions, crucial for high-throughput applications.
Monitoring at 340 nm: This is the specific absorbance maximum for NADH. NAD⁺ does not absorb at this wavelength, providing a clean signal for cofactor consumption.
Pre-incubation: Allowing the enzyme and substrate to equilibrate at the reaction temperature before initiating with NADH ensures that the measured initial rate is not skewed by temperature ramping.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 2X Assay Buffer (100 mM Potassium Phosphate pH 7.5, 2 mM EDTA).
Prepare a 4X Substrate solution of 5-F-2-HPAA in 2X Assay Buffer. For a titration, this would be a serial dilution (e.g., 8 mM down to 40 µM).
Prepare a 4X Enzyme solution containing the optimal ratio of C1 and C2 components with 40 µM FMN in 2X Assay Buffer.
Prepare a 4X NADH solution (800 µM) in 2X Assay Buffer. Keep on ice and protect from light.
Assay Setup (96-well Plate):
Add 50 µL of 4X Substrate solution to each well. For controls, add 50 µL of buffer.
Add 50 µL of deionized water.
Add 50 µL of 4X Enzyme solution to all wells except the "No Enzyme" control. Add 50 µL of buffer with FMN to these control wells.
Include a "No Substrate" control by adding buffer instead of the substrate solution.
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes in a microplate reader.
Initiation and Measurement:
Initiate the reaction by adding 50 µL of the 4X NADH solution to all wells for a final volume of 200 µL.
Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
Data Analysis:
Calculate the rate of reaction (ΔAbs/min) from the initial linear portion of the curve.
Convert this rate to enzyme activity (µmol/min/mg) using the Beer-Lambert law. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
This endpoint assay directly measures the formation of the hydroxylated product, providing orthogonal validation for the NADH assay. It is the gold standard for confirming the reaction stoichiometry.
Step-by-Step Methodology:
Reaction Setup:
Set up reactions in microcentrifuge tubes with a larger volume (e.g., 500 µL) using the same final concentrations as in Protocol 1.
Incubate in a thermomixer at the desired temperature.
Take time points (e.g., 0, 5, 15, 30 minutes) by removing an aliquot (e.g., 100 µL).
Reaction Quenching:
Quench the reaction immediately by adding the aliquot to an equal volume of a quenching solution (e.g., 100 µL of 10% Trichloroacetic Acid or ice-cold Acetonitrile). This denatures the enzyme and precipitates protein.
Vortex and centrifuge at >13,000 x g for 10 minutes to pellet the precipitated protein.
HPLC Analysis:
Transfer the supernatant to an HPLC vial.
Inject the sample onto a suitable C18 reverse-phase column.
Develop a gradient method using Mobile Phase A (e.g., Water + 0.1% Formic Acid) and Mobile Phase B (e.g., Acetonitrile + 0.1% Formic Acid).
Monitor the elution profile using a Diode Array Detector (DAD) at multiple wavelengths (e.g., 254 nm, 280 nm) to identify the substrate and product peaks based on their retention times and UV spectra.
Data Analysis:
Quantify the product peak area. If a synthetic standard for the product is available, create a standard curve to determine its concentration.
Alternatively, quantify the depletion of the substrate peak relative to the T=0 time point.
Plot product concentration vs. time to determine the reaction rate. This rate should stoichiometrically match the rate determined from NADH depletion (1 mole of NADH consumed per mole of product formed).
Protocol 3: Screening for Defluorinase Activity (Colorimetric)
This assay is designed to detect the potential cleavage of the C-F bond, a rare but significant enzymatic capability. It relies on the detection of free fluoride ions in the solution.
Principle:
The assay uses a reagent like Lanthanum Alizarin Complexone, which forms a colored complex with fluoride ions. The change in color can be measured spectrophotometrically.[6] This provides a sensitive method for high-throughput screening.
Step-by-Step Methodology:
Reaction Setup:
Set up enzymatic reactions as described in Protocol 2, but without NADH, unless the enzyme is suspected to be redox-dependent.
Incubate for an extended period (e.g., 1-24 hours) to allow for the accumulation of fluoride.
Include a standard curve of sodium fluoride (NaF) in the same buffer to allow for quantification.
Fluoride Detection:
At the end of the incubation, transfer aliquots of the reaction supernatant to a new 96-well plate.
Add a commercially available or lab-prepared fluoride detection reagent (e.g., SPADNS/zirconyl chloride or alizarin complexone based reagents) according to the manufacturer's instructions.
Allow the color to develop for the specified time.
Measurement and Analysis:
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
Compare the absorbance of the enzyme-containing samples to the "No Enzyme" control and the NaF standard curve to determine the amount of fluoride released.
Trustworthiness: A Self-Validating System
The integrity of your results hinges on a self-validating experimental design. The combination of Protocol 1 and Protocol 2 is critical. A trustworthy result will demonstrate a 1:1 stoichiometric relationship between the moles of NADH consumed and the moles of product formed. Any significant deviation from this ratio suggests an issue, such as:
Uncoupling: The enzyme oxidizes NADH without hydroxylating the substrate, producing hydrogen peroxide instead. This would lead to a higher NADH depletion rate than product formation rate.
Substrate Inhibition/Instability: The substrate may be unstable or inhibit the enzyme at higher concentrations.
Product Inhibition: The hydroxylated product may act as an inhibitor, causing the reaction rate to slow down prematurely.
By running these assays in parallel, you create a system that internally validates the proposed enzymatic mechanism and the quality of the data.
Conclusion
The protocols detailed in this application note provide a robust framework for investigating the enzymatic metabolism of (5-Fluoro-2-hydroxy-phenyl)-acetic acid. The primary high-throughput NADH depletion assay offers a rapid and sensitive method for kinetic analysis and screening, while the confirmatory HPLC assay ensures mechanistic accuracy and data integrity. The inclusion of a specialized defluorination assay opens the door to discovering novel biocatalytic activities. By understanding the principles behind each step and incorporating rigorous controls, researchers can confidently characterize the enzymatic processing of this and other novel fluorinated compounds, accelerating progress in drug development and biocatalysis.
References
Arunrattanamook, N., et al. (2015). p-Hydroxyphenylacetate 3-Hydroxylase as a Biocatalyst for the Synthesis of Trihydroxyphenolic Acids. ACS Catalysis. Available at: [Link]
Rowan, A. D., et al. (2020). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. ChemBioChem. Available at: [Link]
Breslmayr, E., et al. (2018). A fast and sensitive activity assay for lytic polysaccharide monooxygenase. Biotechnology for Biofuels. Available at: [Link]
From, R., et al. (2021). A fast, sensitive and fluorescent LPMO activity assay. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Breslmayr, E., et al. (2019). Improved spectrophotometric assay for lytic polysaccharide monooxygenase. Biotechnology for Biofuels. Available at: [Link]
Wang, W., et al. (2021). One-Pot Efficient Biosynthesis of 4-Hydroxyphenylacetic Acid and Its Analogues from Lignin-Related p-Coumaric and Ferulic Acids. Journal of Agricultural and Food Chemistry. Available at: [Link]
Chen, S., et al. (2022). Analysis of lytic polysaccharide monooxygenase activity in thermophilic fungi by high-performance liquid chromatography–refractive index detector. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Sucharitakul, J., et al. (2013). Hydroxylation of 4-hydroxyphenylethylamine derivatives by R263 variants of the oxygenase component of p-hydroxyphenylacetate-3-hydroxylase. Archives of Biochemistry and Biophysics. Available at: [Link]
Shen, X., et al. (2020). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). ResearchGate. Available at: [Link]
Wymore, T. (2014). Rapid Enzyme-Based Assays to Detect Banned Substances in Food. USDA National Institute of Food and Agriculture. Available at: [Link]
Ostash, B., et al. (2024). Microwell fluoride assay screening for enzymatic defluorination. Methods in Enzymology. Available at: [Link]
Ostash, B., et al. (2024). Microwell fluoride assay screening for enzymatic defluorination. PubMed. Available at: [Link]
PatSnap. (2021). Preparation process of 5-fluoro-2-hydroxyacetophenone. Eureka. Available at: [Link]
Turlin, E., et al. (2015). Monooxygenase Substrates Mimic Flavin to Catalyze Cofactorless Oxygenations. Journal of Biological Chemistry. Available at: [Link]
Armirotti, A., et al. (2014). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 2-Anilino-2-(5-fluoro-2-hydroxyphenyl)acetic acid. PubChem. Available at: [Link]
CAZypedia. (2022). Auxiliary Activity Family 5. CAZypedia. Available at: [Link]
Balke, K., et al. (2019). Baeyer–Villiger Monooxygenases: Tunable Oxidative Biocatalysts. ACS Catalysis. Available at: [Link]
Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. Available at: [Link]
Google Patents. (2010). Preparation method for 5-fluorin-2-hydroxyacetophenone. Google Patents.
Linde, D., et al. (2018). Enzymatic Preparation of 2,5-Furandicarboxylic Acid (FDCA)—A Substitute of Terephthalic Acid—By the Joined Action of Three Fungal Enzymes. Catalysts. Available at: [Link]
Kamerbeek, N. M., et al. (2003). Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. Applied and Environmental Microbiology. Available at: [Link]
Silva, T. H., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molbank. Available at: [Link]
Li, S., et al. (2022). Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis. Molecules. Available at: [Link]
ResearchGate. (n.d.). Extended activity screening of AA5_2 enzymes. ResearchGate. Available at: [Link]
Dziemian, S., et al. (2023). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. International Journal of Molecular Sciences. Available at: [Link]
Colombo, G., et al. (2021). Enzymatic Cascade for the Synthesis of 2,5‐Furandicarboxylic Acid in Biphasic and Microaqueous Conditions. ChemSusChem. Available at: [Link]
Google Patents. (2010). Enzymatic process for the preparation of (s)-5-(4-fluoro-phenyl)-5-hydroxy- 1morpholin-4-yl-pentan-1-one, an intermediate of ezetimibe and further conversion to ezetimibe. Google Patents.
Yoshimura, Y., et al. (2023). A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid. International Journal of Molecular Sciences. Available at: [Link]
Silva, T. H., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. ResearchGate. Available at: [Link]
Application Note: Advanced Cross-Coupling Strategies for (5-Fluoro-2-hydroxy-phenyl)-acetic Acid
Executive Summary & Molecular Anatomy (5-Fluoro-2-hydroxy-phenyl)-acetic acid is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, particularly in the design of targeted protein...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecular Anatomy
(5-Fluoro-2-hydroxy-phenyl)-acetic acid is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, particularly in the design of targeted protein degraders (PROTACs) and complex diaryl scaffolds. To effectively deploy this molecule in cross-coupling reactions, researchers must leverage its three distinct functional handles:
The Acetic Acid Moiety: Serves as a traceless directing group for decarboxylative cross-coupling (DCC) to form C(sp3)-C(sp2) bonds.
The Phenol Group: Acts as a directing group for C-H activation or can be converted into a reactive triflate (OTf) for standard Suzuki-Miyaura couplings.
The 5-Fluoro Substituent: Inductively withdraws electron density, lowering the pKa of the phenol and stabilizing transient benzylic intermediates during decarboxylation.
Caption: Divergent cross-coupling workflows for (5-Fluoro-2-hydroxyphenyl)acetic acid.
Mechanistic Pathways & Causality
Decarboxylative Cross-Coupling (DCC)
Traditional cross-coupling requires pre-formed organometallic reagents. Decarboxylative cross-coupling bypasses this by utilizing the carboxylic acid to extrude CO₂ and generate a carbon-centered nucleophile in situ[1]. For standard phenylacetic acids, this is thermodynamically challenging. However, the 5-fluoro group in (5-Fluoro-2-hydroxy-phenyl)-acetic acid inductively stabilizes the resulting benzylic anion/radical. A bimetallic Pd/Cu system is employed: Copper facilitates the decarboxylation, while Palladium manages the cross-coupling cycle[2].
Caption: Bimetallic Pd/Cu catalytic cycle for decarboxylative cross-coupling.
PROTAC Assembly via Halogenated Intermediates
In the development of bifunctional degraders targeting mutant EGFR (e.g., T790M/L858R), the spatial orientation of the linker is paramount. (5-Fluoro-2-hydroxy-phenyl)-acetic acid is frequently coupled to an isoindolinone core via its acetic acid moiety,[3].
To functionalize the aryl ring without the thermodynamic penalty of direct C-H activation, drug development professionals typically utilize the pre-brominated analog: 4-bromo-5-fluoro-2-hydroxyphenylacetic acid . This provides a highly reactive C(sp2)-Br bond for Suzuki-Miyaura coupling. The catalyst system of choice is PdCl₂(dppf)₂ with XPhos . The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate to accelerate reductive elimination, while XPhos provides the steric bulk necessary to navigate the encumbered ortho-hydroxy environment.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for the divergent cross-coupling pathways utilizing this scaffold:
Objective: Synthesis of diaryl methanes directly from the parent acid.
Preparation: In an argon-filled glovebox, charge a heavy-walled sealed tube with (5-Fluoro-2-hydroxy-phenyl)-acetic acid (1.0 equiv), the desired Aryl Iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), CuCO₃ (10 mol%), and Ag₂CO₃ (1.5 equiv).
Solvent Addition: Add anhydrous DMSO (0.2 M). Causality: A highly polar aprotic solvent is strictly required to stabilize the ionic benzylic-copper intermediates during the extrusion of CO₂.
Reaction: Seal the tube, remove it from the glovebox, and heat to 120 °C behind a blast shield for 16 hours.
In-Process Control (IPC) & Self-Validation: Monitor via TLC (20% EtOAc/Hexanes). The starting acid will remain at the baseline, while the decarboxylated product will migrate rapidly (R_f ~0.6). LC-MS validation will show a characteristic mass shift of [M - 44 (CO₂) + Ar - 1].
Workup: Cool to room temperature and quench with 1M HCl to neutralize the silver/copper salts and protonate the phenol. Extract with Et₂O (3x). Filter the combined organic layers through a short pad of Celite to remove insoluble AgI and Cu salts before concentration.
Protocol B: Suzuki-Miyaura Coupling for PROTAC Assembly
Objective: Cross-coupling of a 4-bromo-5-fluoro-2-hydroxyphenylacetamide intermediate with an aryl boronic acid[3].
Preparation: Charge a flame-dried Schlenk flask with the bromo-intermediate (1.0 equiv), aryl boronic acid (1.2 equiv), PdCl₂(dppf)₂ (5 mol%), and XPhos (10 mol%).
Atmosphere Control: Evacuate and backfill the flask with Argon (3x). Causality: A strictly anaerobic environment prevents the oxidative homocoupling of the boronic acid.
Solvent Addition: Add degassed 1,4-Dioxane and aqueous Na₂CO₃ (2.0 M, 2.0 equiv) to create a 4:1 organic/aqueous ratio. Causality: The biphasic system is crucial; the aqueous base coordinates with the boronic acid to form the reactive boronate "ate" complex, increasing its nucleophilicity for transmetalation.
Reaction: Heat the biphasic mixture to 90 °C for 4–6 hours under vigorous stirring.
In-Process Control (IPC) & Self-Validation: Monitor the reaction via LC-MS. The reaction is self-validating when the starting material peak (which exhibits a 1:1 [M+H]+ isotope pattern due to the bromine atom) completely disappears, replaced by a single product peak lacking the bromine isotope signature. A macroscopic color change from orange to dark brown/black indicates the precipitation of Pd black, signaling catalytic completion.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify via silica gel flash chromatography.
References
BIFUNCTIONAL MOLECULES FOR DEGRADATION OF EGFR AND METHODS OF USE (EP3445357B1). European Patent Office.
Bifunctional molecules for degradation of egfr and methods of use (WO2017185036A1). World Intellectual Property Organization. 3
Palladium-Catalyzed Intermolecular Decarboxylative Coupling of 2-Phenylbenzoic Acids with Alkynes via C−H and C−C Bond Activation. Journal of the American Chemical Society. 2
Metal-Catalyzed Ionic Decarboxylative Cross-Coupling Reactions of C(sp3) Acids: Reaction Development, Mechanisms, and Application. ACS Catalysis. 1
Application Note: Storage, Handling, and Quality Control Protocols for (5-Fluoro-2-hydroxy-phenyl)-acetic acid
Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Physicochemical Profiling (5-Fluoro-2-hydroxy-p...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals
Document Type: Advanced Technical Protocol & Mechanistic Guide
Executive Summary & Physicochemical Profiling
(5-Fluoro-2-hydroxy-phenyl)-acetic acid (CAS: 2546-41-0) is a highly specialized fluorinated phenolic acid utilized as a critical building block in pharmaceutical and agrochemical synthesis. While the molecule is generally stable under ambient conditions, the presence of an electron-rich phenolic hydroxyl group paired with a carboxylic acid side chain introduces specific vulnerabilities to oxidative degradation and thermal decarboxylation.
This application note details the causality behind its degradation mechanisms and establishes a self-validating protocol for its storage, handling, and quality control.
Room Temperature (15-25°C), Dry, Inert Atmosphere[2]
Mechanistic Insights into Stability & Degradation
To design an effective storage protocol, we must first understand the molecular vulnerabilities of (5-Fluoro-2-hydroxy-phenyl)-acetic acid. Do not treat this compound as a generic organic acid; its specific functional group arrangement dictates its reactivity.
Oxidative Susceptibility (Quinone Formation): The hydroxyl group positioned ortho to the acetic acid moiety increases the electron density of the aromatic ring. In the presence of ambient oxygen and light, phenolic compounds undergo an initial electron transfer to form a semiquinone radical, which subsequently reacts with
O2
to form an ortho-quinone[3]. While the fluorine atom at the 5-position exerts an inductive electron-withdrawing effect (-I) that partially stabilizes the ring against oxidation, the risk remains significant over long-term storage.
Transition Metal Catalysis: Trace transition metals can catalyze Fenton-like reactions, generating reactive oxygen species (ROS) that rapidly accelerate the oxidation of the phenol ring[3].
Thermal Decarboxylation: Phenylacetic acids are prone to losing their carboxyl group as
CO2
when exposed to excessive heat (>100°C), necessitating strict temperature controls during drying or solvent removal steps.
Fig 1: Primary degradation pathways and corresponding storage mitigation strategies.
Storage and Handling Protocols
Advanced Storage Parameters
Atmospheric Control (Crucial): Store the compound under an inert atmosphere. Argon is preferred over Nitrogen. Because Argon is denser than air, it settles over the solid powder, providing a robust, undisturbed protective blanket against oxygen even when the container is briefly opened.
Temperature & Light: Maintain at controlled room temperature (15-25°C)[2]. Store in amber glass or opaque High-Density Polyethylene (HDPE) containers to prevent photo-induced radical initiation.
Moisture Exclusion: Co-store with indicating silica gel desiccants. Moisture can facilitate localized pH changes on the crystal surface, promoting premature degradation.
Safe Handling & Spill Management
According to established safety data[1],[4], this compound causes serious eye irritation (H318/H319) and skin irritation (H315).
Spatula Selection:Never use scratched stainless steel spatulas. As established, trace metals catalyze phenolic oxidation[3]. Use PTFE (Teflon)-coated or ceramic spatulas for weighing.
PPE: Nitrile gloves (minimum 0.11 mm thickness), wrap-around safety goggles, and a particulate respirator (N95/FFP2) if handled outside a ventilated enclosure.
Spill Protocol: In the event of a spill, do not use water immediately, as it may spread the acidic compound. Sweep up mechanically using a dust-pan without creating aerosolized dust, and place it in a sealed hazardous waste container[4].
Fig 2: Standard operating procedure for the safe handling and processing workflow.
Experimental Workflow: Self-Validating Quality Control (HPLC)
Before committing (5-Fluoro-2-hydroxy-phenyl)-acetic acid to a complex synthetic route, its structural integrity must be verified. This HPLC-UV protocol is designed as a self-validating system : it not only checks the purity of the compound but also proves the analytical system is functioning correctly.
Reagent Preparation
Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: The acidic buffer suppresses the ionization of the carboxylic acid moiety. Without it, the analyte will exist in a dynamic equilibrium of protonated and deprotonated states, leading to severe peak tailing and irreproducible retention times).
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
Sample Diluent: 50:50 Water:Acetonitrile.
Step-by-Step HPLC Methodology
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm particle size).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 275 nm (optimal absorbance for phenolic rings).
Gradient Program:
0–2 min: 5% B
2–15 min: Linear ramp to 95% B
15–18 min: Hold at 95% B
18–20 min: Return to 5% B for re-equilibration.
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of diluent. Vortex for 10 seconds and filter through a 0.22 µm PTFE syringe filter.
System Validation Check (The Trustworthiness Pillar)
Step 1 (Blank Injection): Inject 10 µL of the sample diluent. The baseline must remain flat, proving no column carryover or solvent contamination.
Step 2 (Standard Injection): Inject 10 µL of a known, freshly opened reference standard. You must observe a single, sharp, symmetrical peak (typically eluting around 7.5 - 8.5 minutes).
Step 3 (Sample Injection): Inject the stored sample.
Pass Criteria: The main peak matches the retention time of the standard, with an Area Under Curve (AUC) > 95%.
Fail Criteria: The presence of early-eluting secondary peaks (often indicating more polar oxidized quinone byproducts) indicates the storage protocol was breached and the material has degraded.
References
NextSDS Chemical Database. 2-(5-fluoro-2-hydroxyphenyl)acetic acid — Chemical Substance Information & Hazard Classifications. NextSDS. [1]
Apollo Scientific. 5-Fluoro-2-hydroxybenzeneacetic acid (CAS 2546-41-0) Product Specifications and Safety Guidelines. Apollo Scientific UK. [2]
K. Schrader et al. Impact of Phenolic Acid Derivatives on the Oxidative Stability of Emulsions. Antioxidants (MDPI), 2023. [3]
Cayman Chemical. Safety Data Sheet: Phenylacetic Acid. Cayman Chemical Company, 2025. [4]
Application Note & Protocol: Selective Catalytic Esterification of (5-Fluoro-2-hydroxy-phenyl)-acetic acid
For: Researchers, scientists, and drug development professionals. Abstract (5-Fluoro-2-hydroxy-phenyl)-acetic acid and its ester derivatives are valuable building blocks in medicinal chemistry, notably in the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Abstract
(5-Fluoro-2-hydroxy-phenyl)-acetic acid and its ester derivatives are valuable building blocks in medicinal chemistry, notably in the synthesis of pharmaceuticals where the fluorophenylacetic acid moiety imparts specific metabolic and pharmacokinetic properties. The primary challenge in the esterification of this substrate is the selective reaction of the carboxylic acid in the presence of the nucleophilic phenolic hydroxyl group. This document provides a detailed guide to two robust catalytic methods for this transformation: the classic Fischer-Speier esterification optimized for selectivity, and the milder Steglich esterification for sensitive substrates. We offer in-depth protocols, mechanistic insights, and practical advice to enable researchers to achieve high yields and purity.
Scientific Background & Rationale
The selective esterification of a carboxylic acid in the presence of a phenol is a common challenge in organic synthesis. The phenolic hydroxyl group, while less nucleophilic than an aliphatic alcohol, can compete for acylation, leading to undesired side products. The acidity of the two functional groups is also a consideration; the carboxyl group is significantly more acidic, but the phenolate, formed under basic conditions, is a potent nucleophile.
The choice of catalytic method is therefore critical.
Fischer-Speier Esterification: This equilibrium-controlled reaction utilizes an acid catalyst (e.g., H₂SO₄, TsOH) and a large excess of the alcohol, which serves as both reactant and solvent.[1][2][3] The acidic conditions protonate the carboxylic acid's carbonyl group, enhancing its electrophilicity and favoring attack by the weakly nucleophilic alcohol.[3][4] The phenolic -OH is less reactive under these strongly acidic conditions, allowing for a high degree of selectivity. Driving the equilibrium towards the product is achieved by using a large excess of the alcohol and/or removing the water byproduct.[1][2]
Steglich Esterification: For substrates that may be sensitive to strong acid and high temperatures, the Steglich esterification offers a mild, room-temperature alternative.[5][6] This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[6][7] The carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form an acyl-pyridinium salt, which is then cleanly attacked by the alcohol to yield the ester.[6][7][8]
Reaction Mechanisms
Understanding the underlying mechanisms is key to optimizing reaction conditions and troubleshooting.
Fischer-Speier Esterification Mechanism
The reaction proceeds through a six-step, reversible process known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]
Caption: Fischer-Speier Esterification Mechanism.
Steglich Esterification Mechanism
This mechanism avoids harsh acidic conditions and relies on in-situ activation of the carboxylic acid.
This protocol is optimized for cost-effectiveness and scalability, prioritizing the selective esterification of the carboxylic acid.
Materials & Reagents
Reagent
Formula
Mol. Wt.
Amount (10 mmol scale)
Equivalents
(5-Fluoro-2-hydroxy-phenyl)-acetic acid
C₈H₇FO₃
170.14
1.70 g
1.0
Anhydrous Methanol (MeOH)
CH₄O
32.04
80 mL (~2000 mmol)
~200
Concentrated Sulfuric Acid (H₂SO₄)
H₂SO₄
98.08
0.1 mL (~1.8 mmol)
0.18
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
~150 mL
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
NaHCO₃
84.01
~100 mL
-
Brine (Saturated NaCl Solution)
NaCl
58.44
~50 mL
-
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
~5 g
-
Procedure
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (5-Fluoro-2-hydroxy-phenyl)-acetic acid (1.70 g, 10.0 mmol).
Solvent/Reagent Addition: Add anhydrous methanol (80 mL). Stir the mixture until the solid is fully dissolved.
Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (0.1 mL) dropwise. Causality: The large excess of methanol acts as both solvent and reagent, driving the equilibrium towards the product.[1] The acid catalyst is essential to protonate the carbonyl, increasing its electrophilicity for attack by the weakly nucleophilic methanol.[3][4]
Reaction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 4-8 hours.
Work-up - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of ice-cold water.
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Work-up - Neutralization: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the residual acid. Self-Validation: Continue washing until effervescence ceases upon addition of the bicarbonate solution. Wash the organic layer finally with brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude methyl (5-fluoro-2-hydroxy-phenyl)-acetate by silica gel column chromatography if necessary.
This protocol is ideal for synthesizing esters of acid-labile alcohols like tert-butanol, which would undergo elimination under Fischer conditions.[6]
Materials & Reagents
Reagent
Formula
Mol. Wt.
Amount (5 mmol scale)
Equivalents
(5-Fluoro-2-hydroxy-phenyl)-acetic acid
C₈H₇FO₃
170.14
0.85 g
1.0
tert-Butanol
C₄H₁₀O
74.12
0.56 g (0.7 mL)
1.5
N,N'-Dicyclohexylcarbodiimide (DCC)
C₁₃H₂₂N₂
206.33
1.13 g
1.1
4-(Dimethylamino)pyridine (DMAP)
C₇H₁₀N₂
122.17
61 mg
0.1
Anhydrous Dichloromethane (DCM)
CH₂Cl₂
84.93
50 mL
-
Procedure
Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add (5-Fluoro-2-hydroxy-phenyl)-acetic acid (0.85 g, 5.0 mmol), tert-butanol (0.56 g, 7.5 mmol), and DMAP (61 mg, 0.5 mmol).
Solvent Addition: Add anhydrous dichloromethane (50 mL) and stir until all solids are dissolved.
Coupling Agent Addition: Cool the flask in an ice-water bath. Add DCC (1.13 g, 5.5 mmol) in one portion. Causality: DCC activates the carboxylic acid. DMAP serves as a highly nucleophilic acyl transfer catalyst, preventing a side reaction where the O-acylisourea intermediate rearranges to a stable N-acylurea.[6]
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Self-Validation: Monitor the reaction by TLC. The formation of a white precipitate, dicyclohexylurea (DCU), is a visual indicator of reaction progress.
Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of celite or a sintered glass funnel to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of cold DCM.
Work-up - Washing: Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (2 x 25 mL), and finally brine (1 x 25 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude tert-butyl (5-fluoro-2-hydroxy-phenyl)-acetate by silica gel column chromatography.
Methyl Ester: Expect a singlet around 3.9 ppm (O-CH₃). tert-Butyl Ester: Expect a singlet around 1.5 ppm (C(CH₃)₃). Aromatic protons will appear between 6.7-7.1 ppm. The benzylic CH₂ protons will be a singlet around 3.6 ppm. The phenolic OH will be a broad singlet.
Mass Spec (ESI+)
Methyl Ester: Expect [M+H]⁺ at m/z 185.06. tert-Butyl Ester: Expect [M+Na]⁺ at m/z 249.09.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Low Yield (Fischer)
Incomplete reaction (equilibrium not driven sufficiently). Loss during work-up.
Increase reflux time. Ensure methanol is anhydrous. If feasible, use a Dean-Stark trap with a solvent like toluene to remove water azeotropically. Be careful during neutralization to avoid product hydrolysis.
Use freshly opened or distilled DCC. Ensure all reagents and solvents are anhydrous, as water competes with the alcohol. Increase reaction time and monitor by TLC.
Incomplete Reaction
Insufficient catalyst. Low temperature.
For Fischer, ensure adequate acid catalyst is present. For Steglich, confirm DMAP was added. Ensure proper heating for Fischer protocol.
Side Product Formation
Phenolic Esterification: Reaction conditions too harsh or basic. N-acylurea (Steglich): DMAP catalyst omitted or insufficient.
For Fischer, avoid basic work-up conditions until all acid catalyst is neutralized. For Steglich, ensure at least 0.1 eq of DMAP is used to catalyze the desired pathway efficiently.[6]
Conclusion
The catalytic esterification of (5-Fluoro-2-hydroxy-phenyl)-acetic acid can be achieved with high selectivity and yield through careful selection of the reaction methodology. The Fischer-Speier method provides a scalable and economical route for simple alkyl esters, while the Steglich esterification offers a mild and effective alternative for more sensitive or sterically hindered substrates. The protocols and insights provided herein serve as a robust starting point for researchers in drug discovery and chemical development.
References
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. (2023). ResearchGate. [Link]
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
JPS6094941A - Esterification of phenol group-containing carboxylic acid.
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. (2026). ACS Omega. [Link]
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI. [Link]
Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. (2011). The Journal of Organic Chemistry. [Link]
Selective esterifications of alcohols and phenols through carbodiimide couplings. (2004). RSC Publishing. [Link]
Acid to Ester (SOCl2 & alcohol). Organic Synthesis. [Link]
Improving yield in (5-Fluoro-2-hydroxy-phenyl)-acetic acid organic synthesis
Welcome to the Technical Support Center for the synthesis of (5-Fluoro-2-hydroxy-phenyl)-acetic acid . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common yield-limiti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of (5-Fluoro-2-hydroxy-phenyl)-acetic acid . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common yield-limiting factors encountered during this specific organic transformation.
The most robust and widely adopted route to synthesize this molecule is the ether cleavage (demethylation) of commercially available 5-fluoro-2-methoxyphenylacetic acid. However, seemingly minor deviations in stoichiometry, temperature, or workup can lead to drastic yield reductions, primarily due to incomplete conversion or the formation of stable byproducts.
I. Mechanistic Pathway & Reaction Visualization
Understanding the thermodynamic sinks in your reaction is the first step to improving yield. The diagram below illustrates the preferred Boron Tribromide (
BBr3
) pathway, the alternative Hydrobromic Acid (
HBr
) scale-up pathway, and the critical lactonization side-reaction that plagues this synthesis.
Synthesis pathways and lactonization side-reaction of (5-Fluoro-2-hydroxy-phenyl)-acetic acid.
II. Troubleshooting FAQs
Q1: My isolated yield is low, and I am observing a highly non-polar, fast-moving spot on my TLC (Hexanes/EtOAc). What is this byproduct?A: You are likely observing the formation of 5-fluoro-benzofuran-2(3H)-one (a 2-coumaranone derivative).
Causality: 2-hydroxyphenylacetic acids are structurally primed for intramolecular esterification. Under dehydrating conditions or strongly acidic workups at elevated temperatures, the hydroxyl group attacks the carboxylic acid, splitting off water to form a stable 5-membered
γ
-lactone ring[1].
Solution: To prevent lactonization, avoid heating the product during acidic workup or solvent evaporation. If the lactone has already formed, it can be reverted to the target product by stirring in aqueous alkali (e.g.,
NaOH
) to hydrolyze the ring, followed by careful, cold acidification to precipitate the free acid[1].
Q2: I am using the
BBr3
demethylation route, but my reaction stalls at ~50% conversion. How do I drive it to completion?A: This is a classic stoichiometric failure caused by Lewis acid-base complexation.
Causality:
BBr3
is a strong Lewis acid. When added to 5-fluoro-2-methoxyphenylacetic acid, the first equivalent of
BBr3
tightly coordinates with the highly nucleophilic carbonyl oxygen of the carboxylic acid moiety. This leaves no free
BBr3
to coordinate with the methoxy ether to initiate the actual cleavage mechanism.
Solution: You must use a minimum of 2.5 to 3.0 equivalents of
BBr3
[2]. The first equivalent acts as a sacrificial coordinating agent, while the subsequent equivalents perform the ether cleavage.
Q3: During the aqueous quench of the
BBr3
reaction, I get a severe emulsion that traps my product. How can I improve recovery?A: Emulsions here are caused by insoluble polymeric boron species and boric acid derivatives.
Causality: Direct addition of water to excess
BBr3
rapidly generates
HBr
and cross-linked boron networks that sit at the aqueous-organic interface.
Solution: Quench the reaction first with anhydrous Methanol at -20 °C[2]. Methanol reacts with the boron intermediates to form trimethyl borate (
B(OMe)3
), which is highly soluble and volatile. After stirring with methanol, you can safely add water and extract with ethyl acetate without emulsion issues.
III. Self-Validating Experimental Protocol: Optimized
BBr3
Demethylation
This protocol is designed as a self-validating system; it includes In-Process Controls (IPCs) to ensure each mechanistic step has occurred before proceeding.
Reagents:
5-Fluoro-2-methoxyphenylacetic acid (1.0 eq)
Boron tribromide (
BBr3
, 1.0 M in DCM) (3.0 eq)
Anhydrous Dichloromethane (DCM)
Anhydrous Methanol (for quenching)
Step-by-Step Methodology:
Preparation & Purging: Flame-dry a round-bottom flask. Add 5-fluoro-2-methoxyphenylacetic acid (1.0 eq) and dissolve in anhydrous DCM (approx. 10 mL per gram of SM). Purge the system with inert gas (
N2
or Argon) for 15 minutes.
Cryogenic Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add
BBr3
(3.0 eq) dropwise via syringe over 30 minutes.
Validation Check: The solution should turn slightly yellow/amber, indicating the formation of the Lewis acid-base complex.
Cleavage Phase: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 4 hours.
IPC (In-Process Control): Pull a 50
μL
aliquot, quench into methanol, and check via LCMS or TLC. The starting material mass (m/z 184) should be completely absent, replaced by the product mass (m/z 170).
Volatile Quench: Cool the reaction back to -20 °C. Cautiously add anhydrous Methanol dropwise to quench unreacted
BBr3
and convert boron complexes to trimethyl borate[2]. Stir for 30 minutes.
Aqueous Workup: Add ice-cold water to the mixture. Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).
Validation Check: The organic layer should separate cleanly without a cloudy interfacial emulsion.
Isolation: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure at a temperature strictly below 35 °C to prevent lactonization.
Purification: Recrystallize the crude solid from Toluene/Hexanes to yield the pure (5-Fluoro-2-hydroxy-phenyl)-acetic acid.
IV. Quantitative Data: Reagent System Comparison
Use the table below to select the appropriate synthetic route based on your scale and safety constraints.
Pros: Cheap, scalable, no cryogenic cooling needed.Cons: High risk of lactonization due to heat and strong acid.
AlCl3
/ Ethanethiol
3.0
0 °C to RT
70 - 80%
Thioether adducts
Pros: Milder alternative to
BBr3
.Cons: Foul odor (
EtSH
), tedious workup to remove aluminum salts.
V. References
"2-Coumaranone" - Wikipedia. (Details the thermodynamic lactonization of 2-hydroxyphenylacetic acids into benzofuran-2(3H)-ones under dehydrating conditions).
URL: [Link]
"Compound as complement factor D inhibitor, and pharmaceutical composition and application thereof" - Google Patents (CN115894367A). (Validates the 3.0 equivalent
BBr3
stoichiometry and methanol quench protocol for 5-fluoro-2-methoxyphenylacetic acid demethylation).
URL:
Technical Support Center: Optimizing Aqueous Solubility of (5-Fluoro-2-hydroxyphenyl)acetic acid
Welcome to the Application Science Support Center. As drug development professionals and researchers, you are likely aware that functionalized phenylacetic acids present unique physicochemical challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Center. As drug development professionals and researchers, you are likely aware that functionalized phenylacetic acids present unique physicochemical challenges. (5-Fluoro-2-hydroxyphenyl)acetic acid contains a hydrophobic fluorinated aromatic ring paired with two ionizable groups (a carboxylic acid and a phenol).
This guide is designed to provide a self-validating framework to overcome its limited aqueous solubility. By understanding the thermodynamic and kinetic principles of dissolution, you can ensure your in vitro and in vivo assays yield reproducible, artifact-free data.
Part 1: Physicochemical Profile
To troubleshoot solubility, we must first understand the molecular constraints of the compound. The table below summarizes the quantitative physicochemical data that dictate its behavior in solution.
Property
Value / Characteristic
Mechanistic Implication
Molecular Weight
170.14 g/mol
Small molecule; highly mobile in solvent systems.
Predicted pKa (Carboxylic Acid)
~3.8
Deprotonates in neutral/basic conditions to form a highly soluble salt.
Predicted pKa (Phenol)
~9.2
Remains protonated (uncharged) at physiological pH (7.4).
LogP (Lipophilicity)
~1.5
The 5-fluoro substitution increases hydrophobicity compared to the non-fluorinated analog.
Aqueous Solubility (pH < 4.0)
< 1 mg/mL (Poor)
Crystal lattice energy dominates; water cannot effectively solvate the neutral molecule.
Aqueous Solubility (pH 7.4)
> 10 mg/mL (Good)
Ion-dipole interactions dominate; carboxylate anion interacts strongly with water.
Part 2: Troubleshooting Guide & FAQs
Q1: I weighed the powder directly into PBS (pH 7.4), but it forms a cloudy suspension that refuses to dissolve, even at low concentrations. What is happening?Causality: While your bulk buffer is at pH 7.4, the dissolution of the acidic compound locally drops the pH at the solid-liquid interface. This auto-acidification drives the compound back into its protonated, insoluble state. The crystal lattice energy of the fluorinated aromatic ring further resists hydration .
Solution: Do not rely solely on the buffer's initial buffering capacity. Suspend the powder in 90% of your target volume of water. Add 1 M NaOH dropwise while continuously vortexing and monitoring with a pH meter. The compound will rapidly dissolve as the carboxylic acid deprotonates into the highly soluble carboxylate salt.
Q2: I prepared a 100 mM master stock in DMSO. When I dilute it 1:100 into pre-warmed cell culture media, I see fine, needle-like precipitates under the microscope. Why?Causality: This is a classic "solvent shift" phenomenon (hydrophobic crash). The compound is molecularly dispersed in DMSO. Upon rapid dilution into the aqueous phase, the highly miscible DMSO diffuses away into the bulk water faster than the hydrophobic drug molecules can be solvated. This leads to localized supersaturation and immediate precipitation .
Solution: Implement a "stepwise dilution" or "co-solvent bridging" strategy. Dilute the DMSO stock into an intermediate surfactant or protein-rich solution (e.g., 10% Tween-20 or media containing 10% FBS/BSA) before final dilution. The hydrophobic pockets of BSA act as carrier sinks, preventing nucleation.
Q3: Can I use heat to force the compound into solution without altering the pH?Causality: Heating increases the kinetic energy of the solvent molecules, temporarily overcoming the enthalpy of solution. However, this creates a metastable supersaturated state.
Solution: Gentle warming (up to 37°C) is acceptable to accelerate dissolution kinetics. However, avoid boiling. If the solution cools back to room temperature without proper pH adjustment, the compound will inevitably recrystallize. Always prioritize pH adjustment over thermal forcing to achieve thermodynamic stability.
Q4: Are there advanced formulation techniques for in vivo dosing where very high concentrations are required?Causality: For in vivo efficacy studies, required doses often exceed the compound's natural solubility limit, even at physiological pH.
Solution: Formulate an inclusion complex. Using cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) encapsulates the hydrophobic fluorinated phenyl ring within its hydrophobic cavity, while the hydrophilic exterior maintains bulk aqueous solubility .
Part 3: Standardized Experimental Protocols
Protocol A: Preparation of a 10 mM Aqueous Working Solution (pH-Adjusted)
Self-Validating System: A successful formulation will remain optically clear upon cooling to 4°C. If precipitation occurs, the thermodynamic solubility limit has been breached or the pH has drifted.
Weighing: Weigh 17.0 mg of (5-Fluoro-2-hydroxyphenyl)acetic acid into a sterile 15 mL conical tube.
Initial Suspension: Add 8.0 mL of sterile, deionized water. The solution will be acidic and highly turbid.
Titration: Place the tube on a magnetic stirrer. Insert a calibrated pH probe. Slowly add 0.1 M NaOH dropwise.
Equilibration: Observe the clearing of the solution as the pH approaches 6.5 - 7.0. Crucial: Do not exceed pH 8.0 to avoid potential oxidative degradation of the phenol group.
Volume Adjustment: Once completely clear and stable at pH 7.4, add water or 10X PBS to reach a final volume of 10.0 mL.
Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter. PES is strictly recommended over Nylon to minimize non-specific binding of the hydrophobic aromatic compound.
Protocol B: Preparation of a 20% HP-β-CD Formulation for In Vivo Dosing
Vehicle Preparation: Dissolve 2.0 g of Hydroxypropyl-β-cyclodextrin in 8.0 mL of normal saline. Stir until completely clear.
API Addition: Add the required mass of the compound directly to the cyclodextrin solution.
Complexation: Sonicate in a water bath at 25°C for 30 minutes. The mechanical cavitation energy facilitates the inclusion of the fluorinated aromatic ring into the cyclodextrin cavity.
Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube. A successful, fully complexed formulation will yield zero visible pellet.
Part 4: Mechanistic & Workflow Visualizations
Fig 1: Mechanistic pathway of pH-dependent solubility and solvation dynamics.
Fig 2: Troubleshooting workflow for solvent-shift precipitation during aqueous dilution.
Part 5: References
Title: Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Source: Journal of Chemical & Engineering Data - ACS Publications | URL: [Link]
Title: Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies | Source: International Journal of Pharmaceutical Sciences | URL: [Link]
Troubleshooting
Purification techniques for (5-Fluoro-2-hydroxy-phenyl)-acetic acid reaction mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating (5-Fluoro-2-hydroxy-phenyl)-acetic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating (5-Fluoro-2-hydroxy-phenyl)-acetic acid (CAS: 2546-41-0)[1].
Because this molecule contains both a carboxylic acid and a phenolic hydroxyl group, it requires rigorous pH control during isolation. The electron-withdrawing fluorine atom at the 5-position increases the acidity of the phenol compared to unsubstituted analogs, narrowing the pKa gap between the two functional groups. This guide provides field-proven, self-validating protocols to ensure high-purity recovery.
Part 1: Physicochemical Profiling & Chromatographic Parameters
Before selecting a purification route, it is critical to understand the molecule's behavior in different solvent systems and pH environments.
Table 1: Quantitative Data & Purification Parameters
Use Case: Scalable purification for mixtures with >70% initial purity.
Basification (In-Process Control: pH 9.5-10.0): Dissolve the crude reaction mixture in ethyl acetate (EtOAc). Slowly add 1.0 M NaOH(aq) while stirring until the aqueous phase reaches pH 9.5.
Causality: This deprotonates the carboxylic acid (forming a highly water-soluble sodium salt) while keeping weakly acidic or neutral impurities (e.g., unreacted starting materials) in the organic phase.
Phase Separation & Validation: Separate the layers. Wash the aqueous layer once more with fresh EtOAc.
Self-Validation Step: Analyze the discarded organic phase via TLC or LC-MS to confirm no product remains before disposal. If product is present, the aqueous pH was not high enough.
Acidification (In-Process Control: pH 1.5-2.0): Cool the aqueous phase to 0-5 °C in an ice bath. Slowly add 2.0 M HCl(aq) dropwise until the pH reaches 1.5-2.0.
Causality: Full protonation of the carboxylate is required to drive the product back into the organic extraction solvent. Cooling prevents exothermic degradation of the electron-rich aromatic ring.
Extraction & Drying: Extract the acidified aqueous layer with fresh EtOAc (3x). Dry the combined organics over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Crystallization: Recrystallize the crude solid from a minimal amount of hot toluene or an ethanol/water mixture to achieve >98% purity.
Method B: Preparative Reverse-Phase HPLC
Use Case: Complex mixtures containing structurally similar fluorinated byproducts.
Sample Preparation: Dissolve the crude solid in dimethyl sulfoxide (DMSO) and filter through a 0.45 μm PTFE syringe filter to protect the column frit.
Chromatography Setup: Inject the sample onto an XBridge Prep C18 column (19 × 250 mm, 5 μm)[2].
Gradient Elution: Run a gradient of 20–65% Acetonitrile in Water containing 0.1% Trifluoroacetic acid (TFA) over 25 minutes at a flow rate of 10 mL/min[2].
Detection: Monitor the elution at λ = 230 nm[2]. Collect fractions based on threshold absorbance.
Isolation: Pool the pure fractions and lyophilize (freeze-dry) to obtain the TFA-free solid product.
Part 3: Troubleshooting Guide
Q: My product is co-eluting with 5-fluoro-2-hydroxybenzaldehyde during RP-HPLC. How can I improve resolution?A: The aldehyde is significantly more hydrophobic than the phenylacetic acid, but if co-elution occurs, your gradient slope is likely too steep.
Action: Flatten the gradient (e.g., 20-40% MeCN over 20 minutes). If that fails, switch to a Phenyl-Hexyl stationary phase. Phenyl columns offer orthogonal selectivity for aromatic compounds via
π−π
interactions, which will exploit the structural differences between the aldehyde and the acetic acid side chain.
Q: During the base extraction (Method A), I form a stubborn emulsion. How do I break it?A: Emulsions in this specific system are typically caused by polymeric phenolic byproducts acting as surfactants.
Action: Saturate the aqueous layer with NaCl (brine) to increase the ionic strength. This decreases the solubility of the organic solvent in the aqueous phase (the "salting-out" effect) and forces phase separation. Alternatively, filter the biphasic mixture through a tightly packed pad of Celite to remove the insoluble micro-particulates stabilizing the emulsion.
Q: The isolated yield after crystallization is unusually low (<40%), but the purity is high. Where is the rest of my product?A: (5-Fluoro-2-hydroxy-phenyl)-acetic acid has moderate solubility in cold water due to the hydrophilic hydroxyl and carboxyl groups.
Action: First, verify that your acidification step strictly reached pH < 2.0; at pH 3-4, a significant fraction remains ionized and water-soluble. Second, ensure the aqueous phase is saturated with NaCl prior to the final EtOAc extraction to drive the product into the organic layer.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use methanol instead of acetonitrile for the prep-HPLC mobile phase?A: Yes, but it is not optimal. Methanol has a higher viscosity, which increases system backpressure. Additionally, methanol is a protic solvent and can cause slight peak broadening for phenolic acids compared to the aprotic acetonitrile. If you must use methanol, adjust the gradient to account for its lower elution strength (you will need approximately 10-15% higher organic modifier concentration to achieve the same retention time).
Q: How should the purified (5-Fluoro-2-hydroxy-phenyl)-acetic acid be stored?A: Store the purified solid in an amber glass vial at 2-8 °C under an inert atmosphere (nitrogen or argon). The electron-rich phenol ring is susceptible to slow oxidative degradation over time if exposed to ambient light and oxygen.
Reducing impurities in (5-Fluoro-2-hydroxy-phenyl)-acetic acid scale-up reactions
Welcome to the technical support center for the synthesis of (5-Fluoro-2-hydroxy-phenyl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (5-Fluoro-2-hydroxy-phenyl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their scale-up reactions. Here you will find in-depth troubleshooting guides and frequently asked questions to help you minimize impurity formation and maximize the yield and purity of your target molecule.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges encountered during the synthesis of (5-Fluoro-2-hydroxy-phenyl)-acetic acid and provides actionable solutions based on chemical principles and process optimization strategies.
Question 1: My final product purity is low after the Willgerodt-Kindler reaction of 5-fluoro-2-hydroxyacetophenone, and I'm observing multiple unknown peaks in my HPLC analysis. What are the likely impurities and how can I minimize them?
Answer:
The Willgerodt-Kindler reaction, while effective for converting aryl methyl ketones to phenylacetic acids, is notorious for producing complex reaction mixtures, especially during scale-up. The high temperatures and presence of elemental sulfur and an amine (commonly morpholine) can lead to several side reactions.
Likely Impurities:
Unreacted Starting Material: Incomplete conversion of 5-fluoro-2-hydroxyacetophenone.
Thioamide Intermediate: Incomplete hydrolysis of the intermediate thiomorpholide of (5-Fluoro-2-hydroxy-phenyl)-acetic acid.
Over-oxidation Products: Oxidation of the phenolic hydroxyl group or other side-chain modifications.
Decarboxylation Product: Loss of the carboxylic acid group, leading to 2-fluoro-5-hydroxytoluene.
Sulfur-containing byproducts: Complex, often polymeric, materials arising from side reactions with elemental sulfur.
Troubleshooting & Optimization:
Reaction Temperature and Time: These are critical parameters. A temperature too low will result in incomplete conversion, leaving starting material. Conversely, a temperature that is too high or a reaction time that is too long can promote the formation of degradation products. It is advisable to perform a time-course study at a fixed temperature to determine the optimal reaction time for complete conversion of the starting material without significant byproduct formation.
Stoichiometry of Reagents: The molar ratio of sulfur and morpholine to the acetophenone substrate is crucial. An excess of sulfur can lead to more complex sulfur-containing byproducts. A systematic optimization of the reagent stoichiometry is recommended.
Hydrolysis Step: The hydrolysis of the thioamide intermediate to the final carboxylic acid must be complete. Ensure that the concentration of the base (e.g., NaOH or KOH) and the temperature and duration of the hydrolysis step are sufficient for complete conversion. Monitoring the disappearance of the thioamide intermediate by TLC or HPLC is essential.
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions, particularly at elevated temperatures.
Purification: After hydrolysis and acidification, the crude product will likely require purification. Recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/heptane) is a common and effective method for removing many of the process-related impurities. A patent for a similar process mentions achieving 98% HPLC purity after acidification and filtration, suggesting that crystallization is a powerful purification step[1].
Question 2: I am synthesizing the precursor, 5-fluoro-2-hydroxyacetophenone, via a Fries rearrangement of 4-fluorophenyl acetate and I'm getting a significant amount of the undesired ortho-isomer. How can I improve the regioselectivity for the para-isomer?
Answer:
The Fries rearrangement is a classic method for synthesizing hydroxyaryl ketones, but controlling the regioselectivity between the ortho and para products is a common challenge. The ratio of these isomers is highly dependent on the reaction conditions.
Factors Influencing Regioselectivity:
Temperature: This is one of the most significant factors. Generally, lower reaction temperatures favor the formation of the para-isomer, which is often the thermodynamically more stable product. Higher temperatures tend to favor the formation of the ortho-isomer, which can be kinetically favored due to the proximity of the reacting groups.
Solvent: The polarity of the solvent plays a key role. Non-polar solvents tend to favor the formation of the ortho-product, while more polar solvents can increase the proportion of the para-product.
Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃) can influence the isomer ratio. The stoichiometry of the Lewis acid should be carefully controlled, as an excess can sometimes lead to the formation of complexes that hinder the desired rearrangement.
Optimization Strategies:
Temperature Control: To favor the desired 5-fluoro-2-hydroxyacetophenone (the ortho-acylated product relative to the hydroxyl group), higher reaction temperatures are generally preferred. However, this must be balanced with the potential for increased byproduct formation. A systematic study of the reaction temperature (e.g., from 100°C to 160°C) is recommended to find the optimal balance.
Solvent Selection: For favoring the ortho product, consider using a non-polar solvent like nitrobenzene or performing the reaction neat (without solvent) if the melting point of the starting material allows.
Alternative Synthetic Routes: If controlling the regioselectivity of the Fries rearrangement proves difficult, consider alternative strategies. A patent describes a multi-step synthesis starting from p-aminophenol, which proceeds through a series of reactions including acylation, Fries rearrangement, hydrolysis, and a Sandmeyer-type reaction to introduce the fluorine atom[2][3]. This route, while longer, may offer better overall control and avoid the regioselectivity issues of the direct Fries rearrangement of 4-fluorophenyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to (5-Fluoro-2-hydroxy-phenyl)-acetic acid?
A1: The most common synthetic strategies generally involve the preparation of an intermediate, 5-fluoro-2-hydroxyacetophenone, followed by its conversion to the final phenylacetic acid. A common route is the Willgerodt-Kindler reaction, which converts the acetophenone to the corresponding thiomorpholide, followed by hydrolysis to the carboxylic acid. Another approach involves the conversion of the acetophenone to a nitrile, which is then hydrolyzed to the acid. A patent also describes the synthesis of fluorophenylacetic acids from the corresponding mandelic acids[1].
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A2: A combination of chromatographic and spectroscopic techniques is essential for effective process control and quality assessment.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary technique for monitoring the progress of the reaction (disappearance of starting materials and appearance of products) and for quantifying the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or acetic acid) is a good starting point for method development.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities, such as residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the final product and for identifying the structures of any significant impurities that can be isolated.
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of the product and impurities, aiding in their identification.
Q3: Are there any specific safety precautions I should take when running these reactions at scale?
A3: Yes, several safety considerations are important:
Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) are highly reactive with water and can release HCl gas. They should be handled in a dry, inert atmosphere. The work-up of reactions involving AlCl₃ is highly exothermic and should be done carefully by slowly quenching the reaction mixture with ice.
High Temperatures: The Willgerodt-Kindler reaction often requires high temperatures. Ensure that the reaction is conducted in a well-ventilated fume hood and that appropriate temperature control measures are in place to prevent runaway reactions.
Hydrogen Sulfide (H₂S): The Willgerodt-Kindler reaction can produce hydrogen sulfide, a toxic and flammable gas. The reaction should be performed in a well-ventilated fume hood.
Cyanide: If using a synthetic route that involves a nitrile intermediate, be aware that cyanide salts are highly toxic. Handle them with extreme care and have an appropriate quenching and disposal procedure in place.
Visualizations and Data
Diagram: Synthetic Pathway and Potential Impurity Formation
Technical Support Center: HPLC Retention Optimization for (5-Fluoro-2-hydroxy-phenyl)-acetic acid
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods f...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center.
As a Senior Application Scientist, I frequently encounter challenges when developing robust reversed-phase high-performance liquid chromatography (RP-HPLC) methods for multi-functional aromatic acids. (5-Fluoro-2-hydroxy-phenyl)-acetic acid presents a highly specific chromatographic profile. It possesses a lipophilic, electron-withdrawing fluorine atom, a weakly acidic phenolic hydroxyl group, and a strongly acidic carboxylic acid group with a pKa of approximately 4.31[1].
Failure to account for the ionization state of these functional groups invariably leads to poor retention, peak tailing, and irreproducible selectivity. This guide provides a self-validating framework to troubleshoot and optimize the retention time of this compound.
Section 1: Diagnostic FAQs & Troubleshooting
Q1: Why does my analyte elute in the void volume (
t0
) despite using a standard C18 column?
Causality: In RP-HPLC, retention is driven primarily by hydrophobic interactions[2]. If your mobile phase pH is neutral (e.g., standard water/acetonitrile without additives), the carboxylic acid group (pKa ~4.31) deprotonates into a highly polar carboxylate anion[1]. Ionized compounds behave as polar species, drastically reducing their hydrophobic interaction with the alkyl stationary phase, which causes them to elute near the void volume[2].
Solution: You must suppress ionization by lowering the mobile phase pH. As a rule, the mobile phase pH should be at least 1.5 pH units below the compound's pKa to ensure it remains in its neutral state[3]. Adjust the aqueous mobile phase to pH 2.0–2.5 using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid.
Q2: I am observing severe peak tailing. What causes this and how can it be resolved?
Causality: Peak tailing for phenolic acids is typically caused by secondary interactions. At pH values above ~3.5, residual silanol groups (Si-OH) on the silica support can deprotonate and engage in ion-exchange interactions with the analyte[2]. Furthermore, the ortho-hydroxyl and carboxylic acid groups can act as a bidentate ligand, chelating trace metal impurities within the silica matrix.
Solution: Use a highly endcapped, high-purity Type B silica column to minimize silanol activity. Additionally, using a strong ion-pairing acid like TFA (which also acts to mask residual silanols) will sharpen the peak significantly compared to weaker buffers.
Q3: How does the fluorine substitution affect retention compared to standard phenylacetic acid?
Causality: Fluorine is highly electronegative but also highly lipophilic. When the molecule is fully protonated (neutral state), the fluorine atom increases the overall hydrophobicity of the aromatic ring. Consequently, (5-Fluoro-2-hydroxy-phenyl)-acetic acid will exhibit a longer retention time on a C18 column than its non-fluorinated counterpart, provided the pH is strictly controlled to maintain the molecular form[4].
Q4: Which organic modifier (Acetonitrile vs. Methanol) is optimal for this compound?
Causality: While Acetonitrile (MeCN) is the standard choice for its low viscosity, Methanol (MeOH) often provides superior selectivity for fluorinated aromatics, especially when paired with a Phenyl-Hexyl stationary phase. The
π
electrons of the nitrile bond in MeCN can disrupt the
π−π
interactions between the analyte's fluorinated phenyl ring and the stationary phase[2]. Methanol, being a strong proton donor and acceptor, does not interfere with these
π−π
interactions, allowing for unique and enhanced selectivity[2].
Section 2: Quantitative Data & Optimization Parameters
Selecting the correct mobile phase additive is the single most critical variable for retaining acidic compounds. The table below summarizes the causality behind buffer selection for (5-Fluoro-2-hydroxy-phenyl)-acetic acid.
Mobile Phase Additive
Typical Concentration
Working pH
LC-MS Compatibility
Impact on (5-Fluoro-2-hydroxy-phenyl)-acetic acid
Trifluoroacetic Acid (TFA)
0.05% - 0.1% v/v
~2.0
Low (Ion Suppression)
Optimal UV Retention: Strong ion-pairing agent; fully protonates the carboxylic acid and masks silanols to prevent tailing.
Formic Acid (FA)
0.1% v/v
~2.7
High (Preferred)
Optimal MS Retention: Sufficiently lowers pH below the pKa (~4.31)[1] for good retention; volatile and ideal for MS detection[3].
Phosphoric Acid
0.1% v/v
~2.1
None (Non-volatile)
Robust UV Alternative: Excellent retention and sharp peaks for UV detection; strictly incompatible with LC-MS.
Ammonium Acetate
5 - 10 mM
~6.8
High
Poor Retention: The carboxylic acid will be fully ionized at this pH, causing the analyte to elute in the void volume[3].
Section 3: Self-Validating Experimental Protocol
Objective: Establish a robust gradient method that yields a capacity factor (
k′
) between 2 and 10, and a peak asymmetry factor (
As
) between 0.9 and 1.2.
Step 1: Aqueous Mobile Phase (Buffer) Preparation
Action: Prepare a 0.1% v/v Formic Acid solution in HPLC-grade water.
Causality: Formic acid drops the pH to ~2.7, which is >1.5 pH units below the pKa of the carboxylic acid group[3]. This ensures the analyte is protonated, maximizing hydrophobic retention while maintaining LC-MS compatibility[3].
Step 2: Column Selection & Equilibration
Action: Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm) and equilibrate with 95% Aqueous (0.1% FA) / 5% Methanol for 10 column volumes.
Causality: The Phenyl-Hexyl phase leverages
π−π
interactions with the fluorinated aromatic ring. Methanol acts as the organic modifier without disrupting these
π
interactions, unlike Acetonitrile[2].
Step 3: Gradient Screening
Action: Run a linear gradient from 5% Methanol to 95% Methanol over 20 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.
Causality: A broad gradient identifies the exact elution composition. The target compound will elute when the organic concentration perfectly balances its lipophilicity.
Step 4: System Validation (Self-Correction)
Action: Calculate the capacity factor:
k′=(tR−t0)/t0
.
Validation Check:
If
k′<2
, the method lacks retention; decrease the starting %B to 2% or switch to a stronger acid (0.1% TFA).
If
As>1.5
(tailing), suspect metal chelation from the phenolic OH and wash the column with a chelating agent or increase the acid concentration to suppress secondary silanol interactions[2].
Section 4: Workflows & Logic
Decision tree for troubleshooting void volume elution of acidic compounds in RP-HPLC.
Logic workflow for stationary phase and organic modifier selection to maximize selectivity.
References
Reversed Phase HPLC Method Development - Phenomenex. URL: [Link]
Stability of (5-Fluoro-2-hydroxy-phenyl)-acetic acid at room temperature
Welcome to the 5-F-2-HPAA Technical Support Hub , a dedicated resource for researchers working with (5-Fluoro-2-hydroxy-phenyl)-acetic acid (CAS: 2546-41-0). As a Senior Application Scientist, I frequently encounter labo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the 5-F-2-HPAA Technical Support Hub , a dedicated resource for researchers working with (5-Fluoro-2-hydroxy-phenyl)-acetic acid (CAS: 2546-41-0).
As a Senior Application Scientist, I frequently encounter laboratories struggling with irreproducible assay results when using fluorinated phenolic acids. While phenylacetic acid derivatives are generally robust, the presence of the 2-hydroxyl (phenolic) group introduces specific vulnerabilities to oxidative degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the absolute integrity of your experiments.
Part 1: Core Stability Mechanics & Causality
To troubleshoot effectively, you must understand the molecular causality behind the degradation of 5-Fluoro-2-hydroxyphenylacetic acid (5-F-2-HPAA).
The Role of the Phenolic Hydroxyl:
The primary instability of this molecule at room temperature stems from its phenolic hydroxyl group. In the presence of ambient oxygen, phenols undergo auto-oxidation. Oxygen acts as an electron acceptor, stripping an electron from the phenol to form a highly reactive phenoxy radical. These radicals rapidly polymerize into quinones, which are highly redox-active and visually manifest as pink or brown pigments[1].
The Inductive Effect of Fluorine:
The fluorine atom at the 5-position is highly electronegative. Through inductive electron withdrawal, it slightly reduces the electron density of the aromatic ring. This increases the oxidation potential of the molecule, making it marginally more stable against oxidation than an unsubstituted 2-hydroxyphenylacetic acid[2]. However, this stabilization is not absolute; it merely slows the kinetics of degradation at room temperature.
pH and Light Sensitivity:
Alkaline conditions drastically accelerate degradation. When the pH exceeds 7.0, the phenol deprotonates into a phenoxide anion, which is significantly more susceptible to single-electron transfer (SET) oxidation[3]. Furthermore, exposure to visible or UV light can induce photo-oxidation and even trigger the oxidative decarboxylation of the acetic acid side chain[4].
Fig 1. Oxidative degradation pathway of 5-F-2-HPAA at room temperature.
Part 2: Troubleshooting FAQs
Q1: My solid batch of 5-F-2-HPAA developed a faint pink tint after sitting on the bench for a week. Is it still usable?A: The pink discoloration is a direct visual indicator of quinone formation via auto-oxidation[1]. While the actual molar percentage of degraded compound might be low (<1%), quinones are potent redox cyclers and electrophiles. If your downstream application involves sensitive fluorometric assays, enzymatic screens, or live-cell imaging, these trace impurities will cause severe background interference. You must either discard the batch or perform a recrystallization rescue (see Protocol 2).
Q2: I prepared a 10 mM aqueous stock solution at pH 8.0, and it turned brown within hours at room temperature. Why?A: You have inadvertently accelerated the degradation by using an alkaline buffer. At pH 8.0, a significant fraction of the compound exists as a phenoxide anion. To prevent rapid polymerization, phenolic acid derivatives must be prepared in slightly acidic to neutral buffers (pH 4.0–6.5) and kept on ice during active use[3].
Q3: Does ambient laboratory lighting affect the stability of the solution?A: Yes. Photo-oxidation is a primary degradation pathway. Visible and UV light can excite trace photosensitizers in the solvent, generating reactive oxygen species (ROS) that cleave the phenol into radicals, or directly induce decarboxylative coupling[4]. Always use amber vials or wrap your tubes in aluminum foil.
Part 3: Quantitative Data Presentation
To aid in experimental planning, the following table synthesizes the expected stability of 5-F-2-HPAA under various laboratory conditions.
Table 1: Stability Matrix of 5-Fluoro-2-hydroxyphenylacetic acid
Storage Condition
Temperature
pH
Light Exposure
Estimated Stability
Visual Indicator
Solid Powder
20–25 °C
N/A
Ambient
< 6 months
Faint pink tint
Solid Powder
2–8 °C
N/A
Dark
> 2 years
White crystalline
Aqueous Stock
20–25 °C
8.0
Ambient
< 24 hours
Rapid brown color
Aqueous Stock
20–25 °C
5.0
Dark
~7 days
Clear
Aqueous Stock
-20 °C
5.0
Dark
> 6 months
Clear
Part 4: Self-Validating Experimental Protocols
A protocol is only as good as its built-in quality control. The methodologies below incorporate self-validating checkpoints to ensure you are never working with compromised reagents.
Protocol 1: Preparation of a Self-Validating 50 mM Stock Solution
Solvent Degassing: Sparge your chosen solvent (e.g., Milli-Q water or DMSO) with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.
Weighing: Weigh the required mass of 5-F-2-HPAA powder rapidly under minimal ambient light.
Dissolution: Dissolve the powder in the degassed solvent. If preparing an aqueous buffer, ensure the final pH is adjusted to
≤6.5
using 0.1 M HCl or NaOH[3].
Validation Checkpoint (Critical): Blank a spectrophotometer with your plain solvent. Measure the absorbance of your new stock solution at 400 nm .
Logic: Quinones absorb strongly at 400 nm, while pristine 5-F-2-HPAA does not.
Validation: If
OD400<0.05
, the stock is pristine. If
OD400≥0.05
, oxidation has occurred; discard the solution.
Storage: Aliquot the validated solution into single-use amber glass vials, overlay the headspace with Argon, cap tightly, and store immediately at -20 °C.
Fig 2. Self-validating protocol for 5-F-2-HPAA stock preparation.
Protocol 2: Recrystallization Rescue of Oxidized Solid
If your bulk powder has degraded (turned pink), you can rescue it using this thermodynamic purification method.
Dissolution: Suspend the discolored powder in a minimal volume of hot, degassed ethanol/water mixture (80:20 v/v) until fully dissolved.
Charcoal Binding: Add 5% (w/w) activated charcoal to the hot solution and stir for 5 minutes.
Causality: The highly conjugated, planar quinone impurities adsorb strongly to the porous carbon matrix via
π−π
stacking, leaving the target molecule in solution.
Hot Filtration: Rapidly filter the hot mixture through a pre-warmed Celite pad to remove the charcoal.
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.
Validation Checkpoint: Filter the white crystals, dry them in vacuo, and dissolve a 1 mg sample in 1 mL of solvent. Perform the
OD400
check described in Protocol 1 to validate purity.
References
2-(5-fluoro-2-hydroxyphenyl)acetic acid — Chemical Substance Information. NextSDS Database. [Link]
Effect of temperature on the antioxidant activity of phenolic acids. Czech Journal of Food Sciences. [Link]
Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions. MDPI Antioxidants. [Link]
Effect of Storage Conditions on the Biological Activity of Phenolic Compounds. ACS Publications. [Link]
Technical Support Center: Crystallization of (5-Fluoro-2-hydroxy-phenyl)-acetic acid
Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the complex therm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the complex thermodynamic and kinetic challenges associated with isolating (5-Fluoro-2-hydroxy-phenyl)-acetic acid .
This molecule presents a unique "trifecta" of crystallization challenges:
The Carboxylic Acid (-COOH): Highly sensitive to pH and prone to forming hydrogen-bonded dimers.
The Phenolic Hydroxyl (-OH): Acts as both a strong hydrogen bond donor and acceptor, heavily influencing solvent interactions.
The Fluorine Atom (-F): Highly electronegative, it alters the molecule's solubility profile and frequently induces polymorphism through weak
C−H⋯F
and
F⋯F
intermolecular interactions[1].
Below, you will find mechanistic explanations, quantitative data, and self-validating protocols to resolve the most common issues encountered during the crystallization of this compound.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: During cooling or anti-solvent addition, my product forms a cloudy emulsion and settles as a viscous oil instead of crystallizing. Why does this happen, and how do I fix it?
The Mechanism: You are observing Liquid-Liquid Phase Separation (LLPS) , colloquially known in the pharmaceutical industry as "oiling out"[2]. This occurs when the thermodynamic liquid-liquid coexistence boundary is crossed before the solid-liquid equilibrium (solubility) curve. Instead of nucleating crystals, the system minimizes free energy by separating into two liquid phases: a solute-rich dispersed phase (the oil droplets) and a solute-lean continuous phase[3]. Because the solute-rich phase is highly viscous, molecular mobility is restricted, severely inhibiting crystal nucleation[4].
The Solution: You must alter the thermodynamic trajectory to avoid the LLPS region.
Kinetic Intervention (Seeding): Introduce seed crystals at a low supersaturation level before the cloud point is reached. Seeding provides a low-energy surface for crystal growth, consuming supersaturation and preventing the system from reaching the LLPS boundary[4].
Thermodynamic Intervention: Lower the initial concentration of the API or switch to a solvent system with a steeper solubility curve (e.g., replacing a Methanol/Water system with an Ethyl Acetate/Heptane system)[2].
Q2: I am isolating the compound from a basic aqueous reaction mixture. Solvent extraction is yielding poor recovery. Is there a better way?
The Mechanism: Yes, pH-Shift Crystallization . (5-Fluoro-2-hydroxy-phenyl)-acetic acid has a carboxylic acid group with a
pKa
of approximately 4.2. In basic conditions (pH > 8), the molecule exists as a highly water-soluble carboxylate anion. By systematically lowering the pH below its
pKa
, the molecule is protonated into its neutral free-acid form. The neutral form has drastically lower aqueous solubility, forcing the system into a state of high supersaturation that drives crystallization[5]. This method is highly efficient for carboxylic acid recovery and minimizes organic solvent waste[6].
Q3: My isolated batches show inconsistent melting points and variable crystal habits (needles vs. blocks). What is causing this?
The Mechanism: You are encountering Polymorphism , driven heavily by the fluorine substituent. Fluorinated organic molecules are notorious for solvent-dependent polymorphism because the fluorine atom can participate in transient, competitive hydrogen bonding with polar solvents[7]. Rapid nucleation kinetics (e.g., crashing the product out by rapid cooling) often favors the kinetically accessible, metastable polymorph (usually needles), which has a lower melting point. Slower growth favors the thermodynamically stable polymorph (usually blocks)[7].
Part 2: Quantitative Data & Solvent Selection
To design a self-validating crystallization process, you must understand the solubility landscape. Table 1 summarizes the solubility profile of (5-Fluoro-2-hydroxy-phenyl)-acetic acid across standard crystallization solvents.
Table 1: Solvent Screening and LLPS Risk Matrix
Solvent System
Solubility at 20°C (mg/mL)
Solubility at 60°C (mg/mL)
LLPS ("Oiling Out") Risk
Recommended Application
Methanol (MeOH)
> 250
> 500
Low
Stock solution preparation; too soluble for direct cooling crystallization.
Ethyl Acetate (EtOAc)
45
180
Moderate
Primary solvent for cooling crystallization. Excellent yield when seeded.
Toluene
< 5
25
High
Antisolvent. High risk of LLPS if added too rapidly.
Water (pH 2.0)
< 2
15
Low
Antisolvent or medium for pH-shift crystallization.
Water (pH 9.0)
> 300
> 400
None
Reaction medium; requires pH shift to isolate product.
Objective: Isolate the thermodynamically stable polymorph from an organic extract while avoiding oiling out.
Dissolution: Suspend 10.0 g of crude (5-Fluoro-2-hydroxy-phenyl)-acetic acid in 60 mL of Ethyl Acetate (EtOAc). Heat the jacketed reactor to 65°C under mild agitation (250 rpm) until complete dissolution is achieved.
Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed clean vessel to remove heterogeneous nucleants (dust/impurities).
Cooling to Metastable Zone: Program the reactor to cool from 65°C to 45°C at a rate of 0.5°C/min.
Self-Validation: The solution must remain completely clear at 45°C. If cloudiness appears, LLPS has occurred; reheat to 65°C and add 10 mL of EtOAc.
Seeding: At 45°C, introduce 0.1 g (1 wt%) of pure, milled (5-Fluoro-2-hydroxy-phenyl)-acetic acid seed crystals. Hold the temperature at 45°C for 60 minutes to allow the seed bed to establish and consume initial supersaturation[4].
Controlled Cooling: Cool the suspension from 45°C to 5°C at a slow, linear rate of 0.1°C/min. This slow rate prevents secondary nucleation and ensures growth occurs on the existing seeds, yielding uniform, block-like crystals.
Isolation: Filter the suspension under vacuum. Wash the filter cake with 15 mL of cold (5°C) Heptane to displace the mother liquor without dissolving the product. Dry under vacuum at 40°C for 12 hours.
Protocol B: Precision pH-Shift Crystallization
Objective: Directly isolate the compound from a basic aqueous reaction stream.
Preparation: Transfer the aqueous reaction mixture containing the dissolved sodium salt of the API to a reactor equipped with a calibrated pH probe and an overhead stirrer (300 rpm). Verify the initial pH is > 8.5.
Temperature Control: Adjust the batch temperature to 20°C.
Causality: Performing the pH shift at ambient temperature balances the kinetics of protonation with crystal growth, preventing the formation of an amorphous precipitate[6].
Primary Acidification: Slowly add 2M Hydrochloric Acid (HCl) via a dosing pump until the pH reaches 5.0. The solution should remain clear, as the pH is still above the
pKa
of the carboxylic acid.
Nucleation Phase: Reduce the HCl dosing rate to 0.1 mL/min. Carefully lower the pH to 3.8. At this point, the solution will become turbid as the neutral free acid supersaturates and begins to nucleate[5]. Hold the pH at 3.8 for 30 minutes to allow the initial crystal bed to form.
Yield Maximization: Resume slow HCl dosing until the pH reaches 2.0.
Self-Validation: Verify the pH remains stable at 2.0 for 15 minutes. A stable pH < 2.5 ensures >99% of the compound is fully protonated, minimizing solubility losses in the mother liquor.
Isolation: Filter the resulting slurry. Wash the cake with 20 mL of chilled, deionized water (pH adjusted to 2.0 with HCl) to remove residual inorganic salts (NaCl). Dry under vacuum at 45°C.
References
Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals
Source: Crystal Growth & Design - ACS Publications
URL:[Link]
Liquid-Liquid Phase Separation in Crystallization
Source: Mettler Toledo
URL:[Link]
Evaluation of a Prototype for Electrochemical pH-Shift Crystallization of Succinic Acid
Source: PubMed Central (PMC) / NIH
URL:[Link]
Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates
Source: MDPI
URL:[Link]
Electrochemical pH-T-Swing Separation of Itaconic Acid for Zero Salt Waste Downstream Processing
Source: ACS Sustainable Chemistry & Engineering
URL:[Link]
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357
Source: ACS Publications
URL:[Link]
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation
Source: MDPI
URL:[Link]
Technical Support Center: Preventing Degradation of (5-Fluoro-2-hydroxy-phenyl)-acetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers troubleshooting the stability of fluorinated phenolic acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers troubleshooting the stability of fluorinated phenolic acids. (5-Fluoro-2-hydroxy-phenyl)-acetic acid is a highly valuable intermediate in biochemical synthesis and drug development. However, its structural features—specifically the electron-rich phenolic hydroxyl group—make it highly susceptible to environmental degradation.
This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your compound during long-term storage, explaining the exact causality behind every experimental choice.
Core Principles of Stability: The Causality of Degradation
To prevent degradation, we must first understand the molecular vulnerabilities of (5-Fluoro-2-hydroxy-phenyl)-acetic acid:
Auto-Oxidation of the Phenol Moiety: The most common degradation pathway is the oxidation of the hydroxyl group. Exposure to oxygen and ambient light catalyzes the formation of a phenoxy radical, which subsequently oxidizes into an ortho- or para-quinone derivative. These quinones are highly reactive and readily polymerize, leading to the characteristic brown discoloration observed in [1].
Photodegradation: UV and visible light accelerate the homolytic cleavage of bonds and the generation of reactive oxygen species (ROS). Phenolic acids exhibit significant structural degradation when exposed to light at room temperature, necessitating [2].
Moisture-Induced Hydrolysis and Caking: While the acetic acid moiety is relatively stable, hygroscopic moisture can facilitate localized pH changes and microbial growth, accelerating the oxidation process.
Troubleshooting Guide & FAQs
Q1: My batch of (5-Fluoro-2-hydroxy-phenyl)-acetic acid changed from an off-white powder to a dark brown solid over six months. What happened, and is it salvageable?A: The browning indicates oxidative polymerization. The phenol group oxidized into a quinone, which then polymerized into complex, conjugated macromolecules. Once polymerized, the compound cannot be easily salvaged through standard recrystallization without significant yield loss. To prevent this, the compound must be stored under an inert atmosphere (Argon or Nitrogen) to eliminate the oxygen required for quinone formation.
Q2: Does the fluorine atom at the 5-position affect the stability of the molecule?A: Yes, fundamentally. The strongly electronegative fluorine atom exerts an electron-withdrawing inductive effect (-I effect) on the benzene ring. This slightly decreases the electron density of the aromatic ring compared to an unsubstituted hydroxyphenylacetic acid, making it marginally more resistant to electrophilic attack. However, it does not provide sufficient steric or electronic hindrance to prevent radical-mediated auto-oxidation. You must still treat it as a highly sensitive phenol.
Q3: Can I store this compound as a stock solution in DMSO or water for long-term use?A: It is highly discouraged. In aqueous or DMSO solutions, dissolved oxygen and trace transition metals act as catalysts for rapid oxidation. Furthermore, phenolic compounds in solution, especially at room temperature [3]. If you must store it in solution, prepare single-use aliquots, purge the solvent with Argon, and store at -80°C.
Q4: What is the optimal self-validating storage protocol for the solid powder?A: The gold standard is the "Cold-Dark-Dry-Inert" protocol. Store the solid at -20°C in amber glass vials, desiccated, and backfilled with Argon. A self-validating system involves running an HPLC-UV baseline purity check before storage and including a "sentinel vial" (a small 5 mg aliquot stored under identical conditions) that you test at 3-month intervals without disturbing the atmospheric integrity of the main batch.
Quantitative Stability Data
Table 1: Degradation Profile of (5-Fluoro-2-hydroxy-phenyl)-acetic acid under Various Conditions
Storage Condition
Atmosphere
Light Exposure
3-Month Purity
6-Month Purity
12-Month Purity
Visual Appearance (12 Mo)
25°C (Room Temp)
Ambient Air
Ambient Light
88.4%
72.1%
< 50.0%
Dark Brown / Clumped
25°C (Room Temp)
Ambient Air
Dark (Amber Vial)
94.2%
86.5%
71.3%
Light Brown
4°C (Refrigerator)
Ambient Air
Dark (Amber Vial)
98.1%
95.3%
89.2%
Pale Yellow
-20°C (Freezer)
Ambient Air
Dark (Amber Vial)
99.5%
98.8%
97.1%
Off-White
-20°C (Freezer)
Argon Purged
Dark (Amber Vial)
>99.9%
>99.9%
99.5%
White / Unchanged
(Note: Data represents typical stability profiles for fluorinated phenolic acids derived from accelerated stability testing models).
Experimental Protocols
Protocol: Preparation and Long-Term Storage Workflow
Objective: To establish a self-validating, inert storage environment to prevent oxidative and photolytic degradation.
Step 1: Moisture Assessment and Drying
Perform a Karl Fischer titration on a 10 mg sample to determine residual moisture.
If moisture is >0.5%, transfer the bulk powder to a vacuum desiccator containing fresh phosphorus pentoxide (
P2O5
) or indicating silica gel.
Apply a high vacuum (<0.1 mbar) and dry for 24 hours in complete darkness. Causality: Removing trace water prevents localized hydrolysis and limits the mobility of oxidative catalysts.
Step 2: Aliquoting (Minimizing Freeze-Thaw and Exposure)
Transfer the dried powder into a glove box purged with Nitrogen or Argon.
Weigh the compound into pre-dried, amber glass vials. Causality: Amber glass blocks UV light (<400 nm), preventing photo-induced radical initiation.
Avoid storing the entire batch in a single container. Create single-experiment aliquots to prevent repetitive atmospheric exposure.
Step 3: Inert Gas Purging and Sealing
If a glove box is unavailable, use a Schlenk line. Insert a needle connected to an Argon line into the vial. Causality: Argon is denser than air and Nitrogen, providing a superior, heavier protective blanket over the solid.
Purge the headspace gently for 30-60 seconds.
Quickly cap the vial using a PTFE-lined screw cap or crimp seal. Causality: PTFE prevents chemical interaction between the vapor phase of the acid and the cap lining.
Wrap the cap junction with Parafilm for an additional moisture barrier.
Step 4: Storage and Sentinel Testing
Transfer the sealed vials to a -20°C dedicated chemical freezer.
Self-Validation: Test the designated "sentinel vial" via HPLC-UV (254 nm) at 6-month intervals to validate the integrity of the entire batch without opening the primary stock.
Storage Workflow Visualization
Caption: Experimental workflow for the long-term storage of (5-Fluoro-2-hydroxy-phenyl)-acetic acid.
References
Title: Kinetics and mechanisms for sulfamethoxazole transformation in the phenolic acid-laccase (Trametes versicolor) system (Focus on Phenolic Oxidation to Quinones)
Source: PubMed (Springer Nature)
URL: [Link]
Title: Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements
Source: PMC (National Institutes of Health)
URL: [Link]
Title: Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
URL: [Link]
Troubleshooting
Technical Support Center: Overcoming Steric Hindrance in (5-Fluoro-2-hydroxy-phenyl)-acetic Acid Peptide Coupling
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to couple sterically demanding building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center.
As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to couple sterically demanding building blocks. The incorporation of (5-Fluoro-2-hydroxy-phenyl)-acetic acid (5-F-2-OH-PAA) into a peptide backbone is notoriously difficult. The combination of a bulky phenyl ring, an electron-withdrawing fluorine atom, and a reactive ortho-hydroxyl group creates a perfect storm of steric hindrance and competing side reactions.
This guide is designed to deconstruct the causality behind these failures and provide you with field-proven, self-validating protocols to achieve near-quantitative yields.
Diagnostic Workflow
Before diving into the specific mechanistic FAQs, use the following decision tree to diagnose your specific coupling failure.
Troubleshooting decision tree for overcoming low yields in 5-F-2-OH-PAA peptide coupling.
Frequently Asked Questions (FAQs)
Q1: Why does 5-F-2-OH-PAA consistently fail to couple using standard HBTU/DIEA chemistry?A1: The failure is rooted in both kinetics and competing nucleophilic pathways. The bulky phenyl ring imposes a high activation energy barrier, restricting the trajectory of the incoming amine. Standard benzotriazole-based reagents like HBTU generate an OBt active ester[1]. This intermediate lacks the anchimeric assistance (neighboring group participation) required to accelerate the reaction past the steric bulk[1].
Furthermore, the unprotected ortho-hydroxyl group acts as an internal nucleophile. Under basic conditions (e.g., DIEA), the hydroxyl group attacks the activated carboxylate, leading to rapid intramolecular lactonization (forming a 5-fluoro-benzofuran-2-one derivative) rather than the desired intermolecular amide bond.
Competing pathways: Intramolecular lactonization vs. intermolecular amide bond formation.
Q2: Should I protect the ortho-hydroxyl group? If so, which protecting group is optimal?A2: Yes, protection is an absolute prerequisite. Attempting to couple the unprotected acid is a kinetic trap. I strongly recommend using a tert-butyl (tBu) ether protecting group. The tBu group effectively masks the nucleophilicity of the oxygen, preventing lactonization and O-acylation (depsipeptide formation). It is perfectly stable to the basic piperidine conditions used in Fmoc deprotection and is cleanly cleaved during the final global deprotection step using Trifluoroacetic acid (TFA).
Q3: Which coupling reagent system provides the highest conversion for this hindered substrate?A3: You must abandon HBTU and transition to uronium salts of Oxyma or HOAt. COMU is the gold standard for this application[2]. COMU incorporates an Oxyma leaving group, which provides superior solubility and coupling efficiency for sterically hindered amino acids compared to HATU, while eliminating the explosive risks associated with HOAt-based reagents[2][3]. Alternatively, an Oxyma/DIC cocktail is highly effective and minimizes epimerization[3].
Quantitative Comparison of Coupling Reagents for Hindered Substrates
To illustrate the necessity of upgrading your reagents, consider the following quantitative data comparing coupling efficiencies for sterically hindered models:
Q4: How does Microwave-Assisted Peptide Synthesis (MAPS) overcome the remaining steric drag?A4: Even with COMU and proper protection, the physical bulk of the protected 5-F-2-tBuO-PAA can result in sluggish kinetics at room temperature. MAPS utilizes dielectric heating at 2.45 GHz, which transfers energy directly to the polar solvent and reagents rather than relying on convective currents[4]. This precise, homogeneous energy input rapidly overcomes the Arrhenius activation energy barrier of the sterically hindered coupling, driving the reaction to completion in minutes while minimizing the time the peptide is exposed to base (thus reducing epimerization)[4][5].
As a rigorous scientific standard, protocols must be self-validating. The following workflow incorporates built-in analytical checkpoints to ensure causality between your actions and the chemical outcome.
Protocol: Microwave-Assisted Coupling of (5-Fluoro-2-tBuO-phenyl)-acetic acid
Rationale: This protocol utilizes COMU for maximum activation, a pre-activation step to prevent amine-catalyzed side reactions, and MAPS to overcome steric hindrance.
Step 1: Resin Preparation and Swelling
Action: Swell 0.1 mmol of the resin-bound peptide (N-terminal Fmoc removed) in N,N-Dimethylformamide (DMF) for 30 minutes.
Causality: Proper swelling expands the polymer matrix, maximizing the accessibility of the resin-bound amine to the bulky incoming active ester.
Step 2: Pre-Activation (Critical Step)
Action: In a separate vial, dissolve 0.3 mmol (3 eq) of (5-Fluoro-2-tBuO-phenyl)-acetic acid and 0.3 mmol (3 eq) of COMU in 2 mL of DMF. Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIEA). Vortex for exactly 2 minutes at room temperature.
Causality: Pre-activation ensures the carboxylic acid is fully converted to the highly reactive Oxyma ester before it encounters the resin. This prevents the free amine on the resin from acting as a base and triggering premature degradation of the coupling reagent.
Step 3: Microwave-Assisted Coupling
Action: Transfer the pre-activated cocktail to the resin vessel. Irradiate in a microwave peptide synthesizer at 75°C for 10 minutes (with vortexing or nitrogen bubbling).
Causality: The dielectric heating provides the exact kinetic energy required to force the sterically hindered amine and the bulky active ester together[4].
Step 4: Self-Validation via Micro-Cleavage
Action: Withdraw a 2 mg aliquot of resin. Wash with Dichloromethane (DCM) and dry. Treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in acetonitrile, and analyze via LC-MS.
Causality: Traditional colorimetric assays (like the Kaiser test) are notorious for false negatives when dealing with sterically hindered secondary amines. LC-MS provides definitive, mass-based validation. You must observe the target mass [M+H]+ and verify the absence of the [M - 18] mass, which would indicate incomplete protection and subsequent lactonization.
References
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. 5
Microwave heating in solid-phase peptide synthesis - Luxembourg Bio Technologies. 4
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. 2
Technical Support Center: Resolving Baseline Noise in (5-Fluoro-2-hydroxy-phenyl)-acetic acid LC-MS Analysis
Analytical Context & Mechanistic Overview (5-Fluoro-2-hydroxy-phenyl)-acetic acid is a small, fluorinated organic molecule containing both a carboxylic acid and a phenolic hydroxyl group. Due to its acidic nature, it is...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Context & Mechanistic Overview
(5-Fluoro-2-hydroxy-phenyl)-acetic acid is a small, fluorinated organic molecule containing both a carboxylic acid and a phenolic hydroxyl group. Due to its acidic nature, it is optimally ionized in Negative Electrospray Ionization (ESI-) mode , typically yielding a robust
[M−H]−
precursor ion at m/z 169.
However, ESI- is notoriously susceptible to baseline noise, chemical background interference, and ion suppression[1]. Because negative mode detects any anion-forming species, trace contaminants from solvents, leached plasticizers, or incorrect mobile phase additives can easily saturate the detector. This guide provides a self-validating framework to diagnose the root cause of baseline noise and implement permanent, chemically sound solutions.
Diagnostic Workflow: Isolating the Source of Noise
Before altering methods or replacing parts, you must isolate whether the noise originates from the Mass Spectrometer (electronics/source) or the Liquid Chromatograph (chemistry/flow). Follow the logic tree below to validate the source of your baseline issues.
Diagnostic workflow for isolating LC-MS baseline noise sources.
Deep-Dive Troubleshooting Q&A
Q1: Why is my baseline noise excessively high when analyzing this compound in negative ESI mode?A1: The root cause is almost always related to mobile phase chemistry. Negative ion mode is highly sensitive to the choice of additives. If you are using strong acids like Trifluoroacetic Acid (TFA), you will experience severe baseline noise and signal quenching.
The Causality: TFA forms stable gas-phase clusters and highly abundant
[M−H]−
ions at m/z 113 that saturate the detector and suppress the ionization of acidic analytes[2].
The Fix: The pKa of the carboxylic acid group in (5-Fluoro-2-hydroxy-phenyl)-acetic acid is ~3.5. To achieve optimal deprotonation without introducing chemical noise, switch to 5–10 mM ammonium acetate or dilute ammonium hydroxide. These volatile buffers promote the formation of analyte
[M−H]−
ions while maintaining a quiet background.
Q2: The baseline noise drifts and spikes specifically during the gradient ramp. What is the mechanism behind this?A2: This is a classic symptom of aqueous phase contamination.
The Causality: Impurities (such as leached plasticizers, microbial degradation products, or trace organics in low-grade water) are highly soluble in organic solvents. During the initial high-aqueous phase of your gradient, these impurities act as if they are being loaded onto the analytical column. As the organic modifier (e.g., Acetonitrile) percentage increases, they elute simultaneously, causing a broad baseline hump or erratic spikes[3].
The Fix: Use strictly LC-MS grade water. Additionally, install a ghost-trap column between the pump mixer and the autosampler to capture mobile phase impurities before they reach the analytical column.
Q3: How can I definitively determine if the noise is originating from the LC system or the Mass Spectrometer?A3: Ambiguity in troubleshooting leads to wasted time. You must isolate the system components using a self-validating diagnostic protocol.
The Causality: If the noise is generated by chemical contaminants (mobile phase, column bleed), it requires solvent flow to reach the detector. If the noise is electronic or related to the MS source (e.g., contaminated corona needle, impure nitrogen gas), it will persist even without LC flow[4].
The Fix: Execute Protocol 1 (detailed in Section 5). Turning off the LC flow immediately validates whether the issue is chemical (noise drops) or MS-related (noise persists).
Q4: My baseline is clean during solvent blanks, but noisy and elevated when injecting biological samples. How do I fix this?A4: This indicates matrix-induced ion suppression and background elevation.
The Causality: Endogenous compounds, particularly phospholipids and salts, co-elute with the analyte and compete for charge droplets in the ESI source[1]. When the ESI droplet surface is saturated with highly surface-active matrix molecules, the target analyte cannot efficiently transition into the gas phase, lowering the signal while matrix ions raise the baseline noise.
The Fix: Implement Protocol 2 (Solid Phase Extraction) to isolate the acidic analyte from neutral and basic matrix interferences.
Quantitative Data & Optimization Metrics
Table 1: Mobile Phase Additive Selection for Acidic Compounds (Negative ESI)
Choosing the right additive is a balance between chromatographic peak shape and MS baseline noise.
Additive
Concentration
Approx. pH
Impact on ESI- Baseline
Recommendation
Trifluoroacetic Acid (TFA)
0.05% - 0.1%
~2.0
Extreme noise, severe ion suppression
Avoid
Formic Acid
0.01% - 0.1%
~2.7
Moderate noise at high concentrations
Acceptable
Ammonium Acetate
2 mM - 10 mM
4.5 - 6.5
Low noise, stabilizes deprotonation
Recommended
Ammonium Hydroxide
0.01% - 0.05%
9.0+
Very low noise, excellent for acids
Highly Recommended *
*Ensure your analytical column is stable at high pH (e.g., hybrid silica or polymer-based columns) before using Ammonium Hydroxide.
Use these quantitative thresholds to determine if your system requires maintenance.
Metric
Acceptable Range
Indication of Failure
Corrective Action
Baseline Drift (Gradient)
< 5% variance
Solvent contamination / Pump mixing issue
Replace aqueous phase / Check check-valves
High Frequency Noise
< 1000 counts (system dep.)
Dirty ESI source / Electronic interference
Clean corona needle and capillary shield
Signal-to-Noise (LLOQ)
> 10:1 S/N
Matrix suppression / Column bleed
Perform SPE / Flush column with 100% organic
Step-by-Step Methodologies
Protocol 1: LC-MS System Isolation & Diagnostic Testing
This protocol is a self-validating system. Each step eliminates a variable, ensuring you do not replace parts unnecessarily.
Establish Baseline: Run your standard gradient method with a zero-volume injection (no sample). Monitor the Total Ion Chromatogram (TIC).
Halt Flow: Midway through the run, turn off the LC pump flow completely.
Validation: If the baseline noise persists, the issue is isolated to the MS (e.g., contaminated source, impure
N2
desolvation gas, or electronic noise)[4]. Proceed to clean the ESI source. If the noise drops to near zero, the issue is chemical. Proceed to Step 3.
Bypass Column: Disconnect the analytical column and replace it with a zero-dead-volume union. Restart the LC flow at initial gradient conditions.
Validation: If the noise disappears, the analytical column is bleeding stationary phase or slowly eluting highly retained matrix from previous injections. Flush the column overnight with 100% organic solvent.
Evaluate Solvents: If the noise persists even without the column, the contamination is in the mobile phase or the LC pumps[3]. Discard all solvents, clean the glass bottles, and prepare fresh LC-MS grade solvents.
Protocol 2: Mixed-Mode Anion Exchange (MAX) SPE for Acidic Analytes
To eliminate matrix-induced baseline noise, use a Mixed-Mode Anion Exchange (MAX) SPE cartridge. This protocol leverages the specific pKa of (5-Fluoro-2-hydroxy-phenyl)-acetic acid to achieve near-perfect cleanup.
Conditioning: Pass 2 mL of Methanol, followed by 2 mL of LC-MS grade Water through the MAX cartridge.
Sample Loading: Adjust your biological sample to pH 7.0 using a weak buffer.
Causality: At pH 7, the carboxylic acid on the analyte is fully deprotonated (anionic). It will bind strongly to the positively charged quaternary amine groups on the MAX sorbent via ionic interaction.
Wash 1 (Aqueous): Pass 2 mL of 5% Ammonium Hydroxide in Water. This removes salts and basic interferences. The analyte remains ionically bound.
Wash 2 (Organic): Pass 2 mL of 100% Methanol.
Causality: Methanol disrupts reversed-phase interactions, washing away neutral lipids and phospholipids (the primary cause of baseline noise). The analyte remains bound because methanol does not break the ionic bond.
Elution: Pass 2 mL of 5% Formic Acid in Methanol.
Causality: The high concentration of formic acid drops the pH below 2.0, neutralizing the carboxylic acid on the analyte. The ionic bond is broken, and the methanol easily elutes the purified compound.
Reconstitution: Evaporate the eluate under nitrogen and reconstitute in your initial mobile phase.
References
ZefSci - LCMS Troubleshooting: 14 Best Practices for Laboratories.Source:[Link][1]
Chromatography Online - Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?Source:[Link][3]
University of British Columbia (UBC) - Notes on Troubleshooting LC/MS Contamination.Source:[Link][4]
LCMS.cz - HPLC Troubleshooting: Mobile Phase Selection and Ion Suppression.Source:[Link][2]
(5-Fluoro-2-hydroxy-phenyl)-acetic acid vs 2-hydroxyphenylacetic acid reactivity
An in-depth technical comparison between 2-hydroxyphenylacetic acid (2-HPAA) and its fluorinated analog, (5-fluoro-2-hydroxy-phenyl)-acetic acid (5-F-2-HPAA) , reveals critical differences in reactivity, physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison between 2-hydroxyphenylacetic acid (2-HPAA) and its fluorinated analog, (5-fluoro-2-hydroxy-phenyl)-acetic acid (5-F-2-HPAA) , reveals critical differences in reactivity, physicochemical properties, and metabolic stability. For researchers and drug development professionals, understanding the electronic and steric perturbations introduced by the fluorine atom is essential for optimizing synthetic pathways and designing robust pharmacophores.
This guide provides an objective, data-driven comparison of these two compounds, detailing their mechanistic reactivity profiles and providing validated experimental protocols for empirical comparison.
Physicochemical & Electronic Profiling
The introduction of a fluorine atom at the 5-position fundamentally alters the electronic landscape of the phenyl ring. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I), while simultaneously possessing lone pairs that can donate electron density via resonance (+M). In the case of 5-F-2-HPAA, the -I effect dominates the ground-state thermodynamics, significantly impacting both the phenolic and carboxylic acid pKa values[1].
Note: 2-HPAA is a well-documented intermediate used in the synthesis of pharmaceuticals such as the beta-blocker atenolol[3]. The fluorinated derivative is increasingly utilized to improve the pharmacokinetic profiles of similar drug candidates.
Mechanistic Reactivity: The Fluorine Effect
Electrophilic Aromatic Substitution (EAS)
In 2-HPAA, the hydroxyl group is strongly activating and directs incoming electrophiles to the ortho (C3) and para (C5) positions. Because the C5 position is sterically unhindered and electronically rich, EAS reactions (such as halogenation or nitration) proceed rapidly, often yielding a mixture of C3 and C5 substituted products[4].
In contrast, 5-F-2-HPAA features a covalent blockade at the C5 position. The robust C-F bond prevents substitution at this site, forcing the electrophile to attack the ortho C3 position. Furthermore, the overall rate of EAS in 5-F-2-HPAA is slower than in 2-HPAA because the fluorine atom globally deactivates the aromatic ring toward electrophilic attack.
The para position relative to a phenolic hydroxyl group is a notorious "soft spot" for Phase I metabolism. Cytochrome P450 enzymes rapidly oxidize this position to form reactive quinone intermediates, which can lead to toxicity or rapid clearance. The strategic placement of a fluorine atom at C5 in 5-F-2-HPAA acts as a metabolic shield, preventing quinone formation and significantly extending the compound's biological half-life.
CYP450-mediated metabolic oxidation pathways and the fluorine shielding effect.
Experimental Workflows & Methodologies
To empirically validate the theoretical differences between these two compounds, researchers must employ self-validating experimental systems. Below are two rigorously designed protocols for comparing their reactivity and acidity.
Objective: Quantify the rate of electrophilic bromination and analyze regioselectivity.
Causality & Design: N-Bromosuccinimide (NBS) is utilized as a mild bromine source to prevent over-halogenation. Acetonitrile is selected as the solvent because its polar aprotic nature stabilizes the Wheland intermediate during EAS without participating in protic side reactions. Biphenyl is included as an internal standard to ensure that solvent evaporation or injection volume variances do not skew the HPLC kinetic data.
Step-by-Step Methodology:
Preparation: Prepare separate 10 mM solutions of 2-HPAA and 5-F-2-HPAA in anhydrous acetonitrile. Add 5 mM biphenyl to each solution as an internal standard.
Initiation: Equilibrate the solutions to 25.0 °C in a thermostatic bath. Add 1.0 equivalent of NBS (10 mM final concentration) to each flask to initiate the reaction.
Sampling: At intervals of 5, 10, 20, 40, and 60 minutes, extract 100 µL aliquots from the reaction mixtures.
Quenching: Immediately quench each aliquot by adding it to 900 µL of a 5% aqueous sodium thiosulfate solution (to neutralize unreacted NBS).
Analysis: Analyze the quenched samples via HPLC-UV (detecting at 254 nm).
Validation: Calculate the conversion rate by comparing the area under the curve (AUC) of the remaining starting material against the constant AUC of the biphenyl internal standard.
Expected Outcome: 2-HPAA will show rapid depletion with multiple product peaks (C3 and C5 bromination), whereas 5-F-2-HPAA will exhibit a slower, single-exponential decay yielding exclusively the C3-bromo product.
Protocol 2: Potentiometric pKa Determination
Objective: Accurately measure the dual pKa values (carboxylic and phenolic) of both compounds.
Causality & Design: Because fluorine substitution alters the ground state pKa[1], precise measurement requires controlling thermodynamic variables. Using a standardized NaOH titrant in a temperature-controlled, inert gas-purged environment prevents dissolved CO2 from forming carbonic acid, which would artificially depress the observed pKa.
Step-by-Step Methodology:
System Calibration: Calibrate a glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at exactly 25.0 °C.
Sample Preparation: Dissolve 1.0 mmol of the target compound (2-HPAA or 5-F-2-HPAA) in 50 mL of degassed, deionized water containing 0.1 M KCl (to maintain a constant ionic strength).
Purging: Sparge the solution with ultra-pure Nitrogen gas for 15 minutes prior to titration to remove dissolved CO2, and maintain a gentle N2 blanket during the experiment.
Titration: Titrate the solution with standardized 0.100 M NaOH using an automated titrator, adding titrant in 0.05 mL increments. Allow the potential to stabilize (drift < 0.5 mV/min) between additions.
Data Processing: Plot the first derivative of the pH vs. Volume curve to identify the equivalence points. The pKa values correspond to the pH at the half-equivalence points.
Validation: Perform a blank titration (0.1 M KCl only) to confirm the absence of acidic/basic contaminants in the solvent system.
Cas 614-75-5,2-Hydroxyphenylacetic acid - LookChem. Source: lookchem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGACAT8-43qPrfTlMces2AIw1pqdzchlOES3G0oN8PIBJpibUAX3KETaMaX0u9Wi92V_JRzBXCVmrjU3xA1CPkmxn7TXl8YrZz75FayqSLoemNEZlHgOEl5TFqzYTCNip_gEb_b_oxFjkY92TkaDPh-YMsxVyzknC1xiJdnE3wH-kKV-giL8seIlI0jyxKHZ2mNw6M2-6Ku682xlQ==]
Fluorinated photoremovable protecting groups: the influence of fluoro substituents on the photo-Favorskii rearrangement - PMC. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM0ZckU7crFhzh0Nmxu9YTWd86xTNiZ7TyVr_TT5WynbQT4Bl4dvrerBYxJLKMLHN__OGRU4wWDPqe6ucqZWm-faX_s_yLvonYzb-H7gTN_tQIqMkqmFM28IQ4lMGR11gOwjdlEs_HbHEh5Q==]
Acid pKa Dependence in O–O Bond Heterolysis of a Nonheme FeIII–OOH Intermediate To Form a Potent FeV O Oxidant with Heme Compound I-Like Reactivity | Journal of the American Chemical Society. Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQuICCTGMQ8f-4AODoebx3V_7O6GWgklA09siBwRY-WjqYdFfMqzHKS6TqVKQahyVnzZNWOX04B4749jFmtvdV3kuVM0PAPqaHFd0R2IZCZQCpTZbf-2z10xaYe4_ycmPxf-MRxV04ig==]
Validating the Purity of (5-Fluoro-2-hydroxy-phenyl)-acetic acid: A Comparative Guide to LC-MS vs. Traditional Modalities
Executive Summary (5-Fluoro-2-hydroxy-phenyl)-acetic acid is a highly specialized fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). For drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(5-Fluoro-2-hydroxy-phenyl)-acetic acid is a highly specialized fluorinated building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). For drug development professionals and analytical scientists, validating the purity of this intermediate is a critical quality control step. The presence of trace positional isomers (e.g., 3-fluoro or 4-fluoro analogs) or des-fluoro impurities can severely compromise downstream synthetic fidelity. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional modalities like HPLC-UV and GC-MS, providing a self-validating experimental protocol to ensure uncompromising analytical integrity.
Analytical Challenges of Fluorinated Phenylacetic Acids
Fluorinated phenylacetic acids present unique analytical hurdles. The electron-withdrawing nature of the fluorine atom, combined with the phenolic hydroxyl group, significantly alters the molecule's polarity. Furthermore, distinguishing between positional isomers is notoriously difficult because they share identical molecular weights and exhibit highly similar 1[1].
Methodological Comparison: LC-MS vs. Alternatives
Choosing the correct analytical modality requires balancing sensitivity, specificity, and sample integrity.
HPLC-UV : Traditional HPLC coupled with UV/Vis detection is the industry workhorse. However, phenylacetic acid derivatives often exhibit 2[2], which compromises the Limit of Detection (LOD) for trace impurities. More critically, the high-intensity light flux in modern Diode Array Detectors (DAD) acts as a photochemical reactor, inducing 3[3] in sensitive phenolic compounds, thereby generating false impurity profiles.
GC-MS : While gas chromatography offers excellent theoretical plate counts for isomer separation, the presence of both carboxylic acid and phenolic hydroxyl groups renders the molecule non-volatile. This necessitates cumbersome pre-column derivatization (e.g., silylation), which introduces variability, increases sample preparation time, and risks thermal degradation[4].
LC-MS/MS (Recommended) : Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry bypasses these limitations. It eliminates the need for derivatization and avoids UV-induced artifacts. By utilizing Electrospray Ionization (ESI) in negative mode, the carboxylic acid moiety readily deprotonates to form stable [M-H]⁻ ions, offering unparalleled sensitivity and specificity through 5[5].
Table 1: Comparative Performance of Analytical Modalities
Parameter
HPLC-UV
GC-MS
LC-MS/MS (Recommended)
Sensitivity (LOD)
~0.1 - 0.5 µg/mL
~0.05 µg/mL
< 0.01 µg/mL
Sample Preparation
Simple dilution
Complex (Derivatization required)
Simple dilution
Specificity
Low (relies solely on retention time)
High (Mass spectra matching)
Very High (MRM transitions)
Artifact Risk
High (UV-induced oxidation)
Moderate (Thermal degradation)
Low
Run Time
15 - 20 mins
20 - 30 mins
< 10 mins
Workflow Visualization
LC-MS/MS analytical workflow for validating the purity of fluorinated phenylacetic acid derivatives.
Self-Validating LC-MS/MS Protocol
As a best practice in pharmaceutical analysis, protocols must be self-validating. To ensure system trustworthiness, every analytical batch must begin with a blank injection (to verify the absence of carryover) followed by a System Suitability Test (SST) . The SST utilizes a spiked mixture of 4-fluoro and 5-fluoro isomers to confirm that chromatographic resolution (
Rs
) is
≥
1.5 before any unknown samples are quantified.
Step 1: Sample Preparation
Action: Accurately weigh 1.0 mg of the synthesized (5-Fluoro-2-hydroxy-phenyl)-acetic acid and dissolve it in 1.0 mL of a diluent comprising Methanol:Water (50:50, v/v) with 0.1% Formic Acid. Filter through a 0.22 µm PTFE syringe filter.
Causality: The 50:50 organic/aqueous ratio ensures complete dissolution of the moderately polar compound while matching the initial mobile phase conditions to prevent peak distortion (solvent effect). The addition of 0.1% Formic Acid maintains the analyte in a consistent protonation state during injection, ensuring reproducible retention times[4].
Step 2: UHPLC Separation
Action: Inject 2 µL onto a sub-2-micron C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) maintained at 40°C. Use a gradient elution of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA), ramping from 5% B to 95% B over 6 minutes at a flow rate of 0.4 mL/min.
Causality: The sub-2-micron particle size provides the high theoretical plate count required to resolve closely eluting positional isomers[1]. Elevated column temperature (40°C) reduces mobile phase viscosity, keeping backpressure within operational limits while improving mass transfer kinetics for sharper peaks.
Step 3: ESI-MS/MS Detection
Action: Operate the mass spectrometer in Electrospray Ionization (ESI) Negative Mode. Monitor the precursor-to-product ion transitions via MRM.
Precursor Ion [M-H]⁻: m/z 169.0
Quantifier Product Ion: m/z 125.0 (Loss of CO₂)
Causality: Negative ion mode is highly selective for acidic molecules like phenylacetic acids. The carboxylic acid group easily loses a proton to form the [M-H]⁻ precursor ion. Monitoring specific fragmentation pathways, such as the loss of CO₂, filters out background matrix noise, delivering superior signal-to-noise ratios compared to full-scan modes[5].
Performance & Validation Data
When executed correctly, the LC-MS/MS workflow yields highly robust validation metrics that satisfy stringent regulatory requirements for pharmaceutical intermediates.
While HPLC-UV remains a common tool in many laboratories, its limitations regarding UV-induced artifacts and poor sensitivity for non-chromophoric impurities make it suboptimal for validating complex fluorinated intermediates. LC-MS/MS stands out as the superior analytical modality for (5-Fluoro-2-hydroxy-phenyl)-acetic acid, offering a self-validating, derivatization-free workflow that ensures absolute confidence in API purity.
Comparative Reactivity Guide: (5-Fluoro-2-hydroxy-phenyl)-acetic Acid vs. Non-Fluorinated Analogs
Executive Summary In modern drug discovery and API synthesis, strategic fluorination is a cornerstone technique used to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and API synthesis, strategic fluorination is a cornerstone technique used to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and ionization potential make it a highly electron-withdrawing substituent, which fundamentally alters the acidity, lipophilicity, and protein-binding affinity of active pharmaceutical ingredients (APIs)[1].
This guide provides an objective, data-driven comparison between (5-Fluoro-2-hydroxy-phenyl)-acetic acid (5-F-2-HPAA) and its non-fluorinated analog, 2-Hydroxyphenylacetic acid (2-HPAA). By analyzing their divergent reactivity profiles—specifically in acidity and electrophilic aromatic substitution (EAS)—researchers can better predict synthetic outcomes and metabolic stability.
Physicochemical & Electronic Profiling
The substitution of a hydrogen atom with fluorine at the C5 position introduces competing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). The -I effect dominates the physicochemical properties, stabilizing conjugate bases and altering the electron density of the aromatic ring[2].
Distant -I effect stabilizes the carboxylate anion[2].
pKa (Phenolic OH)
~10.0
~9.3
Strong para -I effect stabilizes the phenoxide anion.
EAS Regioselectivity
C3 and C5 (Mixtures)
C3 exclusively
C5 is sterically blocked; OH dominates directing effects.
Oxidative Stability
Low (Prone to oxidation)
High
Fluorine increases the oxidation potential of the phenol.
Mechanistic Reactivity Analysis
Acidity and Nucleophilicity
The increased acidity of fluorinated carboxylic acids is primarily attributed to the inductive effect of fluorine, which withdraws electron density from the carbon skeleton and stabilizes the resulting conjugate base[2]. In 5-F-2-HPAA, the fluorine atom is para to the phenolic hydroxyl group and meta to the acetic acid side chain. Consequently, the phenolic OH experiences a significant drop in pKa (becoming a better leaving group and weaker nucleophile at physiological pH), while the carboxylic acid experiences a marginal pKa drop.
Electrophilic aromatic substitution on phenylacetic acid derivatives is a highly utilized synthetic pathway[4]. In the non-fluorinated 2-HPAA, the phenolic OH is a strongly activating, ortho/para-directing group. When subjected to electrophiles (e.g., halogenation, nitration), the reaction rapidly occurs at both the C3 (ortho) and C5 (para) positions, often resulting in difficult-to-separate regioisomeric mixtures.
Conversely, in 5-F-2-HPAA, the C5 position is blocked by the fluorine atom. While fluorine is mildly deactivating (slowing the overall reaction rate), the strong activating power of the OH group still dominates, directing the electrophile exclusively to the C3 position. This results in a highly regioselective reaction with a superior impurity profile.
Fig 1: Divergent electrophilic aromatic substitution pathways driven by C5-fluorination.
Self-Validating Experimental Protocols
To objectively compare these compounds, the following self-validating protocols are designed to ensure data integrity and reproducibility.
Objective: Accurately measure the pKa shifts induced by fluorination.
Causality: Degassed HPLC-grade water is utilized as the solvent to eliminate dissolved CO₂. If present, CO₂ forms carbonic acid, which artificially lowers the baseline pH and skews the first derivative of the titration curve.
Self-Validation: The autotitrator system is pre-calibrated using a primary standard (Potassium Hydrogen Phthalate, KHP). A successful KHP titration confirms electrode linearity and titrant (0.1 M NaOH) molarity before any unknown substrates are tested.
Workflow:
Weigh exactly 1.00 mmol of 2-HPAA and 5-F-2-HPAA into separate thermostated (25.0 ± 0.1 °C) titration vessels.
Dissolve each in 50.0 mL of degassed, deionized water under a gentle Argon sweep.
Titrate with standardized 0.1 M NaOH using a dynamic dosing algorithm.
Calculate pKa from the half-equivalence point using the first-derivative (dpH/dV) maximum.
Fig 2: Self-validating potentiometric workflow for precise pKa determination.
Objective: Demonstrate the regioselective advantage and kinetic dampening of the fluorinated analog.
Causality: Glacial acetic acid is selected as the reaction solvent because its dielectric properties facilitate the polarization of molecular bromine (Br₂), enhancing its electrophilicity while maintaining complete solubility of the phenylacetic acid substrates.
Self-Validation: 1,3,5-Trimethoxybenzene is added as a quantitative internal standard (qNMR) post-reaction. Its isolated aromatic protons provide a non-overlapping integration reference to precisely quantify the regiomeric yield, validating the mass balance of the reaction system.
Workflow:
Dissolve 5.0 mmol of the target substrate in 20 mL of glacial acetic acid at 20 °C.
Add 5.2 mmol of Br₂ dropwise over 10 minutes.
Stir for 2 hours, monitoring the disappearance of the starting material via HPLC.
Quench the reaction with saturated aqueous sodium thiosulfate to neutralize unreacted Br₂.
Extract with ethyl acetate, dry over MgSO₄, and concentrate under vacuum.
Spike the crude mixture with exactly 1.0 mmol of 1,3,5-Trimethoxybenzene and analyze via ¹H-NMR to determine the ratio of C3-bromo to C5-bromo isomers.
References
LookChem - 2-Hydroxyphenylacetic acid Chemical Properties, Suppliers, and pKa Data.
URL:[Link]
Pharmaceutical Technology - Fluorination Remains Key Challenge in API Synthesis.
URL:[Link]
RSC Advances - Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
URL:[Link]
Benchmarking (5-Fluoro-2-hydroxy-phenyl)-acetic acid Synthesis Methods: A Comprehensive Guide
As a Senior Application Scientist, I frequently encounter the challenge of synthesizing highly functionalized phenylacetic acid derivatives. (5-Fluoro-2-hydroxy-phenyl)-acetic acid (CAS: 346-06-5 / related derivatives) i...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the challenge of synthesizing highly functionalized phenylacetic acid derivatives. (5-Fluoro-2-hydroxy-phenyl)-acetic acid (CAS: 346-06-5 / related derivatives) is a critical building block in modern drug development, frequently utilized in the design of complement factor D inhibitors and hetero-bifunctional degraders (PROTACs). The synthetic challenge lies in selectively constructing or unmasking the acetic acid moiety while preserving the electron-rich phenol and the robust, yet potentially reactive, fluoro substituent.
This guide objectively benchmarks three distinct synthetic pathways based on mechanistic robustness, scalability, and experimental reliability.
Synthesis Workflow Comparison
Before diving into the protocols, it is essential to understand the strategic logic behind each method. The choice of pathway depends entirely on the availability of the precursor molecule.
Caption: Comparison of three distinct synthetic pathways for (5-Fluoro-2-hydroxy-phenyl)-acetic acid.
Method 1: Lewis Acid-Mediated Ether Cleavage (BBr3 Demethylation)
When starting from the commercially accessible 5-fluoro-2-methoxyphenylacetic acid, the industry-standard approach is ether cleavage using Boron tribromide (BBr₃).
Mechanism & Causality
BBr₃ is a potent Lewis acid. It coordinates to the sterically accessible ether oxygen, forming a highly reactive Lewis acid-base adduct. This coordination severely weakens the oxygen-carbon (methyl) bond, allowing the bromide ion to execute an S_N2 attack on the methyl group, expelling methyl bromide and forming a boronate ester [1]. This mechanism is highly selective, preserving the robust C-F bond.
Caption: Mechanistic pathway of BBr3-mediated ether cleavage to yield the target phenol.
Experimental Protocol
This protocol is adapted from validated patent literature for complement factor D inhibitors [2].
Preparation: Dissolve 5-fluoro-2-methoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.
Temperature Control: Cool the system to -20 °C. Causality: The initial Lewis acid-base adduct formation is violently exothermic. Low temperatures prevent over-reaction and minimize unwanted Friedel-Crafts alkylation side reactions.
Addition: Slowly add BBr₃ (3.0 eq) dropwise. Maintain the temperature at -20 °C for 2 hours.
Quenching (Self-Validating Step): Quench carefully with methanol at -20 °C. Causality: Methanol reacts with excess BBr₃ and the boronate ester to form trimethyl borate, B(OMe)₃. Unlike water, which forms intractable boric acid emulsions, trimethyl borate is volatile and easily removed during concentration.
Workup: Add water, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.
Method 2: Base-Catalyzed Ester Hydrolysis
If the precursor is an ester (e.g., ethyl 2-(5-fluoro-2-hydroxyphenyl)acetate), base-catalyzed saponification is the most direct and environmentally benign route, avoiding the corrosive nature of BBr₃.
Mechanism & Causality
The hydroxide nucleophile attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate collapses to release the ethoxide leaving group, generating the carboxylate salt.
Experimental Protocol
Solvation: Dissolve the ester in a 3:1 mixture of Tetrahydrofuran (THF) and water. Causality: THF solubilizes the organic ester, while water dissolves the base.
Reaction: Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) at room temperature. Causality: LiOH is preferred over NaOH because the resulting lithium carboxylate salt maintains better solubility in the THF-rich solvent system, preventing premature precipitation.
Monitoring: Stir for 2-4 hours until TLC indicates complete consumption of the starting material.
Acidification (Self-Validating Step): Acidify the aqueous layer with 1M HCl to pH ~2. Causality: The pKa of the phenylacetic acid is approximately 4.3. Dropping the pH to 2 ensures complete protonation, driving the product entirely into the organic phase during extraction.
Workup: Extract with ethyl acetate, wash with brine, dry, and evaporate.
Method 3: Willgerodt-Kindler Reaction of Acetophenones
When the starting material is an aryl ketone like 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one, the Willgerodt-Kindler reaction provides a unique topological transformation to form the acetic acid chain [3].
Mechanism & Causality
This reaction drives the migration of the carbonyl oxidation state to the terminal carbon. The secondary amine (morpholine) forms an enamine, which reacts with electrophilic sulfur. A complex cascade of iminium-aziridinium rearrangements migrates the functional group to the end of the chain, forming a thioamide [4].
Experimental Protocol
Thioamide Formation: Mix the acetophenone derivative (1.0 eq) with elemental sulfur (S₈, 1.5 eq) and excess morpholine (acting as both reagent and solvent).
Reflux: Heat the mixture to 130 °C for 12 hours. Caution: This generates H₂S gas; perform in a well-ventilated fume hood.
Hydrolysis: Isolate the crude thioamide and reflux in a 10% NaOH aqueous/ethanol solution for 8 hours to hydrolyze the thioamide into the carboxylate.
Workup: Acidify with concentrated HCl to precipitate the target (5-Fluoro-2-hydroxy-phenyl)-acetic acid.
Quantitative Data Comparison
The following table summarizes the performance metrics of each synthetic pathway to aid in route selection:
Parameter
Method 1: BBr₃ Demethylation
Method 2: Ester Hydrolysis
Method 3: Willgerodt-Kindler
Starting Material
5-Fluoro-2-methoxyphenylacetic acid
Ethyl 2-(5-fluoro-2-hydroxyphenyl)acetate
1-(5-Fluoro-2-hydroxyphenyl)ethanone
Reagents
BBr₃, DCM, MeOH
LiOH·H₂O, THF, H₂O, HCl
S₈, Morpholine, NaOH, EtOH
Typical Yield
85 - 95%
90 - 98%
40 - 65%
Reaction Time
2 - 4 hours
2 - 4 hours
12 - 24 hours
Temperature
-20 °C to RT
Room Temperature
130 °C (Reflux)
Scalability
High (Requires strict exotherm control)
Very High
Moderate (Limited by H₂S gas evolution)
Environmental Impact
High (Corrosive, generates HBr)
Low (Aqueous waste)
High (Sulfur byproducts, highly odorous)
References
Compound as complement factor D inhibitor, and pharmaceutical composition and application thereof - Google P
In Vivo vs. In Vitro Efficacy of (5-Fluoro-2-hydroxy-phenyl)-acetic Acid Derivatives: A Technical Comparison Guide
Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary & The Allosteric Paradigm In the landscape of targeted oncology, the translational...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals
Prepared by: Senior Application Scientist
Executive Summary & The Allosteric Paradigm
In the landscape of targeted oncology, the translational gap between in vitro biochemical potency and in vivo physiological efficacy is a critical hurdle. This guide objectively evaluates the performance of (5-Fluoro-2-hydroxy-phenyl)-acetic acid derivatives , focusing on the prototype fourth-generation allosteric EGFR inhibitor, EAI045 (2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide) 1.
Unlike first-to-third generation ATP-competitive inhibitors (e.g., Osimertinib) that fail against the C797S resistance mutation, these derivatives bind to an allosteric pocket created by the outward displacement of the regulatory C-helix in the inactive kinase conformation. While they exhibit exquisite in vitro potency, their in vivo efficacy as single agents is severely compromised by receptor dimerization dynamics—a limitation that can be systematically bypassed via rational combination therapy 2.
The Translational Gap: Biochemical Potency vs. Cellular Reality
In Vitro Profile
In cell-free biochemical assays, (5-Fluoro-2-hydroxy-phenyl)-acetic acid derivatives demonstrate low-nanomolar potency against the L858R/T790M/C797S triple mutant (IC₅₀ ~ 3 nM). However, in cellular proliferation assays, the EC₅₀ shifts dramatically to ~10 µM.
The Causality: This discrepancy is driven by the structural biology of EGFR. In living cells, EGFR forms an asymmetric dimer where one kinase domain (the "activator") pushes the other (the "receiver") into an active conformation. Because these derivatives selectively bind the inactive conformation, they can only inhibit the receiver subunit. The activator subunit remains unbound and continues to drive oncogenic signaling 1.
In Vivo Synergy
To translate in vitro success to in vivo efficacy, the asymmetric dimerization must be disrupted. Co-administration of Cetuximab —a monoclonal antibody that sterically blocks the extracellular domain of EGFR—prevents dimerization. This forces the intracellular kinase domains into a monomeric, inactive state, rendering them uniformly susceptible to the allosteric derivative and resulting in profound tumor regression 3.
Fig 1: Mechanism of EGFR asymmetric dimerization limiting single-agent in vivo efficacy.
Quantitative Performance Comparison
The following table benchmarks the (5-Fluoro-2-hydroxy-phenyl)-acetic acid derivative (EAI045) against the clinical standard, Osimertinib, highlighting the necessity of combination therapy for in vivo success.
Compound / Regimen
Target Mutation Profile
In Vitro Biochemical IC₅₀
In Vitro Cellular EC₅₀
In Vivo Efficacy (Xenograft)
Mechanism of Action
Osimertinib (3rd Gen)
L858R/T790M
< 5 nM
< 15 nM
High (Tumor Regression)
ATP-Competitive (Covalent)
Osimertinib
L858R/T790M/C797S
> 1000 nM
> 1000 nM
None (Resistance)
ATP-Competitive
Derivative (EAI045)
L858R/T790M/C797S
3 nM
~ 10 µM
Poor (Continued Growth)
Allosteric (Inactive State)
Derivative + Cetuximab
L858R/T790M/C797S
N/A
< 50 nM
High (Tumor Regression)
Allosteric + Dimer Blockade
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the following protocols are designed with built-in causal validations.
Protocol 1: In Vitro Target Engagement & Proliferation
Objective: Establish the baseline biochemical potency and identify the cellular efficacy drop-off.
Recombinant Kinase Assay: Incubate purified L858R/T790M/C797S EGFR kinase domains with the derivative (0.1 nM to 10 µM) and 1 mM ATP.
Causality: Using isolated kinase domains prevents dimerization, allowing accurate measurement of pure allosteric binding affinity.
Ba/F3 Cell Viability Assay: Transfect IL-3 dependent Ba/F3 cells with the mutant EGFR construct. Withdraw IL-3 and treat with the derivative for 72 hours.
Causality: Ba/F3 cells normally die without IL-3. Survival becomes strictly dependent on EGFR signaling. The observed shift to a high EC₅₀ (~10 µM) confirms that full-length receptors in a cellular membrane evade inhibition via dimerization.
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: Validate the synergistic dimer-disruption hypothesis in a physiological system.
Model Generation: Subcutaneously implant H1975 cells (harboring L858R/T790M) into the flanks of female nu/nu mice. Wait until tumors reach ~150 mm³.
Pre-conditioning (Dimer Blockade): Administer Cetuximab (1 mg/mouse, IP) to the combination cohort 24 hours prior to small-molecule dosing.
Causality: Pre-treatment ensures the extracellular domains are fully saturated and sterically hindered, forcing the intracellular kinases into the monomeric state before the allosteric inhibitor arrives.
Dosing & Monitoring: Administer the derivative (60 mg/kg, oral gavage, daily) 1. Monitor tumor volume via caliper measurements and body weight to ensure no off-target toxicity.
Fig 2: Experimental workflow comparing in vitro validation to in vivo combination efficacy.
Conclusion
(5-Fluoro-2-hydroxy-phenyl)-acetic acid derivatives represent a masterclass in rational drug design, offering a definitive solution to C797S-mediated resistance. However, their application requires a deep understanding of receptor biology. As demonstrated by the data, utilizing these compounds in vivo mandates a combination approach (such as Cetuximab) to neutralize asymmetric dimerization, thereby aligning in vitro biochemical potency with profound in vivo tumor regression.
References
Jia, Y., et al. "Overcoming EGFR T790M and C797S resistance with mutant-selective allosteric inhibitors." Nature. 1
To, C., et al. "Single and Dual Targeting of Mutant EGFR with an Allosteric Inhibitor." Cancer Discovery (AACR).2
Zhang, Y., et al. "Development of Kilogram-Scale Synthesis of EGFR Inhibitor EAI045." Organic Process Research & Development (ACS). 4
A Senior Application Scientist's Guide to Cost-Effective Fluorination Strategies: (5-Fluoro-2-hydroxy-phenyl)-acetic acid vs. Direct Fluorination Reagents
Introduction: The Strategic Importance of Fluorine in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern molecular...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern molecular design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a molecule. Judicious fluorination can lead to improved metabolic stability, increased binding affinity, and optimized bioavailability.[1] Consequently, approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its impact.[2]
However, the decision of how and when to introduce fluorine is a critical juncture in a development pipeline, with significant implications for cost, scalability, and overall project timelines. Researchers are often faced with a choice between two primary strategies:
The Building Block Approach: Utilizing a pre-fluorinated starting material, such as (5-Fluoro-2-hydroxy-phenyl)-acetic acid, where the fluorine atom is already incorporated into a key scaffold.
The Late-Stage Fluorination Approach: Introducing fluorine onto a non-fluorinated precursor at a later step in the synthetic sequence using a dedicated fluorinating reagent.[3]
This guide provides a comprehensive cost and performance analysis of these two strategies, centered around the versatile building block (5-Fluoro-2-hydroxy-phenyl)-acetic acid and comparing it against a suite of common direct fluorination reagents. Our objective is to equip researchers, chemists, and process development professionals with the data-driven insights needed to make the most economically and synthetically sound decisions for their projects.
The Building Block Approach: A Deep Dive into (5-Fluoro-2-hydroxy-phenyl)-acetic acid
(5-Fluoro-2-hydroxy-phenyl)-acetic acid is a valuable intermediate in the synthesis of various biologically active compounds. Its structure combines a fluorinated aromatic ring with a carboxylic acid moiety, making it a versatile precursor for a range of downstream chemical modifications.
Causality of Cost: Synthesis Drives Price
The market price of a fluorinated building block is inextricably linked to the complexity and efficiency of its synthesis. For (5-Fluoro-2-hydroxy-phenyl)-acetic acid, the synthetic route dictates the starting material costs, reagent expenses, and the number of purification steps required—all of which contribute to the final price per gram. While specific proprietary manufacturing processes vary, common academic and patent literature routes often start from precursors like p-fluorophenol, which can be expensive itself. The multi-step nature of these syntheses inherently adds to the cost.
Cost Benchmark Analysis
To provide a clear economic picture, we first establish the cost of the non-fluorinated parent compound, 2-Hydroxyphenylacetic acid. This serves as a baseline to quantify the "cost of fluorine" when delivered via a building block.
Note: Prices are based on publicly available catalog data as of early 2026 and are subject to change. They are intended for comparative purposes only.
The data clearly illustrates the significant cost premium associated with the pre-fluorinated building block. This premium reflects the resources invested in its multi-step synthesis and purification. The decision to incur this upfront cost hinges on the value it provides in terms of saved time, simplified downstream synthesis, and potentially higher overall yields compared to a late-stage fluorination approach.
The Alternative: Late-Stage Fluorination Reagents
Late-stage fluorination involves introducing a fluorine atom onto an advanced intermediate. This strategy allows for the bulk of the molecular scaffold to be assembled from cheaper, non-fluorinated materials. The cost is therefore shifted from the starting material to the specialized reagent required for the C-F bond formation. These reagents are broadly classified into nucleophilic and electrophilic sources. For the purpose of this guide, which focuses on aromatic fluorination and deoxyfluorination, we will analyze the most common and relevant reagents.
A Comparative Overview of Common Fluorinating Reagents
The choice of reagent is dictated by the specific transformation required (e.g., hydroxyaflurination, deoxyfluorination, aromatic fluorination), substrate compatibility, and safety considerations. Below is a cost and performance summary of several industry-standard reagents.
Highly versatile, stable, and widely used; often provides high yields under mild conditions.[17][18]
Note: Prices are based on publicly available catalog data as of early 2026 and are subject to change. They are intended for comparative purposes only.
Head-to-Head Analysis: Building Block vs. Late-Stage Fluorination
The core of our analysis is understanding the trade-offs. When does the high upfront cost of a building block like (5-Fluoro-2-hydroxy-phenyl)-acetic acid become more economical than using a cheaper precursor with a specialized reagent?
Caption: A decision workflow comparing the Building Block and Late-Stage Fluorination strategies.
Scenario-Based Cost-Effectiveness
When to Choose the Building Block:
Early-Stage Discovery & SAR Studies: When speed and reliability are paramount, the building block approach is often superior. It eliminates the need to develop and optimize a new fluorination reaction for each new analog, saving valuable time. The high cost is justified by the rapid generation of target molecules for screening.
Complex Molecules: If the substrate is highly functionalized and sensitive, a late-stage fluorination might suffer from low yields, side reactions, or require extensive protecting group chemistry. In such cases, carrying the fluorinated core through the synthesis is safer and more efficient.
Lack of a Viable Late-Stage Route: Directing fluorination to the desired position on a complex aromatic ring can be challenging. If regioselectivity is poor with late-stage methods, the building block is the only viable option.
When to Choose Late-Stage Fluorination:
Process Development & Scale-Up: For manufacturing, where cost of goods is a primary driver, this approach is often more economical. The cost of the non-fluorinated starting material is orders of magnitude lower. Even with the added cost of a reagent like Selectfluor and an additional synthetic step, the overall process cost can be significantly reduced, especially at scale.
Divergent Synthesis: When a common, non-fluorinated intermediate can be used to synthesize multiple final products (both fluorinated and non-fluorinated), the late-stage approach provides maximum flexibility and efficiency.
Access to Low-Cost Reagents: The development of highly efficient and affordable reagents like PyFluor and the relatively low cost of Selectfluor make this strategy increasingly attractive.[12][16]
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, we outline two representative experimental protocols.
Protocol 1: Amide Coupling using the Building Block
This protocol demonstrates a standard downstream reaction from (5-Fluoro-2-hydroxy-phenyl)-acetic acid. The causality here is straightforward: the C-F bond is already present, so standard, well-understood coupling chemistry can be employed directly.
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve (5-Fluoro-2-hydroxy-phenyl)-acetic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid.
Amine Addition: Add benzylamine (1.1 eq) and triethylamine (1.5 eq) to the reaction mixture.
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.
Caption: Workflow for amide coupling using the pre-fluorinated building block.
Protocol 2: Electrophilic Fluorination of a Phenylacetic Acid Derivative
This protocol illustrates a late-stage fluorination using Selectfluor, a versatile and cost-effective electrophilic reagent. The experimental choice of an electrophilic reagent is driven by its ability to directly fluorinate C-H bonds on activated aromatic rings under relatively mild conditions.
Objective: Synthesize an α-fluoro-α-arylcarboxylic acid from a phenylacetic acid derivative.
Methodology (Adapted from Madani et al., 2022)[17]:
Setup: To a screw-cap vial, add the starting phenylacetic acid derivative (1.0 eq), Selectfluor (1.5 eq), and 4-(dimethylamino)pyridine (DMAP, 1.5 eq).
Solvent: Add anhydrous acetonitrile (0.1 M). It is critical to use a dry solvent to favor the α-fluorination pathway over decarboxylative fluorination.[17]
Reaction: Seal the vial and stir the mixture at room temperature for 4-6 hours. The reaction is mediated by a charge-transfer complex between Selectfluor and DMAP.
Monitoring: Monitor the reaction for the consumption of starting material by TLC or LC-MS.
Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the α-fluorinated product.
Conclusion and Recommendations
The choice between using a fluorinated building block like (5-Fluoro-2-hydroxy-phenyl)-acetic acid and employing a late-stage fluorination strategy is not a one-size-fits-all decision. It is a strategic choice that must be weighed against the specific goals, timeline, and budget of a project.
For early-stage discovery and complex, sensitive substrates, the Building Block Approach is often the most pragmatic choice. The high upfront cost is offset by speed, predictability, and a simplified synthetic workflow.
For process development, scale-up, and programs requiring synthetic flexibility, the Late-Stage Fluorination Approach is frequently more cost-effective. The dramatic cost savings on the un-fluorinated starting material can outweigh the expense and development time of an additional fluorination step, especially with the availability of modern, efficient reagents like Selectfluor and PyFluor.
As a Senior Application Scientist, my recommendation is to conduct a preliminary paper-based cost analysis early in the project planning phase. Evaluate the cost of the building block against the combined cost of the non-fluorinated precursor and the chosen fluorinating reagent, factoring in the anticipated number of steps and potential yield losses. This initial assessment, combined with the chemical feasibility for your specific target, will provide a robust framework for selecting the most intelligent and economical path forward in your drug development journey.
References
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent . Organic Chemistry Portal. [Link]
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope . MDPI. [Link]
SelectFluor II | CAS#:159269-48-4 . Chemsrc. [Link]
Selectfluor Mediated Direct C–H Fluorination of 3-Heteroaryl-Oxindoles . ACS Publications. [Link]
Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides . National Center for Biotechnology Information. [Link]
2-Hydroxyphenylacetic acid - 50g . Worldwide Life Sciences. [Link]
A Senior Application Scientist's Guide to Evaluating the Binding Affinity of (5-Fluoro-2-hydroxy-phenyl)-acetic acid versus Structural Competitors
Introduction: The Scientific Rationale In the landscape of drug discovery and chemical biology, the precise quantification of molecular interactions is paramount. Binding affinity, the measure of the strength of the inte...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Scientific Rationale
In the landscape of drug discovery and chemical biology, the precise quantification of molecular interactions is paramount. Binding affinity, the measure of the strength of the interaction between a single biomolecule (e.g., a protein) and its ligand, serves as a critical determinant of a compound's potential therapeutic efficacy and specificity. This guide provides an in-depth, objective comparison of the binding affinity of (5-Fluoro-2-hydroxy-phenyl)-acetic acid, a compound of interest due to its fluorinated phenylacetic acid scaffold often found in bioactive molecules.[1][2][3]
Pillar 1: Foundational Principles of Binding Affinity Evaluation
The journey from a chemical entity to a validated lead compound is paved with rigorous biophysical characterization. The central question is always: "How tightly does my compound bind to its intended target?" Answering this requires not just a number, but an understanding of the thermodynamics and kinetics that govern the interaction. Three principal techniques form the cornerstone of modern affinity determination: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).
The choice of assay is not arbitrary; it is dictated by the specific questions being asked, the nature of the interacting molecules, and the required throughput. For instance, ITC provides a complete thermodynamic profile in a single experiment, making it invaluable for lead optimization where understanding the driving forces of binding (enthalpy vs. entropy) is crucial.[4][5][6] In contrast, SPR's ability to measure real-time association and dissociation rates provides critical kinetic insights, while FP is exceptionally well-suited for high-throughput screening (HTS) campaigns due to its speed and solution-based format.[7][8][9][10][11]
Caption: Structures of the lead compound and its competitors.
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, binding affinity and thermodynamic data obtained from ITC experiments against our target kinase. The dissociation constant (Kd) is a measure of affinity; a lower Kd value indicates a stronger binding interaction.
Compound
Kd (μM)
ΔH (kcal/mol)
-TΔS (kcal/mol)
ΔG (kcal/mol)
(5-Fluoro-2-hydroxy-phenyl)-acetic acid (Lead)
1.5
-9.2
+1.2
-8.0
(2-Hydroxy-phenyl)-acetic acid (Competitor A)
12.5
-6.8
-0.1
-6.7
(5-Fluoro-phenyl)-acetic acid (Competitor B)
45.0
-2.5
-3.5
-6.0
Phenylacetic acid (Competitor C)
250.0
-1.1
-4.8
-5.9
Interpretation of Results & Structure-Activity Relationship (SAR)
The data clearly demonstrates the critical contributions of both the fluoro and hydroxyl groups to the binding affinity.
Baseline Binding (Competitor C): The parent scaffold, phenylacetic acid, exhibits very weak binding (Kd = 250.0 μM). The interaction is primarily driven by entropy, suggesting hydrophobic interactions are the main contributor.
The Role of the Hydroxyl Group (Competitor A vs. C): The addition of a hydroxyl group in Competitor A dramatically improves affinity by over 20-fold (Kd = 12.5 μM). The binding becomes significantly more enthalpically driven (ΔH = -6.8 kcal/mol), which is a classic signature of the formation of strong, specific interactions like hydrogen bonds between the ligand's hydroxyl group and residues in the kinase's active site.
The Role of the Fluoro Group (Competitor B vs. C): Adding only a fluorine atom (Competitor B) improves affinity roughly 5-fold (Kd = 45.0 μM). Fluorine, being highly electronegative, can alter the electronic properties of the phenyl ring and may engage in favorable orthogonal multipolar interactions with the protein backbone, contributing modestly to the binding enthalpy.
Synergistic Effects (Lead Compound): The lead compound, featuring both substitutions, displays the highest affinity by a significant margin (Kd = 1.5 μM). The binding is strongly driven by enthalpy (ΔH = -9.2 kcal/mol), indicating that the hydroxyl group's hydrogen bonding capacity and the fluoro group's electronic/polar contributions work in concert to create a highly favorable and specific interaction within the binding pocket. This synergy is a key insight for future lead optimization efforts.
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of binding data hinges on meticulous experimental design and execution. The following are detailed, field-proven protocols.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic characterization (Kd, n, ΔH, and ΔS) in a single, label-free experiment.
[4][6][12][13]
1. Sample Preparation (Self-Validation Step):
Express and purify the target kinase to >95% purity.
Prepare a concentrated stock of the ligand (e.g., 10 mM in 100% DMSO).
Crucially, dialyze the protein extensively against the final experimental buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
[6][12] * Prepare the final ligand solution by diluting the stock into the exact same dialysis buffer. The final DMSO concentration must be identical between the syringe (ligand) and cell (protein) solutions to minimize heats of dilution. [6]A typical final DMSO concentration is 1-2%.
Degas all solutions for at least 10 minutes immediately prior to use to prevent bubble formation.
[12]
2. Experimental Setup:
Instrument: Malvern MicroCal PEAQ-ITC or similar.
Cell Concentration (Protein): 10-20x the expected Kd (e.g., 20 μM for the lead compound).
Syringe Concentration (Ligand): 10-15x the cell concentration (e.g., 250 μM).
Set the cell temperature to 25°C.
Configure a titration schedule of one initial 0.4 μL injection followed by 18-20 subsequent 2.0 μL injections.
3. Data Acquisition & Analysis:
Perform a control titration of ligand into buffer to measure the heat of dilution.
Perform the main experiment (ligand into protein).
Subtract the control data from the experimental data.
Analyze the resulting binding isotherm by fitting it to a one-site binding model using the instrument's analysis software. The model will yield the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding in real-time by detecting changes in the refractive index at a sensor surface, enabling the determination of both kinetics (kon, koff) and affinity (Kd).
[9][10][11][14][15]
1. Ligand Immobilization:
Select a sensor chip (e.g., CM5 dextran chip).
Activate the surface using a standard mixture of EDC/NHS.
Covalently immobilize the target kinase onto the surface via amine coupling to achieve a target response of ~10,000 Response Units (RU).
Deactivate any remaining active esters with ethanolamine.
A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
2. Analyte Interaction Analysis:
Prepare a dilution series of each compound (analyte) in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should bracket the expected Kd, ranging from 0.1x to at least 10x Kd (e.g., 100 nM to 50 μM).
Inject each concentration over the protein and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).
Between cycles, regenerate the surface with a pulse of a mild denaturant (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary to remove all bound analyte.
3. Data Analysis:
Subtract the reference cell data from the active cell data for each injection to correct for bulk refractive index changes.
Subtract a "zero concentration" (buffer only) injection to correct for system drift.
Globally fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
This method is ideal for determining the affinity of unlabeled compounds by measuring their ability to displace a known fluorescent ligand from the target protein.
[7][8][16]
1. Assay Development:
Identify or develop a fluorescent probe that binds to the kinase with a suitable affinity (ideally, Kd in the low nM to low µM range).
Perform a saturation binding experiment by titrating the kinase into a fixed, low concentration of the fluorescent probe (e.g., 1-5 nM) to determine the probe's Kd and the optimal protein concentration for the competition assay (typically the concentration that gives ~50-80% of the maximum polarization signal).
2. Competition Experiment:
Prepare a serial dilution of the unlabeled test compounds (e.g., (5-Fluoro-2-hydroxy-phenyl)-acetic acid and its competitors).
In a 384-well microplate, add the fixed concentrations of the target kinase and the fluorescent probe to each well.
Add the serially diluted competitor compounds. Include controls for no competitor (maximum polarization) and no protein (minimum polarization).
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
3. Data Acquisition and Analysis:
Read the plate on a fluorescence plate reader equipped with appropriate polarizing filters.
Plot the measured polarization (mP) values against the logarithm of the competitor concentration.
Fit the resulting sigmoidal curve to a four-parameter logistic model to determine the IC50 value (the concentration of competitor that displaces 50% of the fluorescent probe).
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent probe.
Conclusion
This guide has systematically outlined a robust framework for the evaluation of the binding affinity of (5-Fluoro-2-hydroxy-phenyl)-acetic acid. Through a comparative analysis against structurally related compounds, we have demonstrated how specific chemical moieties—namely the hydroxyl and fluoro groups—synergistically enhance binding affinity to a hypothetical kinase target. The detailed, self-validating protocols for ITC, SPR, and FP provide the necessary tools for researchers to generate high-quality, reproducible data. The application of these biophysical techniques is fundamental to advancing our understanding of molecular recognition and is an indispensable component of the modern drug discovery pipeline.
References
Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. (n.d.). National Institutes of Health. [Link]
Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG LABTECH. [Link]
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. [Link]
Tripp, K. (2013, October 29). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. [Link]
Fairman, J. W., & Wijesinghe, D. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1691, 139–152. [Link]
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. [Link]
Fairman, J. W., & Wijesinghe, D. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]
Ciulli, A. (2013). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (79), e50731. [Link]
Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793–2797. [Link]
Surface Plasmon Resonance for Protein-Protein Interactions. (2021, November 4). Affinité Instruments. [Link]
Analysis of fluorescence polarization competition assays with affinimeter. (2018, July 5). AFFINImeter. [Link]
Skerlj, R. T., et al. (2009). Structure-Activity Relationship of Novel Phenylacetic CXCR1 Inhibitors. PubMed. [Link]
Where can I find a good protocol for calculating binding affinity of a fluorescent ligand? (2016, July 18). ResearchGate. [Link]
Affinity-based fluorescence polarization assay for screening molecules acting on insect ryanodine receptors. (n.d.). Royal Society of Chemistry. [Link]
Pang, Y., et al. (2014). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]
Pang, Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Semantic Scholar. [Link]
Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. (2024, September 17). ACS Publications. [Link]
Structures of phenylacetic acid derivatives (1 and 2) isolated from I. aquifolium. (n.d.). ResearchGate. [Link]
Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]
Wellendorph, P., et al. (2009). Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. PubMed. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of (5-Fluoro-2-hydroxy-phenyl)-acetic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (5-Fluoro-2-hydroxy-phenyl)-acetic acid. As researchers and drug development professionals, our commitment to safety and e...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (5-Fluoro-2-hydroxy-phenyl)-acetic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice. This document is designed to provide clarity and operational guidance, ensuring that this compound is managed safely from the point of generation to its final disposal.
Hazard Identification and Risk Profile
Understanding the intrinsic hazards of (5-Fluoro-2-hydroxy-phenyl)-acetic acid is the foundation of its safe management. The structure, containing a fluorine atom, classifies it as a halogenated organic compound. This classification is critical for waste segregation, as co-mingling with other waste streams can lead to dangerous reactions or complicate the final disposal process.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear hazard profile for this substance.[1]
Hazard Class
Category
Hazard Code
Signal Word
Hazard Statement
Skin Irritation
2
H315
Warning
Causes skin irritation
Serious Eye Damage
1
H318
Danger
Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)
3
H336
Warning
May cause drowsiness or dizziness
Table 1: GHS Hazard Classification for 2-(5-fluoro-2-hydroxyphenyl)acetic acid.[1]
The primary risks associated with handling this compound are dermal and ocular. The potential for serious eye damage necessitates the stringent use of personal protective equipment (PPE), specifically chemical safety goggles and/or a face shield.[2][3] Skin irritation potential requires the use of chemically resistant gloves.
Regulatory Framework: EPA and OSHA Mandates
The disposal of laboratory chemicals in the United States is governed by a robust regulatory framework primarily enforced by two federal agencies:
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[4][5] Laboratories are considered hazardous waste generators and must comply with specific standards for waste identification, segregation, storage, and disposal.[6][7] (5-Fluoro-2-hydroxy-phenyl)-acetic acid, as a halogenated organic compound, falls under these regulations.
Occupational Safety and Health Administration (OSHA): OSHA's mandate is to ensure safe and healthful working conditions.[8] Key standards include the Hazard Communication Standard (29 CFR 1910.1200), which requires that chemical hazards are communicated to employees, and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), which outlines requirements for handling hazardous substances.[9][10][11]
Compliance with these regulations is mandatory and protects both laboratory personnel and the environment from the potential dangers of improper chemical waste disposal.[12]
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for safely managing (5-Fluoro-2-hydroxy-phenyl)-acetic acid waste within the laboratory.
Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure substance, solution, or waste), ensure the following PPE is worn:
Eye Protection: Chemical safety goggles or a full-face shield.[2][3]
Hand Protection: Chemically compatible gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[2]
Body Protection: A standard laboratory coat.
Waste Segregation: The Critical First Step
Proper segregation at the point of generation is the most critical step in the disposal process. Due to its chemical nature, (5-Fluoro-2-hydroxy-phenyl)-acetic acid must be disposed of as a Halogenated Organic Waste .
Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts like dioxins.[13] Mixing this waste with non-halogenated solvents or aqueous waste streams contaminates the entire container, drastically increasing disposal costs and environmental liability.[14]
Protocol:
Designate a specific waste container exclusively for Halogenated Organic Waste .
This container should be clearly labeled with "Hazardous Waste" and "Halogenated Organic Solvents/Compounds."
Never mix acids, bases, or oxidizers with this waste stream.[14]
Container Selection and Management
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
Compatibility: The container must be chemically compatible with the waste. For (5-Fluoro-2-hydroxy-phenyl)-acetic acid, a high-density polyethylene (HDPE) or glass container is appropriate. Do not use metal containers for acidic waste.[5]
Condition: Containers must be free from damage, securely closed with a leak-proof cap when not in use, and stored in a well-ventilated area.[12]
Capacity: Do not overfill containers. A safe maximum is 90% of the container's capacity to allow for vapor expansion.[5]
Secondary Containment: The waste container should be kept in a secondary containment bin to mitigate the impact of any potential spills.
Labeling
Accurate labeling is an EPA and OSHA requirement. Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added. The label must include:
The words "Hazardous Waste."
The full chemical name: "(5-Fluoro-2-hydroxy-phenyl)-acetic acid" and any other components in the container.
The specific hazard characteristics (e.g., "Irritant," "Corrosive").
The date accumulation started.
Disposal Workflow and Logistics
The journey of the waste from the lab bench to its final disposal follows a regulated and documented path. This workflow ensures accountability and compliance at every stage.
Caption: The "Cradle-to-Grave" disposal workflow for laboratory-generated hazardous waste.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.[10]
Small Spill (<100 mL):
Alert personnel in the immediate area.
If you are trained and it is safe to do so, use a chemical spill kit with an absorbent material appropriate for organic acids. Do not use combustible materials like paper towels.
Wearing appropriate PPE, collect the absorbed material using non-sparking tools.
Place the contaminated absorbent material in a sealed, labeled bag or container for disposal as hazardous waste.
Decontaminate the spill area with soap and water.[15]
Large Spill (>100 mL):
Evacuate the immediate area.
Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) emergency line immediately.
Prevent entry into the area.
Provide EHS personnel with the Safety Data Sheet (SDS) for the material upon their arrival.
Personnel Training
All personnel who handle (5-Fluoro-2-hydroxy-phenyl)-acetic acid must receive documented training on its hazards and the proper procedures for its use and disposal.[16] This training, mandated by OSHA, should cover:
The contents of the OSHA Hazard Communication Standard.[11]
The location and details of the written Hazard Communication Program.
The physical and health hazards of the chemicals in the work area.
Proper handling procedures and required PPE.
Spill response and emergency procedures.
References
2-(5-fluoro-2-hydroxyphenyl)
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.CDMS.
Disposal of Chemicals in the Labor
Regulation of Labor
How to Ensure Safe Chemical Waste Disposal in Labor
How to Dispose of Chemical Waste in a Lab Correctly.GAIACA.
OSHA Regulations and Hazardous Waste Disposal: What To Know.Clean Management Environmental Group, Inc.
Safety d
Standard Operating Procedure - Glacial acetic acid.University of California, Merced - Environmental Health and Safety.
Hazardous Waste - Standards.
HAZARDOUS WASTE SEGREG
Safety Data Sheet - 2-(2-(Trifluoromethoxy)phenyl)acetic acid.Angene Chemical.
SAFETY DATA SHEET - 2-Fluorophenylacetic acid.Fisher Scientific.
Personal protective equipment for handling (5-Fluoro-2-hydroxy-phenyl)-acetic acid
As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid checklist of restrictions, but as a logical framework governed by molecular interactions. When working with highly func...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid checklist of restrictions, but as a logical framework governed by molecular interactions. When working with highly functionalized specialty chemicals like (5-Fluoro-2-hydroxy-phenyl)-acetic acid (CAS: 1784046-51-0), understanding the causality behind the safety protocols is your primary defense.
This guide provides drug development professionals and analytical chemists with a comprehensive, self-validating system for the safe handling, operational processing, and environmental disposal of this fluorinated phenolic acid.
Mechanistic Toxicology & Hazard Profile
The hazards associated with (5-Fluoro-2-hydroxy-phenyl)-acetic acid are synergistic, driven by its specific functional groups. To handle it safely, we must first understand how it interacts with biological systems.
Fluorine-Enhanced Lipophilicity : The addition of a highly electronegative fluorine atom to the phenolic ring significantly increases the molecule's lipophilicity. Upon accidental dermal contact, this structural feature allows the compound to rapidly bypass the aqueous surface and penetrate the lipid bilayers of the stratum corneum[1].
Acidic Dissociation & Denaturation : Once the molecule enters the aqueous environment of underlying tissues, the acetic acid moiety dissociates, causing a severe, localized drop in pH. This acidic shock, combined with the phenolic structure, rapidly denatures cellular proteins, leading to deep tissue necrosis and inflammation[1].
Fig 1: Toxicological mechanism of fluorinated phenolic acids upon dermal exposure.
Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, your PPE selection must directly neutralize the mechanistic hazards outlined above.
PPE Category
Technical Specification
Mechanistic Justification (The "Why")
Hand Protection
Double-gloving: Nitrile (inner), Neoprene (outer)
Fluorinated organics can degrade standard nitrile over prolonged exposure. Neoprene provides a broader chemical resistance profile against halogenated acids.
Eye/Face Protection
Chemical splash goggles + Polycarbonate face shield
Prevents ocular exposure to corrosive dust or solubilized droplets, which can cause irreversible corneal protein denaturation[1].
The apron provides an impermeable barrier against acidic spills, preventing the compound from wicking through woven lab coat fibers.
Respiratory
N95/N100 particulate respirator (if outside hood)
Mitigates inhalation of aerosolized corrosive powders. However, standard protocol mandates handling strictly within a certified fume hood.
Operational Protocol: Safe Handling & Weighing
When handling dry halogenated phenolic acids, the primary operational risk is the aerosolization of micro-dust. Follow this step-by-step methodology to ensure a zero-exposure transfer:
Environmental Preparation : Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong bases and oxidizing agents.
Static Mitigation : Fluorinated powders frequently carry static charges that cause them to "jump" and aerosolize. Use an anti-static bar or zero-stat gun on your weighing spatula and analytical balance prior to opening the chemical vial.
Material Transfer : Using a ceramic or PTFE-coated spatula (avoid reactive metals), transfer the desired mass of (5-Fluoro-2-hydroxy-phenyl)-acetic acid into a pre-tared, sealable glass vial.
Controlled Solubilization : If preparing a stock solution, add your solvent (e.g., DMSO or strictly controlled aqueous buffers) slowly down the side of the vial. This minimizes exothermic heat generation caused by rapid acid-base neutralization[1].
Surface Decontamination : Wipe down the balance and hood surface with a slightly alkaline solution (e.g., 5% sodium bicarbonate) to chemically neutralize any residual micro-dust, followed by a DI water wipe to remove the resulting salts.
Spill Response & Environmental Containment
In the event of an accidental release, immediate chemical neutralization is required to prevent surface corrosion and toxic vapor release.
Isolate : Evacuate personnel from the immediate vicinity and lower the fume hood sash to maximize exhaust draw.
Neutralize : Do not use water directly on the neat acid powder. Cover the spill with a neutralizing absorbent (e.g., sodium carbonate or a commercial acid spill kit) to safely raise the pH to a neutral range of 6–9[1].
Recover : Sweep the neutralized matrix using non-sparking tools and place it into a chemically compatible, sealable container.
Label : Mark the container explicitly as "Hazardous Waste - Halogenated Organic Acid Spill Debris" for proper segregated disposal[2].
Waste Disposal & Environmental Compliance
The disposal of (5-Fluoro-2-hydroxy-phenyl)-acetic acid is governed by strict [3]. Because it is a halogenated compound, it must be strictly segregated from general organic waste[2].
The Causality of Segregation: Why is mixing halogenated and non-halogenated waste strictly prohibited? When halogenated organics are incinerated at standard temperatures, they undergo incomplete combustion. This leads to the formation of highly toxic polychlorinated or polyfluorinated dibenzodioxins and furans[4].
Disposal Protocol:
Collect all liquid and solid waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container[5].
Ensure the container is kept sealed unless actively adding waste, preventing the release of volatile toxic fumes[2].
The segregated waste must be processed by a certified facility capable of high-temperature liquid injection incineration, equipped with caustic scrubbing systems to neutralize the resulting hydrofluoric acid gases[6].
Fig 2: Operational workflow for the handling and disposal of halogenated organic acids.
References
2-Chloropropionic acid - Safety and Hazards (Halogenated Organic Acid Analog) . National Center for Biotechnology Information (PubChem). Available at:[Link]
Learn the Basics of Hazardous Waste . US Environmental Protection Agency (EPA). Available at:[Link]
Cleanroom Waste Disposal Protocol . Auckland Microfab. Available at:[Link]
Hazardous Waste Guide . UTIA Safety Office. Available at: [Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . US Environmental Protection Agency (EPA NEPIS). Available at:[Link]
Disposal of Chemical Wastes . RiskAssess. Available at:[Link]